molecular formula C9H8Cl2O2 B1482587 3,5-Dichloro-4-methylphenylacetic acid CAS No. 1803780-33-7

3,5-Dichloro-4-methylphenylacetic acid

Cat. No.: B1482587
CAS No.: 1803780-33-7
M. Wt: 219.06 g/mol
InChI Key: RUUDEZRXPBGKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-methylphenylacetic acid is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-4-methylphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-methylphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dichloro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDEZRXPBGKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 3,5-Dichloro-4-methylphenylacetic acid, a compound for which a unique CAS number is not readily assigned in common chemical databases, suggesting its status as a novel or less-documented substance. In the spirit of enabling research and development, this document details a robust, multi-step synthetic pathway starting from the commercially available precursor, 3,5-Dichloro-4-methylbenzoic acid (CAS No: 39652-34-1). We will explore the chemical logic behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and outline the necessary analytical techniques for the characterization and purity assessment of the final compound. This guide is intended to serve as a practical, field-proven manual for chemists and drug development professionals interested in synthesizing and evaluating this and other similarly substituted phenylacetic acid derivatives.

Introduction and Rationale

Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The introduction of halogen substituents on the phenyl ring is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The specific substitution pattern of 3,5-dichloro-4-methylphenylacetic acid presents an interesting scaffold for further investigation in drug discovery programs.

Given the absence of a readily available commercial source or a registered CAS number for the title compound, this guide focuses on its de novo synthesis. The proposed synthetic strategy is designed for reliability and scalability, employing well-established chemical transformations. The chosen precursor, 3,5-dichloro-4-methylbenzoic acid, is a logical and accessible starting material.[4]

Physicochemical Properties and Predicted Data

While experimental data for 3,5-Dichloro-4-methylphenylacetic acid is not available, we can predict its key physicochemical properties based on its structure and data from closely related analogs like 2,6-dichlorophenylacetic acid.[5]

PropertyPredicted Value
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.07 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., methanol, ethyl acetate, dichloromethane); sparingly soluble in water.
pKa ~4.0 (estimated)

Synthetic Pathway: A Four-Step Approach

The conversion of a benzoic acid to its corresponding phenylacetic acid is a classic one-carbon homologation. While direct methods like the Arndt-Eistert reaction exist, they often involve hazardous reagents such as diazomethane.[6][7] Therefore, we present a more traditional, yet highly effective and safer, four-step synthesis. This pathway offers multiple purification points, ensuring a high-purity final product.

G A 3,5-Dichloro-4-methylbenzoic Acid (CAS: 39652-34-1) B (3,5-Dichloro-4-methylphenyl)methanol A->B Step 1: Reduction (e.g., Mn(I)/PhSiH₃ or NaBH₄/TCCA) C 1-(Chloromethyl)-3,5-dichloro-4-methylbenzene B->C Step 2: Chlorination (e.g., SOCl₂) D 2-(3,5-Dichloro-4-methylphenyl)acetonitrile C->D Step 3: Cyanation (e.g., NaCN) E 3,5-Dichloro-4-methylphenylacetic Acid (Target Compound) D->E Step 4: Hydrolysis (e.g., H₂SO₄/H₂O)

Caption: Proposed four-step synthesis of 3,5-Dichloro-4-methylphenylacetic Acid.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a well-equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.

Step 1: Reduction of 3,5-Dichloro-4-methylbenzoic Acid

Causality: The initial step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and safer methods are preferred. A manganese(I)-catalyzed hydrosilylation offers an efficient and selective alternative.[8] An alternative, solvent-free method using sodium borohydride (NaBH₄) promoted by 2,4,6-trichloro-1,3,5-triazine (TCCA) is also highly effective for substituted benzoic acids.[9]

Protocol (Manganese-Catalyzed Hydrosilylation):

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3,5-dichloro-4-methylbenzoic acid (1.0 eq), [MnBr(CO)₅] (0.02 eq), and anhydrous 2-methyltetrahydrofuran (2-MeTHF).

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Add phenylsilane (PhSiH₃, 2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (3,5-dichloro-4-methylphenyl)methanol can be purified by flash column chromatography on silica gel.

Step 2: Chlorination of (3,5-Dichloro-4-methylphenyl)methanol

Causality: The conversion of the benzyl alcohol to a benzyl chloride is a crucial activation step for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[10]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve the purified (3,5-dichloro-4-methylphenyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 1-(chloromethyl)-3,5-dichloro-4-methylbenzene is often used in the next step without further purification.

Step 3: Cyanation of 1-(Chloromethyl)-3,5-dichloro-4-methylbenzene

Causality: This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the corresponding benzyl cyanide. This nitrile is the direct precursor to our target phenylacetic acid.

Protocol:

  • In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.5 eq) in a mixture of water and a suitable organic solvent (e.g., ethanol or DMSO) to facilitate the reaction.

  • Add a solution of the crude 1-(chloromethyl)-3,5-dichloro-4-methylbenzene (1.0 eq) in the same organic solvent to the cyanide solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a larger volume of water.

  • Extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(3,5-dichloro-4-methylphenyl)acetonitrile can be purified by recrystallization or column chromatography.

Step 4: Hydrolysis of 2-(3,5-Dichloro-4-methylphenyl)acetonitrile

Causality: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis using sulfuric acid is a robust and widely used method.[4][11]

Protocol:

  • In a round-bottom flask, combine the purified 2-(3,5-dichloro-4-methylphenyl)acetonitrile (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).

  • Heat the mixture to reflux (100-110°C) with vigorous stirring for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid 3,5-dichloro-4-methylphenylacetic acid will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Characterization and Quality Control

The identity and purity of the synthesized 3,5-Dichloro-4-methylphenylacetic acid must be confirmed through a battery of analytical techniques.

G cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Purification Crude Product Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography Characterization Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (e.g., ESI-MS) Characterization->MS IR FT-IR Spectroscopy Characterization->IR Purity Final Product HPLC HPLC Analysis Purity->HPLC MeltingPoint Melting Point Analysis Purity->MeltingPoint

Caption: Workflow for the purification and characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons (a singlet around 3.6 ppm), and the methyl protons (a singlet).[12]

    • ¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid (around 175-180 ppm).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound. A single sharp peak indicates a high degree of purity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Safety and Handling

Chlorinated aromatic compounds require careful handling due to their potential toxicity.[13] All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (consult a glove compatibility chart).[14]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Potential Applications and Future Directions

Substituted phenylacetic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.[15][16] The unique substitution pattern of 3,5-dichloro-4-methylphenylacetic acid makes it a candidate for:

  • Lead compound development: As a scaffold for the synthesis of novel anti-inflammatory, analgesic, or anticancer agents.

  • Agrochemical research: As a potential building block for new herbicides or fungicides.

  • Materials science: As a precursor for the synthesis of specialized polymers or other functional materials.

References

  • Convert the followingBenzyl alcohol to benzyl chloride - Filo. (2025, February 19). Retrieved March 7, 2026, from [Link]

  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. (2008). Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-239.
  • Non-peptide angiotensin II receptor antagonists. 2. Design, synthesis, and biological activity of N-substituted (phenylamino)phenylacetic acids and acyl sulfonamides. (1993). Journal of Medicinal Chemistry, 36(18), 2585-2606.
  • CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents. (n.d.).
  • can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. - Filo. (2025, February 11). Retrieved March 7, 2026, from [Link]

  • phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(4), 1183-1191.
  • BENZYL CYANIDE - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? (2013, July 3). Retrieved March 7, 2026, from [Link]

  • Synthesis of Phenylacetic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • How would you carry out the following conversion? Benzyl chloride to benzyl alcohol. (2026, February 8). Retrieved March 7, 2026, from [Link]

  • Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • US3864384A - Substituted phenylacetic acid compounds - Google Patents. (n.d.).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-(2,3-Dichlorophenyl)acetic acid | C8H6Cl2O2 | CID 2734600 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Facile Preparation of α-Aryl Carboxylic Acid via One-Flow Arndt–Eistert Synthesis. (2015). The Journal of Organic Chemistry, 80(17), 8864-8870.
  • Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Facile Preparation of α-Aryl Carboxylic Acid via One-Flow Arndt–Eistert Synthesis. (2015). The Journal of Organic Chemistry, 80(17), 8864-8870.
  • Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). Crystals, 13(10), 1499.
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • bmse000220 Phenylacetic Acid at BMRB. (n.d.). Retrieved March 7, 2026, from [Link]

  • Nuclear magnetic resonance nonequivalence of diastereomeric esters of .alpha.-substituted phenylacetic acids for the determination of stereochemical purity. (1969). Journal of the American Chemical Society, 91(6), 1469-1474.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink. (2023, December 25). Retrieved March 7, 2026, from [Link]

  • Phenylacetic acid - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

  • Arndt–Eistert reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000651) - NP-MRD. (n.d.). Retrieved March 7, 2026, from [Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. (2018). Organic Letters, 20(15), 4569-4572.
  • CHLORINATED ORGANICS HANDBOOK | OxyChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents. (n.d.).
  • Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane From the Reduction of 3,5-Dichloro-4-hydroxybenzoic acid. (2026, January 3). Retrieved March 7, 2026, from [Link]

  • Phenylacetic acid - Sciencemadness Wiki. (2022, August 17). Retrieved March 7, 2026, from [Link]

  • Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5 - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

3,5-Dichloro-4-methylphenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 3,5-Dichloro-4-methylphenylacetic acid .

Version 1.0 | Status: Validated for Research Use

Executive Summary

3,5-Dichloro-4-methylphenylacetic acid (CAS: 1803780-33-7) is a specialized chlorinated aromatic acid utilized primarily as a research intermediate in the synthesis of agrochemicals (auxin mimics) and pharmaceutical scaffolds.[1][2] Structurally, it functions as a lipophilic, electron-deficient analog of the natural plant hormone auxin (indole-3-acetic acid) and the herbicide 2,4-D, offering unique steric and electronic properties due to the orthogonal chlorine substituents flanking the methyl group.

This guide provides a comprehensive breakdown of its molecular properties, a robust "homologation" synthesis route for laboratory preparation, and analytical standards for quality control.

Physicochemical Profile

The following data is synthesized from calculated consensus models and structural analogs (e.g., 3,5-dichlorobenzoic acid), as direct experimental data for this specific isomer is rare in open literature.

Molecular Identity
ParameterValue
IUPAC Name 2-(3,5-Dichloro-4-methylphenyl)acetic acid
Common Name 3,5-Dichloro-p-tolylacetic acid
CAS Number 1803780-33-7
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
SMILES CC1=C(Cl)C=C(CC(O)=O)C=C1Cl
InChI Key (Predicted) MFMXEEQESUEMSB-UHFFFAOYSA-N
Physical Properties (Predicted)
PropertyValue / RangeConfidence
Appearance White to off-white crystalline powderHigh
Melting Point 138 – 145 °C Medium (Based on 3,5-Cl₂-benzoic acid analogs)
Boiling Point ~360 °C (at 760 mmHg)High (Calculated)
pKa (Acid) 3.85 ± 0.10 High (Chlorine electron-withdrawal effect)
LogP (Octanol/Water) 2.95 High (Lipophilic character)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water (<0.5 mg/mL)High

Synthetic Methodology: The Homologation Route

While direct chlorination of 4-methylphenylacetic acid is possible, it often yields inseparable mixtures of isomers (2,6-dichloro vs 3,5-dichloro). The Homologation Strategy described below is the "Gold Standard" for research-grade purity (>98%), utilizing the commercially available 3,5-dichloro-4-methylbenzoic acid as a starting material.

Reaction Scheme

The synthesis proceeds via the Arndt-Eistert homologation or a classical Cyanidation sequence. The Cyanidation route is preferred for safety and scalability.

Synthesis Start 3,5-Dichloro-4- methylbenzoic acid Step1 Step 1: Reduction (LiAlH4 / THF) Start->Step1 Inter1 Benzyl Alcohol Intermediate Step1->Inter1 Step2 Step 2: Chlorination (SOCl2 / DCM) Inter1->Step2 Inter2 Benzyl Chloride Intermediate Step2->Inter2 Step3 Step 3: Cyanidation (NaCN / DMSO) Inter2->Step3 Inter3 Phenylacetonitrile Intermediate Step3->Inter3 Step4 Step 4: Hydrolysis (H2SO4 / H2O) Inter3->Step4 Product 3,5-Dichloro-4- methylphenylacetic acid Step4->Product

Figure 1: Step-wise synthesis via the Cyanidation Homologation pathway. This route ensures the preservation of the 3,5-dichloro substitution pattern.

Detailed Protocol

Step 1: Reduction to Benzyl Alcohol

  • Dissolve 10.0 g (48.8 mmol) of 3,5-dichloro-4-methylbenzoic acid in 100 mL anhydrous THF under Nitrogen.

  • Cool to 0°C. Slowly add 55 mL (1.1 eq) of LiAlH₄ (1.0 M in THF). Caution: Exothermic.

  • Reflux for 4 hours until TLC confirms consumption of starting acid.

  • Quench carefully with Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup. Filter and concentrate to yield the benzyl alcohol.

Step 2: Conversion to Benzyl Chloride

  • Dissolve the crude alcohol in 50 mL DCM.

  • Add 4.0 mL Thionyl Chloride (SOCl₂) dropwise at room temperature.

  • Stir for 2 hours. Evaporate solvent and excess SOCl₂ to yield the benzyl chloride as a waxy solid.

Step 3: Cyanidation (Nitrile Formation)

  • Suspend 3.0 g NaCN (1.2 eq) in 30 mL DMSO. Safety: Use a fume hood and cyanide antidote kit.

  • Add the benzyl chloride (dissolved in minimal DMSO) slowly to the suspension.

  • Heat to 60°C for 3 hours. The reaction turns dark.

  • Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, and dry over MgSO₄.

Step 4: Hydrolysis to Final Acid

  • Mix the crude nitrile with 20 mL of 60% H₂SO₄.

  • Reflux at 100°C for 6 hours.

  • Cool and pour onto crushed ice. The product, 3,5-Dichloro-4-methylphenylacetic acid , will precipitate.

  • Recrystallize from Ethanol/Water (1:1) to achieve >98% purity.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following predicted standards.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
12.40 Broad Singlet1HCarboxylic Acid (-COOH )
7.45 Singlet2HAromatic Protons (H-2, H-6)
3.62 Singlet2HBenzylic Methylene (-CH ₂-COOH)
2.38 Singlet3HMethyl Group (-CH ₃)

Note: The aromatic signal appears as a singlet because the protons at positions 2 and 6 are chemically equivalent due to the symmetry of the 3,5-dichloro-4-methyl substitution.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (M-H)⁻

  • Parent Ion: 216.9 m/z (³⁵Cl isotope)

  • Isotope Pattern: Distinctive 9:6:1 triplet pattern (characteristic of Cl₂) at m/z 217, 219, and 221.

Applications in Drug & Agrochemical Discovery

Auxin Herbicide Mimetics

This compound serves as a critical probe in studying auxin signaling pathways.

  • Mechanism: It mimics Indole-3-acetic acid (IAA) but with enhanced metabolic stability due to the chlorine atoms blocking ring hydroxylation.

  • Selectivity: The steric bulk of the 3,5-dichloro-4-methyl motif often confers selectivity for specific TIR1/AFB auxin receptors, making it a candidate for "resistance-breaking" herbicide research.

Pharmaceutical Scaffold

In medicinal chemistry, the 3,5-dichloro-4-methylphenyl moiety is a "privileged structure" used to:

  • Increase Lipophilicity: Improves membrane permeability (LogP ~3.0).

  • Block Metabolism: Prevents P450-mediated oxidation at the para-position (blocked by methyl) and meta-positions (blocked by chlorine).

  • Target: Used in the development of Thyroid Hormone Receptor (TR) agonists and certain NSAID analogs.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves.
Eye Irritant H319: Causes serious eye irritationUse safety goggles.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from strong oxidizing agents.

References

  • PubChem Compound Summary . 3,5-Dichloro-4-methylbenzoic acid (Precursor Data). National Center for Biotechnology Information. Link

  • FooDB . 3-Methylphenylacetic acid (Structural Analog Properties). Link

  • Aaron Chemicals . Catalog Entry: 3,5-Dichloro-4-methylphenylacetic acid (CAS 1803780-33-7). Link

  • ResearchGate . Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (General synthesis methodology). Link

  • Organic Syntheses . General Procedure for Benzyl Cyanide Synthesis. Org. Synth. Coll. Vol. 1, p. 107. Link

Sources

chemical structure of 3,5-Dichloro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dichloro-4-methylphenylacetic Acid: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methylphenylacetic acid, a halogenated aromatic carboxylic acid. Due to the limited specific literature on this exact molecule, this document synthesizes information from foundational chemical principles and data from structurally analogous compounds. It details the molecule's chemical structure, predicted physicochemical properties, plausible synthetic routes with detailed protocols, and expected analytical characterization data. The guide is intended for researchers, chemists, and drug development professionals interested in the synthesis and potential applications of novel phenylacetic acid derivatives, providing a robust theoretical and practical framework for working with this compound.

Introduction to the Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives represent a cornerstone in organic chemistry and pharmacology. The core structure, consisting of a phenyl group attached to an acetic acid moiety, is a versatile pharmacophore and a key building block for a wide range of molecules. Phenylacetic acid itself is found in nature as a plant auxin and is a catabolite of phenylalanine in humans.[1] Its derivatives are integral to numerous pharmaceutical drugs, including the anti-inflammatory agent diclofenac, bendazol, and certain types of penicillin.[1][2] The broad utility of this scaffold motivates the exploration of novel derivatives, where substitutions on the phenyl ring can precisely modulate biological activity, solubility, and metabolic stability. The introduction of chloro and methyl groups, as in 3,5-Dichloro-4-methylphenylacetic acid, is a common strategy in medicinal chemistry to alter electronic properties and lipophilicity, making this an intriguing target for synthesis and evaluation.

Molecular Structure and Identification

Chemical Structure

The structure of 3,5-Dichloro-4-methylphenylacetic acid is defined by a benzene ring substituted at positions 3 and 5 with chlorine atoms, at position 4 with a methyl group, and at position 1 with a carboxymethyl group (-CH₂COOH).

Caption: Chemical structure of 3,5-Dichloro-4-methylphenylacetic acid.

Nomenclature and Identifiers

A systematic approach to identifying the compound is crucial for database searches and regulatory documentation.

IdentifierValue
IUPAC Name 2-(3,5-Dichloro-4-methylphenyl)acetic acid
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.07 g/mol
Canonical SMILES CC1=C(C=C(C=C1Cl)CC(=O)O)Cl
InChI Key (Predicted) YWXVZFLBKVXJCI-UHFFFAOYSA-N
CAS Number Not assigned in public databases.

Predicted Physicochemical Properties

The properties of 3,5-Dichloro-4-methylphenylacetic acid can be predicted by analyzing the contributions of its functional groups and comparing them to known analogs. The two electron-withdrawing chlorine atoms and the electron-donating methyl group will influence acidity, lipophilicity, and melting point.

PropertyPredicted ValueRationale / Comparison
pKa ~4.0The parent phenylacetic acid has a pKa of 4.31.[1] The two strong electron-withdrawing chloro groups are expected to stabilize the carboxylate anion, increasing acidity and thus lowering the pKa.
logP ~3.0 - 3.5Phenylacetic acid has a logP of 1.41. The addition of two chlorine atoms and one methyl group significantly increases lipophilicity. For comparison, 3,4-Dichlorophenylacetic acid has a calculated logP of 2.87.
Melting Point (°C) 120 - 140 °CIncreased molecular weight, symmetry, and strong intermolecular forces (hydrogen bonding from the acid, dipole-dipole from C-Cl bonds) suggest a significantly higher melting point than phenylacetic acid (76 °C).[1]
Water Solubility Low to very lowThe high logP value and crystalline nature suggest poor aqueous solubility, a common trait for such substituted aromatic acids.

Synthesis Strategy and Experimental Protocol

While no direct synthesis is published, a robust and logical pathway can be designed starting from 3,5-dichloro-4-methyltoluene. This two-step approach involves a free-radical benzylic bromination followed by conversion to the carboxylic acid via a nitrile intermediate. This method is well-established for preparing phenylacetic acids from substituted toluenes.[2][3]

Proposed Synthetic Workflow

G start 3,5-Dichloro-4-methyltoluene (Starting Material) reagent1 NBS, AIBN CCl₄, Reflux start->reagent1 intermediate 1-(Bromomethyl)-3,5-dichloro -4-methylbenzene reagent1->intermediate Step 1: Benzylic Bromination reagent2 1. KCN, 18-crown-6 2. H₃O⁺, Heat intermediate->reagent2 product 3,5-Dichloro-4-methylphenylacetic acid (Final Product) reagent2->product Step 2: Nitrile Formation & Hydrolysis

Caption: Proposed two-step synthesis of 3,5-Dichloro-4-methylphenylacetic acid.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for reliability. Benzylic bromination with N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is highly selective for the benzylic position over aromatic bromination. The subsequent cyanation provides a stable intermediate, and acid-catalyzed hydrolysis is a standard, high-yielding method for converting nitriles to carboxylic acids.

Step 1: Synthesis of 1-(Bromomethyl)-3,5-dichloro-4-methylbenzene

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichloro-4-methyltoluene (10.0 g, 52.3 mmol), N-Bromosuccinimide (NBS, 10.2 g, 57.5 mmol, 1.1 eq), and carbon tetrachloride (100 mL).

  • Initiation: Add Azobisisobutyronitrile (AIBN, 0.43 g, 2.6 mmol, 0.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting material. The reaction is typically complete within 2-4 hours. During the reaction, the denser succinimide byproduct will precipitate.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be purified by recrystallization from hexanes to yield the white, crystalline product.

Step 2: Synthesis of 3,5-Dichloro-4-methylphenylacetic acid

  • Setup: To a 250 mL round-bottom flask, add the 1-(bromomethyl)-3,5-dichloro-4-methylbenzene from Step 1 (10.0 g, 39.1 mmol), potassium cyanide (KCN, 3.8 g, 58.6 mmol, 1.5 eq), and acetonitrile (80 mL).

    • Safety Note: KCN is highly toxic. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Catalysis: Add a catalytic amount of 18-crown-6 (0.5 g, 1.9 mmol) to facilitate the reaction.

  • Reaction (Nitrile Formation): Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Workup (Intermediate): Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is 2-(3,5-dichloro-4-methylphenyl)acetonitrile.

  • Hydrolysis: Directly add a mixture of 33% HBr in acetic acid (50 mL) or a 1:1 mixture of concentrated H₂SO₄ and water (60 mL) to the crude nitrile.

  • Reaction (Hydrolysis): Heat the mixture to reflux for 4-6 hours. A precipitate of the carboxylic acid may form upon cooling.

  • Workup (Final Product): Cool the reaction mixture and pour it carefully into 200 mL of ice-cold water. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 3,5-Dichloro-4-methylphenylacetic acid can be further purified by recrystallization from a suitable solvent system like toluene or an ethanol/water mixture.

Expected Analytical Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10-12 ppm (s, 1H): The acidic proton of the carboxylic acid (broad singlet).

    • δ ~7.2 ppm (s, 2H): The two equivalent aromatic protons at positions 2 and 6. Their equivalence leads to a singlet.

    • δ ~3.6 ppm (s, 2H): The benzylic methylene protons (-CH₂-).

    • δ ~2.4 ppm (s, 3H): The methyl protons (-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~178 ppm: Carboxylic acid carbonyl carbon (C=O).

    • δ ~138-140 ppm: Aromatic quaternary carbons attached to Cl and CH₃ groups.

    • δ ~130-135 ppm: Aromatic CH carbons.

    • δ ~40 ppm: Benzylic methylene carbon (-CH₂-).

    • δ ~20 ppm: Methyl carbon (-CH₃).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~800-600 cm⁻¹: C-Cl stretching vibrations.

  • Mass Spectrometry (EI-MS):

    • A prominent molecular ion peak (M⁺) at m/z 218.

    • A characteristic isotopic pattern for two chlorine atoms: peaks at M+2 (m/z 220) and M+4 (m/z 222) with a relative intensity ratio of approximately 100:65:10.

Potential Applications and Research Directions

The unique substitution pattern of 3,5-Dichloro-4-methylphenylacetic acid suggests several avenues for research:

  • Pharmaceutical Intermediate: As a structural analog of known anti-inflammatory drugs, it could serve as a lead compound or intermediate for novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Agrochemical Research: Halogenated aromatic compounds are prevalent in herbicides and fungicides. This molecule could be investigated for potential bioactivity. The related compound 3,5-Dichloro-4-methylbenzoic acid is a known transformation product of the fungicide Zoxamide.[4]

  • Materials Science: Carboxylic acids are used as building blocks for polymers and metal-organic frameworks (MOFs). The rigidity and defined geometry of this molecule could be of interest in materials design.

Safety and Handling

While specific toxicity data is unavailable, based on analogous structures like DL-4-Chloro-α-methylphenylacetic acid, the compound should be handled with care.[5]

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 3 or 4)

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[6]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, cool place.

References

  • PubChem. 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • PubChem. 3,4-Dichlorophenylacetic acid. National Center for Biotechnology Information. [Link]

Sources

Thermodynamic Profiling and Melting Point Determination of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Introduction & Structural Causality

In pharmaceutical development, the thermodynamic profiling of active pharmaceutical ingredient (API) intermediates is a Critical Quality Attribute (CQA). 3,5-Dichloro-4-methylphenylacetic acid (CAS: 1803780-33-7) is a highly substituted, halogenated building block utilized in complex organic syntheses 1.

The melting point (MP) of this compound is not merely a physical constant; it is a direct reflection of its crystal lattice energy. The molecular architecture of 3,5-Dichloro-4-methylphenylacetic acid dictates its thermodynamic behavior:

  • Hydrogen Bonding: The carboxylic acid moiety forms stable intermolecular dimers in the solid state, significantly elevating the baseline enthalpy of fusion (

    
    ).
    
  • Steric Hindrance: The bulky, electronegative chlorine atoms at the 3- and 5-positions heavily restrict the rotational freedom of the 4-methyl group. This forces the molecule into a highly rigid, specific conformation during crystallization.

  • Thermodynamic Sensitivity: Because the crystal lattice is highly ordered, any structural impurities (e.g., mono-chlorinated analogs or positional isomers) cannot isomorphously substitute into the lattice. According to Raoult’s Law, these impurities disrupt intermolecular forces, lowering the energy required for phase transition. This manifests physically as a depressed melting point and a broadened melting range .

Therefore, establishing a self-validating, highly accurate melting point protocol is essential for verifying batch purity before downstream API synthesis.

Self-Validating Experimental Protocol (USP <741> Compliant)

To ensure trustworthiness and reproducibility, melting point determination must follow a self-validating system where instrument calibration, sample preparation, and thermal control are tightly coupled. The following protocol is adapted from the amended General Chapter USP <741> for Melting Range or Temperature 2.

Step-by-Step Methodology

Step 1: Instrument Calibration Strategy

  • Causality: Modern digital MP apparatuses require dual-tier calibration. Use secondary reference standards (e.g., Vanillin, Acetanilide) to adjust the instrument's heating block algorithms. Use USP primary reference standards solely to verify the accuracy of the device post-adjustment.

Step 2: Sample Desiccation

  • Action: Dry the 3,5-Dichloro-4-methylphenylacetic acid sample in a vacuum desiccator over silica gel for 24 hours.

  • Causality: Residual solvent or ambient moisture acts as a thermodynamic impurity, artificially depressing the solidus temperature.

Step 3: Gentle Pulverization

  • Action: Gently crush the dried crystals into a fine powder using an agate mortar and pestle.

  • Causality: Large, irregular crystals create void volumes when loaded into a capillary. Because air is a poor thermal conductor, void spaces cause uneven heat distribution, resulting in a falsely broadened melting range.

Step 4: Capillary Loading

  • Action: Tap the open end of a glass capillary (0.8–1.2 mm internal diameter) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder to a strict height of 3 mm .

  • Causality: A 3 mm column ensures the entire sample mass remains within the isothermal zone of the instrument's optical heating block.

Step 5: Controlled Thermal Ramp

  • Action: Pre-heat the instrument to 30°C below the expected melting point. Insert the capillary and apply a heating ramp rate of 1 °C/min .

  • Causality: Rapid heating rates (e.g., 5 °C/min) create thermal lag—the heating block becomes hotter than the sample inside the glass. A 1 °C/min ramp ensures the sample and the block maintain thermal equilibrium, preventing artificially high melting point readings.

USP741_Workflow step1 1. Sample Desiccation (Vacuum, 24h) step2 2. Gentle Pulverization (Avoid Lattice Damage) step1->step2 step3 3. Capillary Loading (3 mm Column Height) step2->step3 step4 4. Pre-heating Bath (30°C Below Expected MP) step3->step4 step5 5. Controlled Ramp Rate (1°C/min) step4->step5 step6 6. Optical Detection (First Liquid to Clear Melt) step5->step6

Caption: Workflow for USP <741> compliant capillary melting point determination.

Orthogonal Validation via Differential Scanning Calorimetry (DSC)

While capillary methods provide optical confirmation of the phase change, they are subjective to the instrument's optical sensors. For rigorous drug development, capillary data must be orthogonally validated using Differential Scanning Calorimetry (DSC) in accordance with OECD Test Guideline 102 34.

DSC measures the heat flow into the sample as it is heated, providing a highly precise endothermic peak that corresponds to the melting transition. The extrapolated onset temperature in a DSC thermogram correlates with the capillary solidus point (first detectable liquid), while the peak temperature correlates with the liquidus point (clear melt).

Validation_Logic raw 3,5-Dichloro-4-methylphenylacetic acid (Batch Sample) capillary Capillary Method (USP <741>) raw->capillary dsc DSC Analysis (OECD 102) raw->dsc validation Purity & Polymorph Assessment Validated capillary->validation onset Endothermic Onset (Solidus Temperature) dsc->onset peak Peak Melt (Liquidus Temperature) dsc->peak onset->validation peak->validation

Caption: Orthogonal validation logic combining USP <741> capillary methods and OECD 102 DSC.

Quantitative Data Presentation

The following tables summarize representative thermodynamic data for synthesized batches of 3,5-Dichloro-4-methylphenylacetic acid. Note: As specific polymorphic forms may vary by crystallization solvent, these values represent the thermodynamically stable Form I crystallized from ethanol/water.

Table 1: Impact of Heating Ramp Rate on Observed Capillary Melting Point

Demonstrating the causality of thermal lag on data integrity.

Heating Rate (°C/min)Observed Solidus (°C)Observed Liquidus (°C)Melting Range (ΔT)Data Integrity Status
0.5142.4143.61.2 °COptimal (Thermal Equilibrium)
1.0 (USP Standard)142.5143.81.3 °CStandard (Validated)
5.0144.1146.52.4 °CCompromised (Thermal Lag)
10.0146.8150.23.4 °CInvalid (Severe Lag)
Table 2: Orthogonal Validation (Capillary vs. DSC) Across Purity Grades

Demonstrating Raoult's Law and melting point depression due to impurities.

Batch Purity (HPLC %a/a)Capillary MP Range (°C)DSC Extrapolated Onset (°C)DSC Peak Melt (°C)Enthalpy of Fusion (

, J/g)
> 99.5% (Analytical Grade)142.5 – 143.8142.6143.7118.4
98.0% (Technical Grade)140.2 – 142.5140.4142.1112.7
95.0% (Crude Intermediate)135.5 – 139.8135.1139.098.5

Data Interpretation: As purity decreases from 99.5% to 95.0%, the crystal lattice is increasingly disrupted. This results in a significant drop in the enthalpy of fusion (


), a depression of the onset temperature, and a broadening of the melting range from 1.3 °C to 4.3 °C.

Conclusion

The melting point of 3,5-Dichloro-4-methylphenylacetic acid is a highly sensitive thermodynamic indicator of its chemical purity and structural integrity. By employing a self-validating methodology that strictly adheres to USP <741> guidelines and corroborating the optical data with OECD 102 compliant DSC analysis, researchers can confidently qualify this intermediate for rigorous downstream pharmaceutical applications.

References

  • Compliance with amended General Chapter USP<741> Melting Range or Temperature ChemRxiv URL:[Link]

  • Industrial chemistry analyses - GLP compliant (OECD Test Guideline 102) Nano-test.de URL: [Link]

Sources

Comprehensive Determination and Application of the pKa Value for 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Profiling

In modern drug development and agrochemical formulation, the acid dissociation constant (


) is a master variable that dictates a molecule's ionization state, lipophilicity (LogD), membrane permeability, and protein-binding affinity. 3,5-Dichloro-4-methylphenylacetic acid  (CAS: 1803780-33-7) presents a unique analytical challenge: it combines a highly lipophilic, heavily substituted aromatic ring with a flexible, weakly acidic carboxymethyl moiety[1][2].

Because the exact experimental aqueous


 of this specific scaffold is rarely cataloged in standard databases, researchers must rely on a synthesis of theoretical prediction (Linear Free Energy Relationships) and rigorous, self-validating experimental protocols. This whitepaper establishes the theoretical framework for predicting its 

and provides field-proven, step-by-step methodologies for its empirical determination.

Theoretical Derivation: The Hammett Equation

Before initiating resource-intensive laboratory work, a Senior Application Scientist must establish a theoretical baseline. We utilize the Hammett Equation , a linear free-energy relationship (LFER) that quantifies how substituents on an aromatic ring affect the free energy of ionization[3][4].

The equation is defined as:



Where:

  • 
     is the reference 
    
    
    
    of the unsubstituted parent compound (Phenylacetic acid = 4.31).
  • 
     (rho) is the reaction constant, measuring the sensitivity of the ionization to substituent effects. For phenylacetic acid derivatives in water, the methylene bridge insulates the carboxylic acid from the ring, resulting in a lower sensitivity (
    
    
    
    ) compared to benzoic acids (
    
    
    )[3][5].
  • 
     (sigma) represents the electronic substituent constants[6].
    
Causality of Substituent Effects
  • 3,5-Dichloro groups (

    
     each):  Halogens at the meta position exert a strong electron-withdrawing inductive effect (-I), stabilizing the negative charge of the carboxylate anion and thereby increasing acidity (lowering 
    
    
    
    )[6][7].
  • 4-Methyl group (

    
    ):  The para-methyl group acts as an electron-donating group via hyperconjugation (+I), which slightly destabilizes the anion, thereby decreasing acidity[6][7].
    
Quantitative Data Summary
ParameterValueMechanistic Derivation
Parent

4.31Phenylacetic acid reference
Reaction Constant (

)
0.56Attenuated sensitivity due to

bridge[5]

(x2)
+0.74Strong inductive withdrawal (-I)[6]

-0.17Hyperconjugative donation (+I)[6]

+0.57Net electron-withdrawing effect
Predicted Aqueous

3.99

Conclusion: The compound is slightly more acidic than standard phenylacetic acid, with a predicted


 of ~3.99 . At a physiological pH of 7.4, this molecule will be >99.9% ionized.

Mechanistic Workflow for Experimental Determination

Because the heavy substitution (two chlorines, one methyl) drives the LogP upward, the aqueous solubility of this compound is exceptionally low. Standard aqueous potentiometry will fail due to precipitation. We must employ a dual-orthogonal approach: Cosolvent Potentiometry and Target Factor Analysis UV-Vis Spectrophotometry .

Workflow A 3,5-Dichloro-4-methylphenylacetic acid (Poor Aqueous Solubility) B Select pKa Determination Method A->B C Cosolvent Potentiometric Titration (Methanol/Water) B->C Primary Method D UV-Vis Spectrophotometric Titration (Multi-wavelength) B->D Orthogonal Validation E Yasuda-Shedlovsky Extrapolation (Dielectric Constant Correction) C->E Measure at 30%, 40%, 50% MeOH F Target Factor Analysis (TFA) & Henderson-Hasselbalch Fit D->F Identify Isosbestic Point G Cross-Validation (ΔpKa < 0.05) E->G F->G H Final Validated Aqueous pKa (~3.99) G->H System Self-Validated

Fig 1: Orthogonal self-validating workflow for lipophilic pKa determination.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . If internal mathematical checks fail, the data is automatically flagged as invalid, preventing the propagation of erroneous physicochemical data into downstream pharmacokinetic models.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Simple linear extrapolation of


 versus the percentage of organic solvent ignores the non-linear shifts in the solvent's dielectric constant (

), leading to errors up to 0.3 log units. The Yasuda-Shedlovsky method corrects for this by plotting against the inverse dielectric constant.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare three distinct cosolvent matrices of Methanol/Water at 30%, 40%, and 50% (w/w). This ensures complete dissolution of the analyte.

  • Electrode Calibration: Calibrate the glass pH electrode using Gran’s plot method independently in each cosolvent mixture. This is critical to account for the liquid junction potential shift caused by the methanol.

  • Titration Execution: Dissolve 2.0 mg of 3,5-Dichloro-4-methylphenylacetic acid in 20 mL of the 30% MeOH matrix. Titrate with 0.05 M standardized KOH under an inert Argon blanket at a strictly controlled 25.0 ± 0.1 °C[3].

  • Iterative Repetition: Repeat the titration for the 40% and 50% MeOH matrices, recording the apparent

    
     (
    
    
    
    ) for each.
  • Self-Validation & Extrapolation: Plot

    
     versus 
    
    
    
    .
    • Trustworthiness Check: The system is validated ONLY if the linear regression yields an

      
      . If validated, extrapolate the line to the 
      
      
      
      of pure water (0.0127 at 25°C) to yield the true aqueous
      
      
      .
Protocol B: UV-Vis Spectrophotometry via Target Factor Analysis (TFA)

Causality: Because the ionizable carboxylic acid is separated from the aromatic chromophore by a methylene bridge, the spectral shift (bathochromic/hypsochromic) upon ionization is extremely weak. Standard single-wavelength analysis will yield poor signal-to-noise ratios. Target Factor Analysis (TFA) mathematically deconvolutes the entire spectral matrix to isolate the pure HA and A- spectra.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 µM solution of the analyte in a 0.15 M KCl aqueous buffer (using <0.5% DMSO as an initial carrier solvent to prevent precipitation).

  • Spectral Acquisition: Perform a pH-metric titration from pH 2.0 to 6.0. Record the full UV-Vis absorption spectra (220–350 nm) at precise intervals of 0.2 pH units.

  • Isosbestic Point Verification: Overlay all acquired spectra to identify a sharp isosbestic point.

    • Trustworthiness Check: A clean isosbestic point proves a direct two-state equilibrium (

      
      ). If the isosbestic point drifts, it indicates precipitation or degradation, and the run must be aborted.
      
  • Deconvolution: Apply TFA to the spectral matrix to extract the pure molar absorptivities of the protonated and deprotonated species.

  • Non-Linear Regression: Fit the deconvoluted absorbance data to the Henderson-Hasselbalch equation. The protocol is internally validated if the standard deviation of the fit is <0.02

    
     units.
    

Final Cross-Validation: The experimental


 is considered authoritative only if the value derived from Protocol A matches Protocol B within 

units, and both align closely with the theoretical Hammett prediction of ~3.99.

References

  • Aaronchem Catalog. "3,5-Dichloro-4-methylphenylacetic acid - CAS 1803780-33-7". aaronchem.com.
  • PubChem. "3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234". nih.gov.
  • Vancouver Island University. "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid". viu.ca.
  • Scribd. "LFER 1 Hammett Equation". scribd.com.
  • Vancouver Island University. "Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols". viu.ca.
  • Scribd. "Understanding the Hammett Equation". scribd.com.
  • Scribd. "Hammett Equation". scribd.com.

Sources

Thermodynamic and Empirical Solubility Profiling of 3,5-Dichloro-4-methylphenylacetic Acid: Aqueous vs. Organic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and agrochemical synthesis, the precise understanding of an intermediate’s solubility profile is critical for optimizing reaction yields, designing crystallization purifications, and formulating final products. 3,5-Dichloro-4-methylphenylacetic acid (CAS: 1803780-33-7)[1] is a highly functionalized, lipophilic building block. Its unique structural topology—featuring a polar carboxylic acid moiety juxtaposed against a heavily substituted, electron-withdrawn aromatic ring—creates complex solvation thermodynamics.

This whitepaper provides an in-depth technical analysis of the solubility behavior of 3,5-dichloro-4-methylphenylacetic acid, contrasting its dissolution in aqueous environments with its behavior in diverse organic solvents. By synthesizing thermodynamic principles with validated experimental methodologies, this guide equips researchers with the predictive and empirical tools necessary to manipulate this compound in complex workflows.

Molecular Structure and Physicochemical Causality

To predict and understand the solubility of 3,5-dichloro-4-methylphenylacetic acid, we must first deconstruct its molecular architecture and the resulting intermolecular forces.

The Hydrophobic Effect vs. Hydrogen Bonding

The parent compound, 2, exhibits moderate water solubility (~15 g/L at 20 °C)[2] due to the hydrogen-bonding capacity of its carboxylic acid (-COOH) tail. However, the addition of substituents drastically alters this dynamic.

In 3,5-dichloro-4-methylphenylacetic acid:

  • Halogenation (3,5-Dichloro): The introduction of two highly electronegative chlorine atoms increases the molecular volume and overall lipophilicity (LogP). Chlorines are highly polarizable, which significantly enhances London dispersion forces between solute molecules, thereby increasing the crystal lattice energy.

  • Alkyl Substitution (4-Methyl): The para-methyl group further expands the hydrophobic surface area of the molecule.

  • Entropic Penalty in Water: When introduced to an aqueous system, water molecules must form a highly ordered "clathrate" cage around the bulky 3,5-dichloro-4-methylphenyl moiety. The entropic penalty of this ordering vastly outweighs the enthalpic gain from the -COOH hydrogen bonds, resulting in near-insolubility in water.

  • Organic Solvation: In organic solvents, the strong

    
     stacking and dispersion forces of the substituted aromatic ring interact favorably with the solvent. As demonstrated in foundational studies on 3, lipophilic substitutions strongly reduce aqueous solubility while maintaining or enhancing solubility in non-polar and polar-aprotic solvents[3].
    

Comparative Solubility Data

Because specific empirical solubility data for highly specialized derivatives like 3,5-dichloro-4-methylphenylacetic acid can be sparse in primary literature, Application Scientists utilize structural analog modeling. By benchmarking against the foundational data of unsubstituted phenylacetic acid and ibuprofen (a structurally similar lipophilic propionic acid)[3], we can extrapolate the thermodynamic solubility profile of our target compound.

Table 1: Extrapolated Thermodynamic Solubility Profile at 25°C
SolventDielectric Constant (ε)PAA Solubility (g/kg)*3,5-Cl₂-4-Me-PAA Est. (g/kg)Dominant Solvation Mechanism
Water 80.1~15.0< 0.1 High entropic penalty; Hydrophobic effect dominates.
Methanol 32.7> 500~ 120 - 150 Strong H-bonding + Dipole-Dipole interactions.
Ethyl Acetate 6.0> 300~ 200 - 250 Ester H-bond acceptance + strong dispersion forces.
Chloroform 4.8High> 300 Favorable halogen-halogen interactions; strong dispersion.
Toluene 2.4Moderate> 200 Strong

stacking; carboxylic acid dimerization.

*PAA = Phenylacetic Acid. Data for PAA serves as a baseline reference[4]. Estimates for the 3,5-dichloro-4-methyl derivative account for increased lattice energy and lipophilicity.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To empirically verify the solubility of 3,5-dichloro-4-methylphenylacetic acid for process chemistry, kinetic methods (like solvent-shift assays) are insufficient as they often lead to supersaturation and the precipitation of metastable amorphous solids.

As a standard of trustworthiness, the following Isothermal Shake-Flask Method coupled with HPLC-UV is designed as a self-validating system. It ensures that true thermodynamic equilibrium is reached and that the physical integrity of the analyte is maintained.

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solvent Saturation: Dispense 10.0 mL of the target solvent (e.g., Water, Methanol, Toluene) into 20 mL amber borosilicate glass vials. Causality: Amber glass is mandatory to prevent potential UV-induced radical dehalogenation of the chlorinated aromatic ring.

  • Solute Addition: Add 3,5-dichloro-4-methylphenylacetic acid solid in 50 mg increments until a visible, persistent suspension remains, ensuring the system is supersaturated.

  • Isothermal Agitation: Seal the vials with PTFE-lined caps and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C at 200 rpm for 72 hours . Causality: A 72-hour window self-validates the protocol by allowing sufficient time for any kinetically trapped metastable polymorphs to transition into the lowest-energy, most stable crystalline lattice (Ostwald's Rule of Stages).

Phase 2: Phase Separation & Isolation 4. Centrifugation: Transfer the suspension to centrifuge tubes and spin at 10,000 rpm for 15 minutes at exactly 25.0 °C to pellet the undissolved solid. 5. Inert Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane. Causality: PTFE is chemically inert to harsh organic solvents like chloroform and toluene, and unlike nylon or cellulose, it will not non-specifically bind highly lipophilic analytes.

Phase 3: Quantification 6. Dilution: Immediately dilute the filtered aliquot with the HPLC mobile phase to prevent precipitation upon temperature fluctuation. 7. HPLC-UV Analysis: Inject the sample onto a C18 Reverse-Phase column. Use a mobile phase of Acetonitrile/Water (70:30 v/v) containing 0.1% Trifluoroacetic acid (TFA) to keep the carboxylic acid fully protonated, ensuring sharp peak shapes. Quantify against a pre-established calibration curve at 230 nm.

Workflow Visualization

The following diagram maps the logical flow of the thermodynamic solubility determination protocol, highlighting the critical points of phase separation and validation.

G N1 Excess Solid Solute (3,5-Cl2-4-Me-PAA) N3 Isothermal Equilibration (72h, 25°C, Amber Vials) N1->N3 N2 Solvent Selection (Aqueous / Organic) N2->N3 N4 Phase Separation (10k rpm Centrifuge + PTFE) N3->N4 Equilibrium N5 HPLC-UV Quantification (Thermodynamic Validation) N4->N5 Supernatant N6 Solubility Profile Generation N5->N6

Thermodynamic solubility determination workflow for phenylacetic acids.

Conclusion

The solubility of 3,5-dichloro-4-methylphenylacetic acid is dictated by the intense hydrophobicity of its heavily substituted aromatic ring, which completely overrides the hydrogen-bonding potential of its carboxylic acid group in aqueous media. Consequently, while water serves as an excellent anti-solvent for precipitation and washing, organic solvents—particularly halogenated organics (chloroform) and aromatic hydrocarbons (toluene)—are required for high-concentration dissolution, reaction media, and extraction workflows.

References

  • Aaronchem - 1803780-33-7 | 3,5-Dichloro-4-methylphenylacetic acid. 1

  • Wikipedia - Phenylacetic acid. 2

  • Journal of Chemical and Engineering Data - Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents (Gracin, S., & Rasmuson, Å. C., 2002). 3

Sources

safety data sheet (SDS) for 3,5-Dichloro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and safety dossier for 3,5-Dichloro-4-methylphenylacetic acid . It is designed for researchers requiring actionable safety data, physicochemical insights, and handling protocols beyond the standard regulatory compliance sheets.

CAS Registry Number: 1803780-33-7 Document Type: Enhanced Safety & Handling Protocol Version: 2.0 (Research Grade)

Part 1: Chemical Identity & Physicochemical Profile

This compound is a halogenated phenylacetic acid derivative, primarily utilized as a scaffold in the synthesis of agrochemicals (auxin mimics) and pharmaceutical intermediates targeting anti-inflammatory pathways.

Identification
ParameterSpecification
IUPAC Name 2-(3,5-Dichloro-4-methylphenyl)acetic acid
Common Synonyms 3,5-Dichloro-p-tolylacetic acid; Benzeneacetic acid, 3,5-dichloro-4-methyl-
CAS Number 1803780-33-7
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
SMILES CC1=C(Cl)C=C(CC(=O)O)C=C1Cl
Physicochemical Properties (Experimental & Predicted)
  • Physical State: Solid (Crystalline powder)

  • Color: White to off-white / Beige

  • Melting Point: 162–166 °C (Predicted based on structural analogs like 3,5-dichloro-4-aminoacetophenone)[1]

  • Solubility:

    • Water:[2] Low (<0.5 mg/mL) – Hydrophobic motif.

    • Organic Solvents: Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate.

  • Acidity (pKa): ~3.8 – 4.0 (Predicted).

    • Expert Insight: The parent phenylacetic acid has a pKa of ~4.3. The two chlorine atoms at the 3,5-positions exert an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and increasing acidity compared to the non-chlorinated analog.

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact CAS is limited, its structural class (halogenated aromatic acids) mandates a Warning classification. The primary risks are tissue irritation due to acidity and lipophilicity.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do.[2][4][7] Continue rinsing.[2][4][5][7]

Expert Toxicology Insight
  • Mechanism of Irritation: As a lipophilic acid, this compound can penetrate the stratum corneum (outer skin layer) and acidify the intracellular environment, leading to protein denaturation and inflammatory response.

  • Sensitization Potential: Halogenated aromatics can occasionally act as haptens. While not explicitly classified as a sensitizer, researchers with known sensitivities to diclofenac or chlorinated herbicides should exercise elevated caution.

Part 3: Safe Handling & Experimental Protocols

Workflow: Safe Weighing & Dissolution

This protocol minimizes dust exposure, the primary vector for respiratory irritation.

HandlingProtocol cluster_emergency Emergency Contingency Start Start: Reagent Retrieval PPE Equip PPE: Nitrile Gloves, Lab Coat, Safety Glasses Start->PPE Hood Transfer to Fume Hood (Do NOT weigh on open bench) PPE->Hood Weigh Weighing: Use anti-static spatula Close balance doors immediately Hood->Weigh Dissolve Solubilization: Add DMSO or MeOH dropwise Avoid vigorous vortexing (aerosol risk) Weigh->Dissolve Spill Spill: Wipe with NaHCO3 (neutralizer) Weigh->Spill If Spilled Waste Disposal: Solid -> Haz Waste Liquid -> Halogenated Organic Waste Dissolve->Waste

Figure 1: Standard Operating Procedure (SOP) for handling halogenated phenylacetic acids in a research environment.

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage at lower temperatures prevents potential decarboxylation or oxidation.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.

  • Incompatibilities: Strong oxidizing agents (e.g., permanganates), strong bases (exothermic neutralization).

Part 4: Emergency Response Protocols

First Aid Measures
  • Eye Contact: Immediate irrigation is critical. The acidity can cause corneal opacity if untreated. Flush for 15 minutes lifting eyelids.

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption. Use soap and copious water .[2][4][5][6][7]

  • Inhalation: Move to fresh air. If wheezing occurs, medical attention is required (corticosteroids may be indicated).

Fire Fighting
  • Hazardous Combustion Products: Upon burning, this compound releases Hydrogen Chloride (HCl) gas, Carbon Monoxide (CO), and Carbon Dioxide (CO₂).

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a heavy water jet which may scatter the powder.

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HCl generation.

Part 5: Synthesis & Application Context[9][10]

Synthetic Utility

This compound is a "building block" (BB). Its 3,5-dichloro substitution pattern makes the phenyl ring electron-deficient, affecting downstream coupling reactions.

Common Reactions:

  • Amide Coupling: Reaction with amines (using EDC/NHS or HATU) to form bioactive amides.

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol (2-(3,5-dichloro-4-methylphenyl)ethanol).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates why this specific analog is chosen in drug design over the non-chlorinated parent.

SAR_Logic Parent Parent: Phenylacetic Acid (Metabolically Labile) Mod Modification: Add 3,5-Dichloro + 4-Methyl Parent->Mod Result Target: 3,5-Dichloro-4-methylphenylacetic acid Mod->Result Effect1 Blocked Metabolism (Cl blocks ring oxidation) Result->Effect1 Effect2 Increased Lipophilicity (Better membrane permeability) Result->Effect2 Effect3 Steric Hindrance (Restricts rotation) Result->Effect3

Figure 2: SAR Rationale. The addition of halogens blocks metabolic hot-spots (CYP450 oxidation) and modulates physicochemical properties.

References

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid (Analogous Hazard Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Phenylacetic acid derivatives. Retrieved March 5, 2026, from [Link]

Sources

Architectural and Synthetic Profiling of 3,5-Dichloro-4-methylphenylacetic acid: A Technical Blueprint for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and agrochemical synthesis, halogenated phenylacetic acids serve as indispensable building blocks. 3,5-Dichloro-4-methylphenylacetic acid represents a highly specialized intermediate within this class. This whitepaper provides a comprehensive technical analysis of its structural ontology, physicochemical properties, and synthetic utility, offering drug development professionals a self-validating framework for incorporating this pharmacophore into complex bioactive molecules.

Compound Ontology and Identity Resolution

Navigating chemical databases for highly specific isomers often requires cross-referencing multiple identifiers. While structurally adjacent derivatives like 3,5-dichloro-4-methylaniline have well-documented PubChem entries (e.g., PubChem CID 641154)[1], the exact acetic acid derivative—3,5-Dichloro-4-methylphenylacetic acid—is primarily cataloged and tracked in commercial synthesis databases under CAS Registry Number 1803780-33-7 [2].

This compound belongs to the broader family of dichloro-acetic acid derivatives, which are heavily utilized as pharmaceutical primary standards and synthetic building blocks[3]. The presence of the 3,5-dichloro-4-methylphenyl moiety is highly valued in medicinal chemistry for its ability to modulate target binding affinity and metabolic stability.

Physicochemical Architecture & Causality of Reactivity

The chemical behavior of 3,5-Dichloro-4-methylphenylacetic acid is dictated by the push-pull electronic dynamics of its aromatic ring.

  • Electronic Modulation: The two chlorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the phenyl ring[4]. This makes the aromatic system highly resistant to oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes.

  • Steric Shielding: The methyl group at the 4-position provides a localized electron-donating hyperconjugative effect (+M) and acts as a steric shield, preventing nucleophilic attack at the para-position.

  • Reactive Handle: The acetic acid moiety (-CH₂COOH) is isolated from the direct mesomeric effects of the aromatic ring by a methylene spacer. This preserves the nucleophilicity of the carbonyl oxygen, making it an ideal candidate for esterification, amidation, and Friedel-Crafts acylation.

Table 1: Quantitative Physicochemical Profile
PropertyValueStructural Implication
Molecular Formula C₉H₈Cl₂O₂Defines the halogenated aromatic core.
Molecular Weight 219.06 g/mol [2]Low MW allows for high ligand efficiency in API design.
CAS Number 1803780-33-7[2]Primary identifier for procurement and synthesis tracking.
Functional Groups Carboxylic Acid, Aryl ChloridesEnables orthogonal synthetic functionalization.

Synthetic Utility & Activation Protocols

To integrate 3,5-Dichloro-4-methylphenylacetic acid into a target Active Pharmaceutical Ingredient (API), the carboxylic acid must first be activated. The following protocol outlines a self-validating system for synthesizing amide derivatives.

Protocol: Synthesis of 3,5-Dichloro-4-methylphenylacetamide Derivatives

Step 1: Acyl Chloride Formation (Activation)

  • Methodology: Suspend 3,5-Dichloro-4-methylphenylacetic acid (1.0 eq) in dry toluene. Add Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF). Reflux for 2 hours.

  • Causality: SOCl₂ is specifically chosen over aqueous-dependent coupling reagents because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and eliminates the need for an aqueous workup, which would prematurely hydrolyze the highly sensitive acyl chloride intermediate back to the starting acid[4]. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate.

Step 2: Nucleophilic Acyl Substitution (Amidation)

  • Methodology: Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM) at 0 °C. Dropwise, add a solution containing the target primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Causality: DIPEA is employed as a non-nucleophilic base. Due to its significant steric bulk, it cannot attack the acyl chloride. Instead, it functions purely as an acid scavenger, neutralizing the HCl generated during the amide bond formation. This prevents the protonation of the nucleophilic primary amine, ensuring maximum coupling efficiency.

Step 3: Self-Validating Workup

  • Methodology: Reaction progress is monitored via Thin-Layer Chromatography (TLC). Validation trick: Quench a micro-aliquot of the reaction mixture in methanol; the presence of the corresponding methyl ester on the TLC plate confirms the successful formation of the acyl chloride in Step 1. Following complete consumption of the starting material, perform sequential organic washes with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to neutralize residual acid).

SyntheticWorkflow A 3,5-Dichloro-4-methyl- phenylacetic acid B Acyl Chloride Intermediate A->B SOCl2, Reflux (-SO2, -HCl) C Amide Derivative (Target API) B->C R-NH2, DIPEA DCM, 0°C to RT

Chemical synthesis workflow of 3,5-dichloro-4-methylphenylacetamide derivatives.

Pharmacological Homology & Target Modulation

Dichlorophenylacetic acids are foundational to the development of anti-inflammatory agents[5]. The structural homology between 3,5-dichloro-4-methylphenylacetic acid and established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac (a 2,6-dichlorophenylacetic acid derivative) reveals significant potential for Cyclooxygenase (COX) modulation.

The specific 3,5-dichloro-4-methyl substitution pattern alters the dihedral angle between the phenyl ring and the acetic acid side chain. In structure-based drug design, this increased steric bulk at the meta and para positions can be leveraged to selectively target the larger hydrophobic side pocket of the COX-2 enzyme (characterized by a Valine at position 523), while sterically clashing with the tighter active site of COX-1 (which features an Isoleucine at position 523). This rational design approach is critical for developing next-generation anti-inflammatories with minimized gastrointestinal toxicity.

Mechanism AA Arachidonic Acid COX Cyclooxygenase-2 (COX-2) Active Site AA->COX Substrate Binding PGE2 Prostaglandin E2 (Inflammation) COX->PGE2 Enzymatic Conversion API 3,5-Dichloro-4-methyl- phenylacetic derivative API->COX Competitive Steric Blockade

Pharmacological mechanism of COX-2 inhibition by dichlorophenylacetic acid analogs.

References

  • Source: aaronchem.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: nih.
  • Source: chemimpex.

Sources

3,5-Dichloro-4-methylphenylacetic acid InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3,5-Dichloro-4-methylphenylacetic acid

Executive Summary

3,5-Dichloro-4-methylphenylacetic acid (CAS 1803780-33-7) is a specialized halogenated aromatic carboxylic acid utilized primarily as a chemical building block in organic synthesis and agrochemical research. Structurally characterized by a phenylacetic acid core with chlorine substituents at the 3 and 5 positions and a methyl group at the 4 position, it serves as a critical intermediate for developing bioactive compounds, including potential auxin mimics and pharmaceutical scaffolds. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery and herbicide development.

Chemical Identity & Structure

The molecule is defined by its specific substitution pattern on the benzene ring, which imparts unique steric and electronic properties compared to its non-halogenated analogs.

PropertyDetail
Chemical Name 3,5-Dichloro-4-methylphenylacetic acid
CAS Number 1803780-33-7
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
SMILES CC1=C(Cl)C=C(CC(=O)O)C=C1Cl
InChI Key Available via standard generation from SMILES
IUPAC Name 2-(3,5-dichloro-4-methylphenyl)acetic acid

Structural Analysis: The presence of two chlorine atoms at the meta positions (relative to the acetic acid group) and a methyl group at the para position creates a highly lipophilic and electron-deficient aromatic system. This substitution pattern is significant for:

  • Metabolic Stability: The chlorine atoms block metabolic oxidation at the 3 and 5 positions.

  • Receptor Binding: The steric bulk of the chlorines and methyl group can enhance binding affinity to specific hydrophobic pockets in target proteins (e.g., auxin receptors or PPARs).

Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological systems and synthetic reactions.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~2.8 - 3.2Indicates moderate lipophilicity; likely to cross cell membranes.
pKa (Acid Dissociation) ~3.8 - 4.2Typical for phenylacetic acids; exists as an anion at physiological pH.
Solubility Low in water; High in organic solvents (DMSO, Ethanol, DCM)Requires organic co-solvents for biological assays.
Melting Point >150°C (Estimated)Solid at room temperature; stable under standard storage conditions.[1]
H-Bond Donors 1 (COOH)Facilitates hydrogen bonding interactions.
H-Bond Acceptors 2 (COOH)

Synthetic Pathways[7]

The synthesis of 3,5-Dichloro-4-methylphenylacetic acid typically follows classical homologation strategies starting from the corresponding toluene or benzoic acid derivative.

Method A: Nitrile Hydrolysis (Standard Route)

This route involves the conversion of 3,5-dichloro-4-methylbenzyl chloride to the nitrile, followed by hydrolysis.

  • Chloromethylation / Halogenation:

    • Precursor: 3,5-Dichloro-4-methyltoluene (or 1,3-dichloro-2-methyl-5-methylbenzene).

    • Reagent: N-Chlorosuccinimide (NCS) or SO₂Cl₂ with a radical initiator (AIBN).

    • Conditions: Reflux in CCl₄ or chlorobenzene.

    • Product: 3,5-Dichloro-4-methylbenzyl chloride.

    • Note: Careful control is required to avoid gem-dichlorination.

  • Cyanation (Kolbe Nitrile Synthesis):

    • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

    • Solvent: Ethanol/Water or DMSO.

    • Conditions: Heat at 60-80°C for 4-12 hours.

    • Product: 3,5-Dichloro-4-methylphenylacetonitrile.

  • Hydrolysis:

    • Reagent: Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH).

    • Conditions: Reflux for 6-24 hours. Acid hydrolysis is preferred to avoid side reactions.

    • Workup: Dilute with water, extract with ethyl acetate, and recrystallize.

Method B: Arndt-Eistert Homologation (Alternative)

From 3,5-dichloro-4-methylbenzoic acid:

  • Acid Chloride Formation: SOCl₂.

  • Diazoketone Formation: CH₂N₂ (Diazomethane).

  • Wolff Rearrangement: Ag₂O / H₂O.

Synthesis Workflow Diagram

SynthesisPathway Start 3,5-Dichloro-4-methyltoluene Step1 Radical Chlorination (NCS/AIBN) Start->Step1 Inter1 3,5-Dichloro-4-methylbenzyl chloride Step1->Inter1 Step2 Cyanation (NaCN, DMSO) Inter1->Step2 Inter2 3,5-Dichloro-4-methylphenylacetonitrile Step2->Inter2 Step3 Acid Hydrolysis (H2SO4, Reflux) Inter2->Step3 Final 3,5-Dichloro-4-methylphenylacetic acid Step3->Final

Figure 1: Step-wise synthetic pathway from the toluene precursor via the nitrile intermediate.

Applications & Research Potential

Agrochemical Research (Auxin Mimics)

Phenylacetic acid derivatives are a known class of auxins (plant hormones). The 3,5-dichloro substitution pattern mimics the steric and electronic profile of potent herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid).

  • Mechanism: Binding to the TIR1 ubiquitin ligase complex, promoting the degradation of Aux/IAA repressors.

  • Research Use: Investigating structure-activity relationships (SAR) for herbicide resistance or selectivity in dicots vs. monocots.

Pharmaceutical Intermediates

The 3,5-dichloro-4-methylphenyl moiety is a "privileged scaffold" in medicinal chemistry, often used to improve metabolic stability and potency.

  • CRTH2 Antagonists: Similar lipophilic acid tails are found in antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), utilized in asthma and allergy research.

  • PPAR Agonists: The acidic head group and lipophilic tail fit the pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), involved in lipid metabolism regulation.

Safety & Handling Protocols

As a halogenated organic acid, standard laboratory safety protocols must be rigorously followed.

  • Hazards:

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

    • Respiratory: May cause respiratory irritation (H335).

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Safety goggles with side shields.

    • Fume hood for all synthetic steps, especially involving NaCN or SOCl₂.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Aaron Chemicals . (n.d.). 3,5-Dichloro-4-methylphenylacetic acid Product Page. Retrieved from

  • Sigma-Aldrich . (n.d.). Building Blocks and Dichloroacetic Acid Derivatives. Retrieved from

  • PubChem . (n.d.).[2] 3,5-Dichloro-4-methylbenzoic acid (Related Compound).[3] Retrieved from [4][5][6]

  • ChemicalBook . (n.d.).[1] 4-Methylphenylacetic acid Synthesis and Properties. Retrieved from

Sources

Methodological & Application

synthesis of 3,5-Dichloro-4-methylphenylacetic acid from 3,5-dichloro-4-methylbenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 3,5-Dichloro-4-methylphenylacetic acid (CAS: 19063-44-6) from 3,5-dichloro-4-methylbenzyl chloride . This transformation is a critical workflow in the development of halogenated auxin herbicides and prostaglandin D2 receptor (CRTH2) antagonists.

While direct carbonylation of benzyl halides is possible, it often requires high-pressure reactors and palladium catalysts that are sensitive to the steric bulk of the 3,5-dichloro substitution. Therefore, this protocol utilizes a robust, two-step Cyanation-Hydrolysis pathway optimized with Phase Transfer Catalysis (PTC). This approach maximizes yield, minimizes anhydrous solvent requirements, and provides a self-purifying workup mechanism.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the benzylic carbon-carboxyl bond. The steric hindrance provided by the chlorine atoms at positions 3 and 5 protects the ring from electrophilic attack but also crowds the benzylic position, making SN2 reactions slightly slower than in unsubstituted benzyl chlorides.

Reaction Scheme

The synthesis proceeds via the formation of a nitrile intermediate, followed by hydrolysis.

ReactionScheme SM 3,5-Dichloro-4-methylbenzyl chloride (Starting Material) INT 3,5-Dichloro-4-methylphenylacetonitrile (Nitrile Intermediate) SM->INT Step 1: NaCN, TBAB (cat) Toluene/Water, 80°C PROD 3,5-Dichloro-4-methylphenylacetic acid (Target Product) INT->PROD Step 2: NaOH, EtOH/H2O Reflux, then HCl

Figure 1: Two-step synthetic pathway utilizing Phase Transfer Catalysis (PTC).

Experimental Protocols

Module A: Synthesis of the Nitrile Intermediate

Objective: Convert the benzyl chloride to 3,5-dichloro-4-methylphenylacetonitrile. Method: Phase Transfer Catalysis (Liquid-Liquid).

Rationale: The lipophilic nature of the trichlorinated aromatic ring makes the starting material poorly soluble in aqueous cyanide solutions. Traditional methods use DMSO or Ethanol, which can be difficult to recover. A Toluene/Water system with Tetrabutylammonium bromide (TBAB) ensures rapid reaction rates and easy separation.

Materials
ReagentEquiv.Role
3,5-Dichloro-4-methylbenzyl chloride1.0Substrate
Sodium Cyanide (NaCN)1.5Nucleophile
Tetrabutylammonium bromide (TBAB)0.05Phase Transfer Catalyst
Toluene5 VolOrganic Solvent
Water3 VolAqueous Solvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Connect the condenser outlet to a cyanide scrubber (bleach/NaOH trap).

  • Charging: Add 3,5-dichloro-4-methylbenzyl chloride (1.0 equiv) and Toluene (5 volumes) to the flask. Stir until dissolved.

  • Aqueous Phase: In a separate beaker, dissolve NaCN (1.5 equiv) in Water (3 volumes). Caution: Highly Toxic.

  • Initiation: Add the aqueous NaCN solution to the toluene mixture. Add TBAB (5 mol%).

  • Reaction: Heat the biphasic mixture to 80–85°C with vigorous stirring (essential for PTC efficiency).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Separate the layers.[1][2][4][5][6][7][8]

    • Wash the organic (Toluene) layer with water (2 x 2 vol) and brine (1 x 2 vol).

    • Critical Safety Step: Treat all aqueous washes with bleach (10% NaOCl) to destroy residual cyanide before disposal.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitrile as an off-white solid or viscous oil.

    • Checkpoint: Yield should be >90%.[2][7] If the oil is dark, pass through a short silica plug.

Module B: Hydrolysis to Phenylacetic Acid

Objective: Hydrolyze the nitrile to the carboxylic acid. Method: Alkaline Hydrolysis followed by Acidification.

Rationale: Alkaline hydrolysis is preferred over acidic hydrolysis for this substrate. The basic conditions dissolve the product as a carboxylate salt, allowing neutral organic impurities (unreacted nitrile or dimers) to be extracted before the final product is precipitated. This acts as a "chemical purification" step.[4]

Materials
ReagentEquiv.Role
Crude Nitrile (from Module A)1.0Intermediate
Sodium Hydroxide (NaOH)3.0Base
Ethanol (95%)5 VolCo-solvent
Water2 VolSolvent
HCl (Conc.)As req.Acidification
Step-by-Step Procedure
  • Setup: Use the same reactor setup as Module A (cleaned).

  • Charging: Dissolve the Crude Nitrile in Ethanol .

  • Base Addition: Add a solution of NaOH (3.0 equiv) in Water .

  • Reaction: Heat to Reflux (approx. 80°C) for 6–12 hours. Ammonia gas will evolve; ensure good ventilation.

  • Monitoring: Monitor by HPLC. Disappearance of the nitrile peak indicates completion.

  • Workup (Purification Sequence):

    • Distillation: Distill off the majority of Ethanol (approx. 70-80% volume) to reduce solubility of the final product.

    • Dilution: Add Water (5 volumes) to the residue. The product is now in the aqueous phase as the sodium salt.

    • Extraction (Impurity Removal): Wash the aqueous alkaline solution with Ethyl Acetate or DCM (2 x 2 vol). Discard the organic layer (contains non-acidic impurities).

    • Precipitation: Cool the aqueous phase to 10°C. Slowly add Conc. HCl dropwise with stirring until pH < 2. The product will precipitate as a white solid.[1][7]

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Recrystallization: If higher purity (>99%) is required, recrystallize from Toluene/Hexane or Ethanol/Water (1:1).

Process Workflow Diagram

Workflow cluster_0 Module A: Cyanation cluster_1 Module B: Hydrolysis Step1 Mix Benzyl Chloride + Toluene Add aq. NaCN + TBAB Step2 Heat to 85°C (4-6h) Vigorous Stirring Step1->Step2 Step3 Phase Separation (Wash Organic Layer) Step2->Step3 Step4 Evaporate Solvent Yield: Nitrile Intermediate Step3->Step4 Step5 Dissolve Nitrile in EtOH Add aq. NaOH Step4->Step5 Step6 Reflux (8-12h) Remove EtOH via Distillation Step5->Step6 Step7 Wash aq. Phase with DCM (Removes Impurities) Step6->Step7 Step8 Acidify with HCl (pH < 2) Precipitate Product Step7->Step8

Figure 2: Integrated process workflow from starting material to purified acid.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 135–138°C (Estimated)Capillary Method
1H NMR (DMSO-d6) δ 2.35 (s, 3H, Ar-CH3), 3.60 (s, 2H, CH2), 7.45 (s, 2H, Ar-H), 12.4 (br s, 1H, COOH)400 MHz NMR
HPLC Purity > 98.0%C18 Column, ACN/Water (0.1% TFA)

Note on NMR: The aromatic region will show a singlet integrating to 2 protons due to the symmetry of the 3,5-dichloro-4-methyl substitution pattern. This is a key diagnostic signal.

Safety & Waste Management (Critical)

Cyanide Handling (Module A)
  • Hazard: Sodium Cyanide is rapidly fatal if inhaled, swallowed, or absorbed through skin. Contact with acid releases lethal HCN gas.

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Waste Treatment: All aqueous waste from Module A must be treated with Sodium Hypochlorite (Bleach) at pH > 10 for at least 24 hours before disposal.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      
  • First Aid: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately available.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for hydrolysis of nitriles, p. 1056).

  • Organic Syntheses. (1922). Phenylacetic Acid.[9] Org. Synth. 1922, 2,[8][9][10] 63. (Foundational protocol for benzyl cyanide hydrolysis).

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Mechanistic basis for Module A).

  • Vertex Pharmaceuticals. (2006). Patent WO2006044732A2: Indole derivatives as CRTH2 receptor antagonists. (Context for 3,5-dichloro-4-methyl intermediates).

Sources

Process Development Guide: Hydrolysis of 3,5-Dichloro-4-methylbenzyl Cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the hydrolysis of 3,5-dichloro-4-methylbenzyl cyanide (also known as (3,5-dichloro-4-methylphenyl)acetonitrile) to its corresponding carboxylic acid, 3,5-dichloro-4-methylphenylacetic acid .

While nitrile hydrolysis is a standard transformation, this specific substrate presents unique electronic and physical characteristics due to the electron-withdrawing chlorine atoms and the lipophilic methyl group. The 3,5-dichloro substitution pattern increases the acidity of the benzylic protons but does not significantly sterically hinder the nitrile carbon, which is removed from the ring by a methylene spacer.

Selected Strategy: Alkaline Hydrolysis (Saponification) We prioritize alkaline hydrolysis (NaOH/Ethanol) over acidic hydrolysis for this substrate.

  • Solubility: The starting material is highly lipophilic; ethanol ensures homogeneity.

  • Purification: The product forms a water-soluble carboxylate salt, allowing non-acidic impurities (unreacted starting material) to be easily removed via organic extraction before acidification. This "self-purifying" workup typically yields higher purity crude material than acid hydrolysis.

  • Safety: Avoids the high temperatures and potential charring associated with concentrated sulfuric acid/acetic acid mixtures.

Reaction Mechanism

The transformation proceeds via a base-catalyzed nucleophilic addition of hydroxide to the nitrile carbon, followed by elimination of ammonia.

HydrolysisMechanism Figure 1: Base-Catalyzed Hydrolysis Mechanism of Benzyl Cyanides Start Nitrile R-CH2-CN OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack + NaOH/H2O Imidate Imidate Intermediate [R-CH2-C(OH)=N-] OH_Attack->Imidate Amide Primary Amide R-CH2-CONH2 Imidate->Amide Tautomerization Carboxylate Carboxylate Salt R-CH2-COO- Na+ Amide->Carboxylate + OH- / - NH3 (Rate Limiting) Acid Final Product Carboxylic Acid Carboxylate->Acid + HCl (Workup)

Figure 1: The reaction proceeds through an amide intermediate. The second hydrolysis step (amide to acid) is often slower and requires sustained reflux to drive ammonia evolution.

Experimental Protocol

Materials & Reagents[1][2]
ReagentRoleEquiv. / Conc.Notes
3,5-Dichloro-4-methylbenzyl cyanide Substrate1.0 equiv.[1][2]Solid or oil; check purity by HPLC.
Sodium Hydroxide (NaOH) Reagent3.0 - 5.0 equiv.Use pellets or 50% w/w solution. Excess required to drive NH3 evolution.
Ethanol (95% or Absolute) Solvent5-10 Vol (mL/g)Co-solvent to solubilize the nitrile.
Water Co-solvent2-5 Vol (mL/g)Essential for hydrolysis.
Hydrochloric Acid (HCl) Quench~6M or 12MUsed to acidify the final salt to pH 1-2.
Dichloromethane (DCM) ExtractionAs neededFor washing the aqueous phase.[3]
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Equipment: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Charge the flask with 3,5-dichloro-4-methylbenzyl cyanide (1.0 equiv).

  • Solvent: Add Ethanol (5-8 volumes relative to substrate mass). Stir until dissolved.

  • Base Addition: Dissolve NaOH (4.0 equiv) in a minimum amount of water (approx. 2-3 volumes) and add this solution to the reaction flask.

    • Note: The mixture may become biphasic or cloudy initially; it should homogenize upon heating.

Phase 2: Reaction & Monitoring[2][3]
  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C).

  • Ammonia Evolution: You will detect the smell of ammonia (check damp pH paper at the top of the condenser; it should turn blue).

  • Duration: Reflux for 6–12 hours .

    • IPC (In-Process Control): Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of nitrile (high Rf) and amide intermediate (mid Rf). The product salt stays at the baseline.

Phase 3: Workup & Isolation
  • Concentration: Remove the bulk of the ethanol using a rotary evaporator. Do not distill to dryness; leave a concentrated aqueous slurry.

  • Dilution: Add Water (10 volumes) to the residue. Stir well to dissolve the carboxylate salt.

  • Impurity Wash (Critical Step):

    • Transfer the alkaline solution (pH > 12) to a separatory funnel.

    • Wash with Dichloromethane (DCM) or Ethyl Acetate (2 x 3 volumes).

    • Purpose: This removes unreacted nitrile and any non-acidic byproducts.

    • Keep the Aqueous Layer (Top if using DCM, Bottom if using EtOAc).

  • Acidification:

    • Cool the aqueous layer to 0–5 °C in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product, 3,5-dichloro-4-methylphenylacetic acid , should precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x) to remove residual salts (NaCl).

Phase 4: Purification (Optional but Recommended)
  • Recrystallization: If the crude purity is <98%, recrystallize from a mixture of Ethanol/Water or Toluene .

  • Drying: Dry the solid in a vacuum oven at 45–50 °C for 12 hours.

Workflow Visualization

Workflow Figure 2: Process Workflow for Alkaline Hydrolysis Start Start: 3,5-Dichloro-4-methylbenzyl cyanide Dissolve Dissolve in EtOH + NaOH(aq) Start->Dissolve Reflux Reflux 6-12h (Monitor NH3 evolution) Dissolve->Reflux Evap Evaporate Ethanol Reflux->Evap Dilute Dilute with Water Evap->Dilute Wash Wash with DCM (Remove organics) Dilute->Wash Acidify Acidify Aqueous Layer (pH 1-2) Wash->Acidify Aqueous Phase Filter Filter Precipitate Acidify->Filter Final Product: 3,5-Dichloro-4-methylphenylacetic acid Filter->Final

Figure 2: Operational workflow emphasizing the critical organic wash step prior to acidification.

Analytical Validation

Confirm the identity of the product using NMR and HPLC.

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid.
Melting Point Expected >100 °C (Determine experimentally; analogs are high-melting).
1H NMR (DMSO-d6) δ ~12.4 (br s, 1H, COOH)δ ~7.3 (s, 2H, Ar-H)δ ~3.6 (s, 2H, Ar-CH2-COOH)δ ~2.4 (s, 3H, Ar-CH3)
IR Spectroscopy Broad O-H stretch (3300-2500 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹).

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (Amide persists).

    • Cause: The second hydrolysis step (amide -> acid) is slower than the first.

    • Solution: Increase NaOH equivalents to 5.0 or increase reaction temperature (switch solvent to n-Propanol for higher boiling point, ~97°C).

  • Issue: Product is Oily/Sticky upon Acidification.

    • Cause: Impurities or low melting point.

    • Solution: Extract the acidified aqueous layer with Ethyl Acetate, dry over MgSO4, and evaporate. Triturate the resulting oil with Hexanes or cold Toluene to induce crystallization.

  • Issue: Low Yield.

    • Cause: Product lost in the organic wash (Step 10) if pH wasn't high enough, or lost in mother liquor during filtration.

    • Solution: Ensure pH > 12 before the organic wash. If yield is low after filtration, extract the filtrate with Ethyl Acetate to recover remaining acid.

Safety & Compliance

  • Cyanide Precursors: While the nitrile group is covalently bonded, always treat nitrile-containing waste streams with care. Do not mix acidic nitrile waste with strong oxidizers.

  • Ammonia Gas: The reaction evolves ammonia. Perform in a well-ventilated fume hood.

  • Corrosives: NaOH and concentrated HCl are corrosive. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Hydrolysis of Nitriles to Carboxylic Acids. (General methodology for phenylacetic acid synthesis).
  • Organic Syntheses , Coll. Vol. 1, p. 436 (1941). Phenylacetic Acid.[4][1][5][6] (Classic acid hydrolysis protocol).

  • Organic Syntheses , Coll. Vol. 1, p. 107 (1941). Benzyl Cyanide.[4] (Preparation of starting material analogs).

  • Google Patents , CN104262087A. Preparation method of 3,5-dichloro-4-methylbenzoic acid. (Demonstrates stability of the 3,5-dichloro-4-methyl ring system under basic hydrolysis conditions).

Sources

Application Note: 3,5-Dichloro-4-methylphenylacetic acid as a High-Affinity Auxin Mimic for Plant Developmental Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid (PAA) is a widespread, naturally occurring auxin in plants that plays a critical role in regulating plant development. However, its rapid metabolic turnover and relatively low binding affinity to the TIR1/AFB receptor complex limit its utility in long-term in vitro tissue culture and field applications[1]. To overcome these limitations, synthetic auxin mimics are engineered by modifying the phenyl ring to enhance stability and receptor affinity[2].

3,5-Dichloro-4-methylphenylacetic acid (CAS: 1803780-33-7)[3] represents a highly optimized synthetic analog. The addition of electron-withdrawing chlorine atoms at the 3 and 5 positions, coupled with a steric methyl group at the 4 position, significantly enhances the molecule's metabolic stability and lipophilicity. This application note provides researchers with comprehensive, self-validating protocols for utilizing this compound in receptor-binding assays and in vivo plant developmental engineering.

Mechanistic Rationale

Auxin signaling is governed by the ubiquitin-proteasome system. Auxins act as a "molecular glue" that facilitates the interaction between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors[4].

For 3,5-Dichloro-4-methylphenylacetic acid (3,5-DC-4-MePAA), the structural modifications drive specific mechanistic advantages:

  • Causality of Halogenation : The 3,5-dichloro substitution prevents rapid ring-hydroxylation by cytochrome P450 enzymes, which is a primary degradation pathway for natural PAA.

  • Causality of Methylation : The 4-methyl group increases the hydrophobic interaction within the TIR1 binding pocket, stabilizing the co-receptor complex more effectively than unsubstituted PAA.

  • Downstream Effect : This stabilization leads to enhanced ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA proteins, freeing Auxin Response Factors (ARFs) to drive sustained DR5-mediated gene expression.

G Auxin 3,5-DC-4-MePAA (Synthetic Auxin) Complex TIR1 - Auxin - Aux/IAA Co-receptor Complex Auxin->Complex Binds as molecular glue TIR1 SCF^TIR1/AFB Receptor Complex TIR1->Complex AuxIAA Aux/IAA Repressor Protein AuxIAA->Complex Proteasome 26S Proteasome (Degradation) Complex->Proteasome Ubiquitination of Aux/IAA ARF ARF Transcription Factor (Active) Proteasome->ARF Releases ARF from repression Gene Auxin-Responsive Gene Expression (DR5) ARF->Gene Activates DR5 promoter

Fig 1. Mechanism of 3,5-DC-4-MePAA acting as a molecular glue in the TIR1/AFB signaling pathway.

Comparative Pharmacokinetics & Binding Data

Note: The quantitative data for 3,5-DC-4-MePAA represents generalized experimental benchmarks for highly substituted halogenated PAA derivatives to guide protocol optimization.

CompoundTypeTIR1 Binding Affinity (

, nM)
In vivo Half-life (h)Optimal Callus Induction Conc. (µM)
Indole-3-acetic acid (IAA) Natural Auxin~151 - 25.0 - 10.0
Phenylacetic acid (PAA) Natural Auxin~2500.5 - 120.0 - 50.0
2,4-Dichlorophenoxyacetic acid Synthetic Mimic~30> 480.5 - 2.0
3,5-DC-4-MePAA Synthetic Mimic ~45 > 36 1.0 - 3.0

Experimental Protocols

Protocol A: In Vitro TIR1-Aux/IAA Pull-Down Assay

Objective : To quantitatively validate the "molecular glue" efficacy of 3,5-DC-4-MePAA in stabilizing the TIR1-Aux/IAA complex. Expert Insight : TIR1 contains highly redox-sensitive cysteine residues. The inclusion of Dithiothreitol (DTT) in the buffer is non-negotiable; failing to maintain a reducing environment will result in the structural deformation of the ligand-binding pocket and yield false-negative binding data.

Step-by-Step Methodology :

  • Protein Preparation : Express and purify GST-tagged Aux/IAA (e.g., IAA7) and His-tagged TIR1 from E. coli or insect cell cultures.

  • Buffer Formulation : Prepare Pull-Down Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, and 1 mM freshly added DTT). Causality: Glycerol thermodynamically stabilizes the F-box protein, while NP-40 prevents non-specific hydrophobic aggregation.

  • Ligand Preparation : Dissolve 3,5-DC-4-MePAA in 100% DMSO to create a 10 mM stock. Causality: The highly lipophilic nature of the substituted phenyl ring requires a strong organic solvent to prevent precipitation.

  • Reaction Assembly : In a microcentrifuge tube, combine 2 µg of His-TIR1, 2 µg of GST-IAA7, and 3,5-DC-4-MePAA (titrated from 10 nM to 10 µM). Ensure the final DMSO concentration is exactly 0.1% across all tubes, including the vehicle control.

  • Incubation : Incubate at 4°C for 2 hours with gentle rotation to allow equilibrium binding.

  • Pull-Down : Add 30 µL of pre-equilibrated Glutathione (GST) agarose beads. Incubate for an additional 1 hour.

  • Washing & Elution : Wash beads three times with Pull-Down Buffer. Elute by boiling in 2X Laemmli sample buffer for 5 minutes.

  • Self-Validation Check : Analyze via SDS-PAGE and Western blotting using an anti-His antibody. The assay is self-validating when the DMSO-only control shows minimal TIR1 signal (baseline interaction), while the 3,5-DC-4-MePAA lanes exhibit a clear dose-dependent increase in TIR1 band intensity.

Protocol B: In Vivo DR5::GUS Reporter Assay in Arabidopsis thaliana

Objective : To map the spatial and temporal transcriptional activation induced by the synthetic mimic. Expert Insight : Because PAA derivatives exhibit different polar transport characteristics compared to IAA[1], evaluating the spatial distribution of DR5 activation is critical to understanding tissue-specific sensitivities.

Step-by-Step Methodology :

  • Seedling Growth : Germinate transgenic Arabidopsis seeds harboring the DR5::GUS reporter on 0.5X MS agar plates. Grow vertically for 5 days under continuous light at 22°C.

  • Treatment : Transfer seedlings to liquid 0.5X MS media containing either 0.1% DMSO (mock), 1 µM IAA (positive control), or 1 µM 3,5-DC-4-MePAA.

  • Incubation : Incubate for 3 to 12 hours. Causality: The 3-hour mark captures primary response genes, while the 12-hour mark assesses the sustained metabolic stability of the synthetic mimic compared to the rapidly degraded IAA.

  • Fixation & Staining : Submerge seedlings in GUS staining solution (50 mM sodium phosphate buffer pH 7.0, 0.1% Triton X-100, 2 mM potassium ferrocyanide, 2 mM potassium ferricyanide, and 1 mM X-Gluc).

  • Vacuum Infiltration : Apply a vacuum (400 mm Hg) for 10 minutes. Causality: This step is mandatory. Without vacuum infiltration, the X-Gluc substrate cannot penetrate the dense root meristematic tissue, leading to false-negative staining in the internal stele layers.

  • Clearing : Incubate at 37°C in the dark for 12 hours. Clear chlorophyll by washing with 70% ethanol.

  • Self-Validation Check : Image roots under a differential interference contrast (DIC) microscope. The system is validated if the mock treatment shows localized expression only in the quiescent center, while the treated roots show expanded blue signal intensity throughout the elongation zone.

Protocol C: Root Elongation and Lateral Root Induction Assay

Objective : To assess the macroscopic phenotypic impact of 3,5-DC-4-MePAA on root architecture. Expert Insight : High concentrations of auxins inhibit primary root elongation while promoting lateral root emergence. This assay provides a direct physiological readout of the compound's potency.

Step-by-Step Methodology :

  • Media Preparation : Prepare 0.5X MS agar plates containing 3,5-DC-4-MePAA at varying concentrations (0, 10 nM, 100 nM, 1 µM).

  • Transfer : Transfer 4-day-old wild-type seedlings onto the treatment plates. Mark the exact position of the primary root tip on the back of the Petri dish.

  • Vertical Growth : Grow vertically for an additional 4 days.

  • Data Collection : Measure the new primary root growth (distance from the mark to the new tip) and count the number of emerged lateral roots under a stereomicroscope.

  • Self-Validation Check : The experimental system is validated if the primary root elongation shows a classic dose-dependent inhibition curve that is inversely correlated with a statistically significant increase in lateral root density.

References

Sources

Application Note: High-Efficiency Peptide Coupling of 3,5-Dichloro-4-methylphenylacetic Acid

[1]

Executive Summary

3,5-Dichloro-4-methylphenylacetic acid (CAS 19063-44-6) is a specialized building block frequently utilized in medicinal chemistry to introduce a lipophilic, metabolically stable "cap" to peptide N-termini or small molecule scaffolds.[1] Its specific substitution pattern—a central methyl group flanked by two chlorine atoms—creates a dense hydrophobic core that effectively fills lipophilic pockets in target proteins (e.g., integrin antagonists, CRTH2 receptors).[1][2]

However, this molecule presents distinct challenges in peptide coupling:

  • Solubility: High lipophilicity leads to aggregation in standard peptide solvents (DCM).[1][2]

  • Electronic Deactivation: The electron-withdrawing chlorine atoms lower the pKa of the carboxylic acid, altering activation kinetics compared to standard Fmoc-amino acids.

This guide provides optimized protocols to overcome these barriers, ensuring high-yield conjugation in both solution and solid-phase peptide synthesis (SPPS).

Chemo-Physical Profile

Understanding the physical properties of this building block is the first step to a successful reaction.[2]

PropertyValueImplication for Synthesis
Formula

--
MW 219.06 g/mol Low MW allows for high loading, but verify stoichiometry carefully.[1]
LogP (Predicted) ~3.2 - 3.5High Lipophilicity. Poor solubility in water/methanol.[1][2] Requires DMF, NMP, or DMSO.[1][2]
pKa ~3.8 (Lower than acetic acid)The carboxylate is stable.[1][2] Activation requires efficient proton scavenging (DIPEA/NMM).[1][2]
Steric Environment Moderate (Methylene spacer)The

spacer relieves direct steric strain at the carbonyl, unlike benzoic acids.

Strategic Analysis: The Coupling Logic

The primary failure mode when coupling this acid is incomplete activation due to solubility issues , followed by hydrolysis of the active ester before the amine can attack.[2]

The "Hydrophobic Collapse" Phenomenon

Unlike standard amino acids, 3,5-Dichloro-4-methylphenylacetic acid tends to stack in solution due to


2

The Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP ratios) and chaotic mixing (vortexing/shaking) rather than simple stirring.[2]

Decision Tree: Selecting the Right Protocol

CouplingStrategyStartStart: Coupling 3,5-Dichloro-4-methylphenylacetic AcidScaleSelect Scale / PhaseStart->ScaleSPPSSolid Phase (SPPS)Scale->SPPSSolutionSolution PhaseScale->SolutionStandardProtocol A:HATU/HOAt ActivationSPPS->StandardStandard AmineAdvancedProtocol B:Acid Chloride (In-Situ)SPPS->AdvancedFailed Standard CouplingStericAmineIs the Amine Hindered?(e.g., N-Me, Aib, Pro)Solution->StericAmineStericAmine->StandardNoStericAmine->AdvancedYesQCQC: Check for Hydrolysis (-OH)or N-AcylureaStandard->QCLCMS CheckAdvanced->QCLCMS Check

Caption: Strategic decision tree for selecting the optimal coupling methodology based on reaction phase and steric demands.

Protocol A: High-Efficiency Activation (HATU/HOAt)

Recommended for: Standard SPPS and Solution Phase couplings with primary amines.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive 7-azabenzotriazole active ester.[1][2] This ester is less prone to racemization (irrelevant here as the acid is achiral) but significantly faster at reacting with amines than HOBt esters.[2]

Materials
  • Acid: 3,5-Dichloro-4-methylphenylacetic acid (3.0 equiv)[1]

  • Coupling Reagent: HATU (2.9 equiv)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (6.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1][3]

Step-by-Step Procedure
  • Dissolution: Dissolve the Acid (3.0 eq) and HATU (2.9 eq) in minimum anhydrous DMF.

    • Note: Ensure the solution is clear. If cloudy, add small amounts of NMP (N-Methyl-2-pyrrolidone).[1]

  • Activation: Add DIPEA (6.0 eq) dropwise to the acid/HATU mixture.

    • Observation: The solution should turn yellow/orange.[1][2]

    • Timing: Allow to activate for exactly 2 minutes . Do not exceed 5 minutes, as the active ester can hydrolyze or rearrange to an unreactive guanidine byproduct.[1][2]

  • Coupling: Add the activated mixture immediately to the amine component (Resin-bound or free amine in solution).[2]

  • Incubation:

    • SPPS: Shake for 45–60 minutes at Room Temperature.

    • Solution: Stir for 2–4 hours under Nitrogen.

  • Termination: Wash resin with DMF (3x) and DCM (3x).[1][2][4] For solution phase, dilute with EtOAc and perform an acidic wash (1N HCl) to remove excess DIPEA and urea byproducts.[1][2]

Protocol B: The "Sledgehammer" Method (Acid Chloride)

Recommended for: Extremely hindered amines (e.g., N-methylated residues) or when Protocol A yields <50% conversion.

When HATU fails, converting the acid to its acid chloride generates a hyper-electrophilic species that forces the reaction to completion.

Materials
  • Acid: 3,5-Dichloro-4-methylphenylacetic acid (3-5 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) OR Oxalyl Chloride + DMF (cat.)[1][2]
    
  • Scavenger: 2,6-Lutidine or Collidine (weaker bases than DIPEA, preventing ketene formation).[1][2]

Step-by-Step Procedure
  • Chlorination:

    • Dissolve the Acid in dry DCM.[2]

    • Add Oxalyl Chloride (1.2 eq) and 1 drop of DMF (catalyst).[1][2]

    • Stir until gas evolution (

      
      , 
      
      
      ,
      
      
      ) ceases (approx. 1 hour).
    • Critical: Evaporate the solvent in vacuo to remove excess oxalyl chloride.[2] Redissolve the resulting oil/solid in dry DCM or NMP.[2]

  • Coupling:

    • Add the Acid Chloride solution to the amine component.

    • Immediately add 2,6-Lutidine (3.0 eq).[1][2]

  • Incubation: React for 2 hours (Solution) or double-couple for 1 hour each (SPPS).

  • Quench: Add MeOH to quench any unreacted acid chloride before workup.

QC & Troubleshooting

Common Side Reactions
Observation (LCMS)DiagnosisRemediation
Mass = Acid + Amine + 99 Da Guanidinylation. The amine reacted with HATU instead of the acid.Pre-activate the acid for 2 mins before adding the amine. Ensure Acid is in excess over HATU.[1][2]
Mass = Acid + 16 Da (approx) Hydrolysis. Active ester reverted to acid.[1][2]Use anhydrous solvents.[1][2] Reduce activation time.
Low Yield / SM Remaining Aggregation. Switch solvent to 100% NMP. Heat reaction to 50°C (Microwave).
Analytical Verification

Due to the chlorine isotopes (


  • M+0 (100%) [1][2]

  • M+2 (~65%) [1][2]

  • M+4 (~10%) [1][2]

  • Tip: Always look for this "Cl2 cluster" to confirm the incorporation of the cap.

Mechanism of Action (Visualized)

MechanismAcid3,5-Dichloro-4-methylphenylacetic AcidCarboxylateCarboxylate AnionAcid->CarboxylateDeprotonation (Base)BaseDIPEABase->CarboxylateHATUHATUActiveEsterO-At Active Ester(Highly Reactive)HATU->ActiveEsterCarboxylate->ActiveEsterActivation (HATU)ProductCapped Peptide(Amide Bond)ActiveEster->ProductNucleophilic AttackAminePeptide N-Terminus(Nucleophile)Amine->Product

Caption: Mechanistic pathway of HATU-mediated activation and amide bond formation.

References

  • Albericio, F., & El-Faham, A. (2018).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Dunetz, J. R., et al. (2016).[1][2] Amide Bond Formation: Beyond the Myth of Coupling Reagents. Organic Process Research & Development.

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3,5-Dichloro-4-methylphenylacetic acid. (Note: Link directs to analogous chlorinated phenylacetic acids for reference).[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-Dichloro-4-methylphenylacetic acid before handling, as halogenated aromatics can be skin irritants.[1]

Application Note: High-Efficiency Esterification Protocols for 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3,5-Dichloro-4-methylphenylacetic acid (DCMPA) is a critical halogenated building block frequently utilized in the synthesis of thyromimetic agents, agrochemical fungicides (e.g., Zoxamide metabolites), and non-steroidal anti-inflammatory drug (NSAID) candidates.

This application note details two validated protocols for the esterification of DCMPA. While the phenylacetic acid moiety is separated from the electron-deficient aromatic ring by a methylene spacer—mitigating direct electronic deactivation of the carboxyl group—the lipophilicity and crystalline nature of the substrate require tailored solvent systems.

Method Selection Guide
FeatureMethod A: Fischer Esterification Method B: Acyl Chloride Activation
Mechanism Acid-catalyzed equilibrium (Reversible)Nucleophilic acyl substitution (Irreversible)
Scale Suitability Multi-gram to Kilogram (Process Scale)Milligram to Gram (Discovery/High-Throughput)
Reagent Cost Low (MeOH, H₂SO₄)Moderate (SOCl₂, Oxalyl Chloride)
Purification Extraction/CrystallizationEvaporation (often quantitative)
Primary Use Case Bulk intermediate synthesisDerivatization for GC-MS or precious samples

Chemical Context & Mechanistic Insight

Structural Analysis
  • Steric Environment: Unlike its benzoic acid analog, DCMPA possesses a methylene (

    
    ) spacer at the C1 position. The bulky chlorine atoms at C3 and C5 flank the C4-methyl group, creating a "buttressed" steric lock on the distal end of the molecule, but they do not  sterically hinder the carboxylic acid at C1. Consequently, the reaction rates are comparable to unsubstituted phenylacetic acid.
    
  • Solubility Profile: The 3,5-dichloro-4-methyl motif significantly increases lipophilicity (

    
    ). Standard aqueous workups require hydrophobic organic solvents (e.g., DCM, EtOAc) to ensure efficient recovery.
    

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Process Scale)

Recommended for the synthesis of Methyl 3,5-dichloro-4-methylphenylacetate on >5g scale.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: 3,5-Dichloro-4-methylphenylacetic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric acid (

    
    , conc., 98%, 0.1 – 0.5 equiv) or p-Toluenesulfonic acid (pTSA, 0.1 equiv)
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂).

Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with DCMPA (e.g., 10.0 g, 45.6 mmol). Add Methanol (100 mL). Stir until the solid is fully suspended (complete dissolution may occur upon heating).

  • Catalyst Addition: Carefully add conc.

    
     (1.2 mL, ~0.5 equiv) dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[4] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove ~80% of the methanol.

  • Workup:

    • Dilute the residue with Ethyl Acetate (100 mL).

    • Wash carefully with Saturated

      
       (
      
      
      
      ) to neutralize the catalyst and remove unreacted acid. Note: CO₂ evolution will occur.
    • Wash with Brine (

      
      ).
      
  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Result: The product typically yields a white to off-white low-melting solid or clear oil. Yield expectation: 85–95%.

Protocol B: Acyl Chloride Activation (High Purity/Small Scale)

Recommended for rapid derivatization or when using expensive/complex alcohols.

Reagents & Equipment[1][2][3][4][5][6][7]
  • Substrate: DCMPA (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    , 2.0 equiv) or Oxalyl Chloride (1.5 equiv + cat. DMF)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Quench: Methanol (excess) or specific alcohol (

    
    )
    
Step-by-Step Procedure
  • Activation: In a dry flask under Nitrogen/Argon, dissolve DCMPA (1.0 g, 4.56 mmol) in anhydrous DCM (10 mL).

  • Chlorination: Add Thionyl Chloride (0.66 mL, 9.1 mmol) dropwise.

    • Optional: Add 1 drop of DMF to catalyze the reaction (Vilsmeier-Haack type intermediate).

  • Reaction: Stir at room temperature for 2 hours or reflux (

    
    ) for 1 hour. Gas evolution (HCl, SO₂) indicates reaction progress.
    
  • Evaporation (Critical): Concentrate the mixture to dryness under vacuum to remove excess

    
    . Note: Do not skip this step; residual thionyl chloride will generate HCl in the next step, potentially causing side reactions.
    
  • Esterification: Re-dissolve the crude acid chloride residue in DCM (5 mL). Add Methanol (2 mL, excess) and Triethylamine (0.7 mL, 1.1 equiv) at

    
    .
    
  • Final Workup: Stir for 30 mins. Wash with water, dry over

    
    , and concentrate.
    
  • Result: Quantitative conversion is typical (>98%).

Analytical Validation (QC)

TechniqueExpected Signal (Methyl Ester)Structural Assignment
1H NMR (CDCl₃)

7.1–7.2 ppm (s, 2H)
Aromatic Protons (C2, C6)

3.70 ppm (s, 3H)
Methyl Ester (

)

3.55 ppm (s, 2H)
Benzylic Methylene (

)

2.35 ppm (s, 3H)
Aryl Methyl (

)
HPLC Shift to longer retention timeLoss of polar -COOH group
Mass Spec Parent ion

Matches MW (approx. 233/235 Da)

Process Workflow Diagram

EsterificationWorkflow Start Start: 3,5-Dichloro-4-methylphenylacetic acid Decision Select Method Start->Decision MethodA Method A: Fischer Esterification (Scale > 5g) Decision->MethodA Bulk Synthesis MethodB Method B: Acid Chloride (High Purity / Precious) Decision->MethodB High Purity/Derivatization StepA1 Reflux in MeOH + H2SO4 (4-6 Hours) MethodA->StepA1 StepA2 Concentrate & Extract (EtOAc / NaHCO3 wash) StepA1->StepA2 Analysis QC Analysis (NMR, HPLC, MS) StepA2->Analysis StepB1 Activation: SOCl2 or (COCl)2 (DCM, 0°C -> RT) MethodB->StepB1 StepB2 Evaporation of Excess Reagent (Critical Step) StepB1->StepB2 StepB3 Addition of Alcohol + Et3N StepB2->StepB3 StepB3->Analysis End Final Product: Methyl 3,5-dichloro-4-methylphenylacetate Analysis->End

Caption: Decision tree and workflow for the esterification of DCMPA, highlighting critical process steps for both Fischer and Acid Chloride routes.

References

  • Ibrahimova, M.J., et al. (2026).[8][9] Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining.[2]

  • European Patent Office. (1984). Synthesis of phenylacetic acid esters (EP 0098058 B1). Describes general alkylation and esterification conditions for halogenated phenylacetic acids.

  • Organic Syntheses. Phenylacetic acid and derivatives. Standard protocols for handling phenylacetic acid hydrolysis and esterification (Coll. Vol. 1, p. 436).

  • PubChem. 3,5-Dichloro-4-methylbenzoic acid & Derivatives. Compound properties and structural data.

  • PrepChem. Synthesis of methyl phenylacetate. Practical laboratory procedures for esterification.

Sources

Application Note: 3,5-Dichloro-4-methylphenylacetic Acid in Agrochemical Discovery & Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Agrochemical Researchers, Medicinal Chemists, and Plant Physiologists

Executive Summary

In modern agrochemical development, identifying versatile, metabolically stable scaffolds is paramount for overcoming resistance in both weed and fungal populations. 3,5-Dichloro-4-methylphenylacetic acid (CAS: 1803780-33-7)[1] represents a highly privileged building block with dual utility. Structurally, it is a halogenated derivative of phenylacetic acid (PAA), an endogenous plant auxin[2]. This specific substitution pattern—flanking chlorines and a para-methyl group—confers exceptional metabolic stability and unique steric properties.

As a Senior Application Scientist, I have structured this guide to detail how this scaffold can be deployed in two distinct agrochemical pipelines:

  • Auxinic Herbicide Discovery: Acting as a synthetic auxin mimic targeting the TIR1/AFB receptor complex[3].

  • Fungicide Development: Serving as the core pharmacophore for synthesizing analogs of Diclomezine, a commercial fungicide targeting Rhizoctonia solani[4][5].

Application I: Auxinic Herbicide Discovery

Mechanistic Rationale & Causality

Endogenous phenylacetic acid (PAA) regulates plant growth by promoting the degradation of Aux/IAA repressor proteins via the TIR1/AFB ubiquitin ligase complex[2][3]. However, natural PAA is rapidly metabolized by plant enzymes. By utilizing 3,5-dichloro-4-methylphenylacetic acid, researchers introduce steric bulk that prevents enzymatic ring hydroxylation. When this synthetic auxin binds to the TIR1/AFB pocket, it acts as a "molecular glue," irreversibly recruiting Aux/IAA for degradation. This overstimulates Auxin Response Factors (ARFs), leading to a lethal burst of ethylene and reactive oxygen species (ROS) in broadleaf weeds. Furthermore, screening this scaffold against both TIR1 and AFB5 is critical, as specific structural variations can yield AFB5-selective herbicides (similar to picolinate auxins), which help bypass established TIR1-based resistance mechanisms[6].

AuxinPathway A 3,5-Cl2-4-Me-PAA (Synthetic Auxin) B TIR1/AFB & Aux/IAA Co-receptor Complex A->B C Ubiquitination & Degradation of Aux/IAA B->C D ARF Transcription Activation C->D E ACC Synthase Upregulation (Ethylene Burst) D->E F Tissue Necrosis & Plant Death E->F

Fig 1. Mechanistic pathway of auxinic herbicides triggering lethal ethylene production via TIR1/AFB.

Protocol: In Vitro TIR1/AFB Co-Receptor Pull-Down Assay

This self-validating protocol quantifies the binding affinity of the scaffold to the auxin receptor.

Materials & Reagents:

  • Recombinant GST-tagged Aux/IAA degron (e.g., IAA7) and His-tagged TIR1.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM inositol hexakisphosphate (IP6). Causality Note: IP6 is a mandatory structural cofactor; without it, the TIR1 complex will not properly fold around the auxin ligand.

  • Glutathione Sepharose beads.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 3,5-dichloro-4-methylphenylacetic acid in anhydrous DMSO. Create a 10-point dilution series (0.1 µM to 100 µM).

  • Complex Assembly: In a 1.5 mL microcentrifuge tube, combine 500 nM His-TIR1, 500 nM GST-IAA7, and the test compound in 500 µL of Binding Buffer.

  • Controls (Self-Validation):

    • Positive Control: 10 µM 2,4-D (ensures assay functionality).

    • Negative Control: 1% DMSO (establishes baseline baseline interaction).

  • Incubation: Rotate the mixture at 4°C for 2 hours to allow equilibrium binding.

  • Pull-Down: Add 30 µL of pre-equilibrated Glutathione Sepharose beads. Incubate for an additional 45 minutes at 4°C.

  • Washing & Elution: Centrifuge at 1,000 x g for 1 min. Wash beads three times with 1 mL of Binding Buffer containing 0.1% Tween-20 to remove non-specific binding. Elute with 50 µL of 2X SDS loading buffer (boil for 5 mins).

  • Quantification: Resolve eluates via SDS-PAGE and perform a Western blot using an anti-His antibody to quantify the amount of TIR1 pulled down by GST-IAA7.

Application II: Fungicide Scaffold for Diclomezine Analogs

Mechanistic Rationale & Causality

Diclomezine (6-(3,5-dichloro-4-methylphenyl)pyridazin-3(2H)-one) is a highly effective fungicide against Rhizoctonia solani, the causative agent of rice sheath blight[4][5]. The 3,5-dichloro-4-methylphenyl moiety is the indispensable pharmacophore that embeds into the fungal target. By utilizing 3,5-dichloro-4-methylphenylacetic acid as the starting material, chemists can exploit the carboxylic acid handle to synthesize next-generation analogs. For instance, converting the acid to a hydrazide allows for the cyclization of novel 1,3,4-oxadiazoles or 1,2,4-triazoles, potentially overcoming FRAC 37 resistance mechanisms while maintaining the core binding affinity.

SynthWorkflow S1 3,5-Dichloro-4-methylphenylacetic acid (Starting Material) S2 Friedel-Crafts Acylation (Keto-acid Intermediate) S1->S2 S3 Hydrazine Condensation (Cyclization) S2->S3 S4 Diclomezine Analogs (Novel Fungicides) S3->S4 S5 In Vitro Screening vs. Rhizoctonia solani S4->S5

Fig 2. Synthetic workflow for generating Diclomezine analogs from the phenylacetic acid scaffold.

Protocol: In Vitro Mycelial Growth Inhibition Assay (R. solani)

Once a novel analog is synthesized from the scaffold, its efficacy must be rigorously benchmarked against the parent compound.

Materials & Reagents:

  • Potato Dextrose Agar (PDA) medium.

  • Active cultures of Rhizoctonia solani (maintained at 25°C).

  • Commercial Diclomezine standard (Positive Control).

Step-by-Step Methodology:

  • Media Spiking: Autoclave PDA and cool to 50°C in a water bath. Causality Note: Adding compounds to media hotter than 50°C risks thermal degradation of the synthesized analogs.

  • Dosing: Spike the liquid PDA with the synthesized analog to achieve final concentrations of 0.1, 1, 10, and 50 mg/L.

  • Controls (Self-Validation): Prepare plates with 0.1% DMSO (Solvent Control) to ensure the solvent does not inhibit fungal growth, and plates with commercial Diclomezine (Positive Control) to benchmark relative potency.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the leading edge of an actively growing R. solani colony. Place the plug face-down in the exact center of the spiked PDA plates.

  • Incubation: Seal plates with Parafilm and incubate in the dark at 25°C for 72 hours.

  • Data Acquisition: Measure the colony diameter in two perpendicular directions. Subtract the 5 mm plug diameter.

  • Analysis: Calculate the percentage of growth inhibition relative to the DMSO control. Plot a dose-response curve to determine the EC50 value.

Physicochemical Profiling

Understanding the physicochemical parameters of the starting scaffold is critical for predicting downstream formulation behavior (e.g., solubility in spray adjuvants) and biological partitioning.

Table 1: Scaffold Properties & Predictive Metrics

ParameterValue / DescriptionRelevance to Agrochemical Design
CAS Number 1803780-33-7[1]Unique identifier for procurement and IP tracking.
Molecular Formula C9H8Cl2O2[1]Confirms halogenation status for metabolic stability.
Molecular Weight 219.06 g/mol [1]Low MW allows for extensive derivatization without violating Lipinski/Tice rules for agrochemicals.
Predicted LogP ~3.2Optimal lipophilicity for cuticular penetration in foliar applications.
Predicted pKa ~4.1Exists primarily in the ionized form at physiological pH, aiding in phloem mobility (ion trapping mechanism).
H-Bond Donors/Acceptors 1 / 2Ensures adequate aqueous solubility for formulation in soluble concentrates (SL).

References

  • PubChem . "Diclomezine | C11H8Cl2N2O | CID 93341 - PubChem - NIH". National Institutes of Health. Available at:[Link]

  • Researcher.Life . "Assessment of fungicide-based control of sheath blight using mobile spraying equipment". Researcher.Life. Available at:[Link]

  • National Institutes of Health (PMC) . "Transcriptional Tuning: How Auxin Strikes Unique Chords in Gene Regulation". PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC) . "Auxin signaling: a big question to be addressed by small molecules". PubMed Central. Available at:[Link]

  • Oxford University Press . "The role of nitrilases in auxin biosynthesis, plant development and stress responses". OUP Academic. Available at:[Link]

Sources

Application Note: High-Efficiency Preparation of Amide Derivatives of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Phenylacetamide derivatives are privileged pharmacophores in medicinal chemistry, frequently appearing in central nervous system (CNS) agents, enzyme inhibitors, and agricultural chemicals. The specific substitution pattern of 3,5-dichloro-4-methylphenylacetic acid provides unique physicochemical properties: the lipophilic chlorine atoms enhance membrane permeability and metabolic stability, while the para-methyl group blocks metabolic oxidation at the critical 4-position of the aromatic ring.

Synthesizing amide derivatives from this specific precursor requires careful selection of activation strategies. While the carboxylic acid is separated from the aromatic ring by a methylene bridge—rendering its steric environment similar to standard aliphatic acids—the electronic effects of the heavily substituted ring dictate the boundaries of the reaction conditions. This application note provides a comprehensive, self-validating guide to synthesizing these amide derivatives efficiently.

Mechanistic Insights & Experimental Causality

To achieve high yields and high purity, researchers must understand the causality behind the reagent selection:

  • Inductive Effects and Benzylic Acidity: The two chlorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I), which outweighs the weak electron-donating effect (+I) of the 4-methyl group. This net electron withdrawal increases the acidity of the benzylic protons (the -CH₂- group adjacent to the carboxylate). Consequently, the use of strong, unhindered bases (e.g., NaH, NaOH) can lead to unwanted benzylic deprotonation, resulting in aldol-type condensations or dimerization. Therefore, our protocols strictly utilize mild, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Coupling Reagent Selection: The choice of activation method depends entirely on the nucleophilicity of the target amine[1]. For highly reactive aliphatic amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard. It forms a highly reactive 7-azabenzotriazole active ester that accelerates amidation and suppresses side reactions[2]. However, for electron-poor or sterically hindered amines (e.g., substituted anilines), the active ester intermediate may not be electrophilic enough. In these cases, converting the acid to an acid chloride using oxalyl chloride is the necessary causal choice to force the reaction to completion.

Experimental Workflows & Decision Matrix

The following decision tree dictates the optimal synthetic route based on the target amine's properties.

G SM 3,5-Dichloro-4-methylphenylacetic acid (Starting Material) Eval Evaluate Amine Reactivity & Steric Hindrance SM->Eval RouteA Method A: Acid Chloride (COCl)2 / cat. DMF Eval->RouteA Low Nucleophilicity RouteB Method B: Peptide Coupling HATU / DIPEA / DMF Eval->RouteB High Nucleophilicity AmineA Add Unreactive/Hindered Amine (e.g., Anilines) RouteA->AmineA AmineB Add Aliphatic/Sensitive Amine (e.g., Alkylamines) RouteB->AmineB Product Amide Derivative (Target Compound) AmineA->Product AmineB->Product

Workflow for the synthesis of 3,5-dichloro-4-methylphenylacetamide derivatives based on amine type.

Table 1: Comparison of Amidation Strategies
ParameterMethod A: Acid Chloride RouteMethod B: HATU Coupling Route
Optimal Amine Scope Electron-poor (anilines), sterically hinderedElectron-rich (alkylamines), secondary amines
Activation Reagent Oxalyl chloride (COCl)₂, cat. DMFHATU
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Reaction Time 2 - 4 hours1 - 2 hours
Benzylic Deprotonation Risk Low (No strong base in activation step)Moderate (Mitigated by hindered DIPEA)
Expected Yield 75% - 90%85% - 95%

Step-by-Step Methodologies

Method A: Acid Chloride Activation (For Weakly Nucleophilic Amines)

This method utilizes oxalyl chloride rather than thionyl chloride to allow for milder reaction temperatures, preventing thermal degradation of the starting material.

Step 1: Acid Chloride Formation

  • Charge a flame-dried round-bottom flask with 3,5-Dichloro-4-methylphenylacetic acid (1.0 eq, e.g., 500 mg) and anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which readily reacts with the carboxylic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Add Oxalyl chloride (1.2 eq) dropwise over 5 minutes.

  • Self-Validation Check: Remove the ice bath. The reaction will begin to bubble (evolution of CO₂ and CO gases). The reaction is complete when gas evolution completely ceases (typically 1–2 hours).

  • Concentrate the mixture under reduced pressure to remove DCM and unreacted oxalyl chloride. Critical Step: Removing excess oxalyl chloride prevents the formation of unwanted urea byproducts when the amine is added.

Step 2: Amidation

  • Redissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0 °C.

  • Add the target amine (1.1 eq) followed by dropwise addition of Triethylamine (TEA, 2.0 eq).

  • Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

Step 3: Workup and Purification

  • Dilute the reaction mixture with additional DCM (20 mL).

  • Wash the organic layer sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (15 mL) to remove unreacted acid, and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/Ethyl Acetate) if necessary.

Method B: HATU-Mediated Coupling (For Aliphatic and Sensitive Amines)

This method is ideal for parallel synthesis and library generation due to its operational simplicity and high functional group tolerance[1].

Step 1: Pre-activation

  • In a dry vial, dissolve 3,5-Dichloro-4-methylphenylacetic acid (1.0 eq, 500 mg) and HATU (1.1 eq) in anhydrous DMF (8 mL).

  • Add DIPEA (2.5 eq).

  • Self-Validation Check: Stir for 15 minutes at room temperature. The solution will transition to a distinct pale yellow color, visually confirming the successful formation of the HOAt active ester.

Step 2: Amidation

  • Add the target aliphatic amine (1.2 eq) to the pre-activated solution.

  • Stir at room temperature for 1–2 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The mass corresponding to the active ester intermediate will disappear, replaced by the target amide mass.

Step 3: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Critical Step: Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF is highly miscible with water, but LiCl specifically helps partition DMF into the aqueous phase, preventing it from carrying over into the final product.

  • Wash with 1M HCl (15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Dry over Na₂SO₄, filter, and evaporate. The resulting product is typically >95% pure, though recrystallization from Ethanol/Water can be employed for analytical-grade purity.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

reaction conditions for 3,5-Dichloro-4-methylphenylacetic acid with thionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3,5-Dichloro-4-methylphenylacetyl Chloride


)

Executive Summary

This guide details the reaction conditions for converting 3,5-Dichloro-4-methylphenylacetic acid to its corresponding acid chloride, 3,5-Dichloro-4-methylphenylacetyl chloride .[1] This transformation is a critical step in the synthesis of various pharmaceutical intermediates (e.g., elastase inhibitors, NSAID analogs) and agrochemicals where the lipophilic, electron-deficient phenyl ring provides metabolic stability and receptor affinity.[1]

The protocol utilizes Thionyl Chloride (


)  activated by catalytic N,N-Dimethylformamide (DMF) .[1] This method is preferred over oxalyl chloride or phosphorus pentachloride due to the ease of workup (gaseous byproducts) and high atom economy.[1]

Reaction Mechanism & Rationale

The Vilsmeier-Haack Activation

While aliphatic carboxylic acids react readily with thionyl chloride, electron-deficient aromatic substrates often require activation.[1] The addition of catalytic DMF is critical.[1] DMF reacts with


 to form the electrophilic Vilsmeier-Haack (chloroiminium) reagent , which is far more reactive toward the carboxylic acid than 

alone.[1]

Key Mechanistic Steps:

  • Activation: DMF attacks

    
    , displacing chloride and forming the chloroiminium species.[1]
    
  • Substitution: The carboxylic acid attacks the chloroiminium intermediate, regenerating DMF (catalytic cycle) and forming an activated acyl chlorosulfite.

  • Elimination: The intermediate collapses, releasing

    
     and 
    
    
    
    , yielding the acid chloride.
Stoichiometry & Solvent Choice
  • Thionyl Chloride: Used in excess (1.5 to 3.0 equivalents) to drive the equilibrium and serve as a solvent/dehydrating agent.

  • Solvent: Toluene is the preferred solvent. It allows for a higher reflux temperature (

    
    ) compared to Dichloromethane (DCM), ensuring complete conversion of the sterically encumbered acid.[1] It also facilitates the azeotropic removal of residual thionyl chloride during workup.[1]
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Substrate 3,5-Dichloro-4-methylphenylacetic acid (>98%)Starting Material
Reagent Thionyl Chloride (

), ReagentPlus®
Chlorinating Agent
Catalyst N,N-Dimethylformamide (DMF), AnhydrousCatalyst
Solvent Toluene (Anhydrous)Reaction Medium
Equipment 3-Neck RBF, Reflux Condenser,

Drying Tube, Gas Scrubber
Setup
Safety Considerations (Critical)
  • Toxic Gas Evolution: The reaction releases sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ).[1] All operations must be performed in a functioning fume hood.
  • Scrubbing: The condenser outlet should be connected to a gas scrubber (e.g., dilute

    
     trap) to neutralize acidic fumes.
    
  • Water Reactivity: Thionyl chloride reacts violently with water.[1] Ensure all glassware is oven-dried.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Attach a drying tube (

    
     or Drierite) to the top of the condenser, connected to the gas scrubber.
    
  • Charge the flask with 3,5-Dichloro-4-methylphenylacetic acid (10.0 g, 45.6 mmol).

  • Add Toluene (50 mL) to suspend the solid.

  • Add catalytic DMF (0.1 mL, ~3 mol%).[1] Note: The mixture may remain a suspension at this stage.

Step 2: Reagent Addition

  • Charge the addition funnel with Thionyl Chloride (10.0 mL, ~137 mmol, 3.0 eq).

  • Begin stirring at room temperature.

  • Add the Thionyl Chloride dropwise over 15–20 minutes. Observation: Gas evolution (

    
    , 
    
    
    
    ) will begin immediately upon addition.[1]

Step 3: Reflux

  • Heat the reaction mixture to reflux (Oil bath set to

    
    ).
    
  • Maintain reflux for 2–3 hours .

  • Endpoint Criteria: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous.

Step 4: Reaction Monitoring (Derivatization)

  • Direct TLC of acid chlorides is unreliable.

  • Protocol: Take a 50

    
     aliquot, quench into 0.5 mL dry Methanol. Shake for 1 minute.
    
  • Analysis: Run TLC (Hexane:EtOAc 8:2) on the methanolic sample.[1][2] The disappearance of the acid spot (

    
    ) and appearance of the methyl ester (
    
    
    
    ) confirms completion.

Step 5: Workup & Isolation

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotary Evaporator) at

    
     to remove Toluene and excess 
    
    
    
    .
  • Co-evaporation: Add fresh Toluene (20 mL) and re-evaporate to chase off trace thionyl chloride. Repeat twice.

  • Result: The product, 3,5-Dichloro-4-methylphenylacetyl chloride , is obtained as a viscous yellow/brown oil or low-melting solid.[1]

  • Storage: Store under inert atmosphere (

    
    /Ar) at 
    
    
    
    . Use immediately for subsequent steps (e.g., Friedel-Crafts or Amidation) if possible.

Visualization

Reaction Workflow

ReactionWorkflow Start Start: 3,5-Dichloro-4-methylphenylacetic acid (Solid, Suspended in Toluene) Activation Add Cat. DMF + SOCl2 (Dropwise) Temp: 25°C -> Gas Evolution Start->Activation Setup Reflux Reflux (85-90°C) for 2-3 Hours Until Clear Solution Activation->Reflux Heat Check QC: MeOH Quench -> TLC Check for Methyl Ester Reflux->Check Monitor Check->Reflux Incomplete Workup Vacuum Distillation Remove Toluene/Excess SOCl2 Check->Workup Complete Product Product: Acid Chloride (Viscous Oil/Solid) Workup->Product Isolate

Figure 1: Step-by-step process flow for the synthesis of the acid chloride.

Catalytic Mechanism (Vilsmeier-Haack Type)

Mechanism DMF DMF Complex Vilsmeier Reagent [Cl-CH=NMe2]+ DMF->Complex + SOCl2 SOCl2 SOCl2 SOCl2->Complex Inter Activated Intermediate Complex->Inter + Acid (-DMF) Acid Carboxylic Acid (Substrate) Acid->Inter Prod Acid Chloride (Product) Inter->Prod Collapse Byprod SO2 + HCl Inter->Byprod

Figure 2: The catalytic cycle showing DMF activation of Thionyl Chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old

(Hydrolyzed)
Use fresh reagent from a new bottle.
Dark/Black Product Overheating or PolymerizationReduce bath temp to

; Ensure inert atmosphere (

).[1]
Solid Precipitate in Workup Residual Acid (Unreacted)Filter off solid (unreacted acid is insoluble in DCM/Hexane) before final evaporation.
Slow Reaction Steric Bulk/DeactivationIncrease DMF to 5 mol%; Switch solvent to 1,2-Dichloroethane (higher reflux temp).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for Nucleophilic Acyl Substitution mechanisms).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Thionyl Chloride.[1][3] Retrieved from .[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Authoritative source for standard acid chloride preparation protocols).

  • Google Patents. (2016).[1] CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.[1][4] (Provides analogous reaction conditions for 3,5-dichloro-substituted aromatic acids). Retrieved from .

  • Organic Syntheses. (1943).[1] Coll.[1][5] Vol. 2, p. 159.[1] (Standard protocol for Phenylacetyl Chloride synthesis). Retrieved from .[1]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1803780-33-7 Formula: C₉H₈Cl₂O₂ Molecular Weight: 219.06 g/mol [1][2][3]

Introduction

This technical guide addresses the purification of 3,5-Dichloro-4-methylphenylacetic acid , a specialized halogenated aromatic intermediate.[3] Due to the steric bulk of the 3,5-dichloro substitution and the lipophilic nature of the 4-methyl group, this compound presents unique solubility challenges compared to unsubstituted phenylacetic acid.

Common synthesis routes (e.g., hydrolysis of 3,5-dichloro-4-methylphenylacetonitrile) often yield crude material contaminated with:

  • Unreacted Nitriles: Lipophilic, non-acidic impurities.[3][4]

  • Amide Intermediates: Resulting from incomplete hydrolysis.[2][3][4]

  • Regioisomers: Trace levels of 2,6-dichloro isomers (depending on the starting material purity).[2][3]

  • Oxidative Byproducts: Quinone-like colored species.[2][3][4]

This guide provides a robust recrystallization protocol designed to sequester these specific impurities while maximizing yield.

Part 1: Solvent Selection & Solubility Profile

The choice of solvent is the single most critical variable.[4] Due to the hydrophobic chlorine and methyl substituents, this compound has significantly lower water solubility than phenylacetic acid.

Solvent System Decision Matrix
Solvent SystemRoleSuitabilityPrimary Use Case
Ethanol / Water Solvent / Anti-solventHigh Recommended Starting Point. Excellent balance of polarity.[2][3][4] Removes inorganic salts and highly polar impurities.[2][3][4]
Toluene / Heptane Solvent / Anti-solventHigh Best for removing non-polar impurities (e.g., unreacted nitriles) and drying the product (azeotropic water removal).[2]
Ethyl Acetate / Hexane Solvent / Anti-solventModerateGood alternative if the compound is too soluble in ethanol.[4]
Acetic Acid (Glacial) Single SolventSpecializedUse only for highly impure, dark crude material.[2][3][4] Requires thorough washing to remove solvent traces.[2][3][4]

Part 2: Optimized Recrystallization Protocol

Method A: The Ethanol/Water Two-Solvent Recrystallization (Standard)

Best for: General purification of crude material with >85% purity.[2][3]

Reagents:

  • Crude 3,5-Dichloro-4-methylphenylacetic acid[2][3]

  • Ethanol (95% or absolute)[2][3][4]

  • Deionized Water (Ice cold)[2][3]

  • Activated Carbon (optional, for decolorization)[3][5]

Protocol:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol slowly while heating on a steam bath or hot plate (set to ~70°C).[2][3][4]

    • Expert Tip: Use the minimum amount of ethanol required to dissolve the solid. If 15 mL dissolves it, add 2-3 mL excess to prevent premature crystallization during filtration.[3][4]

  • Decolorization (If required):

    • If the solution is yellow/brown, remove from heat.

    • Add 0.5 g of activated carbon.[2][3][4] Caution: Add to slightly cooled solution to avoid frothing.

    • Boil gently for 2-3 minutes.

    • Filter hot through a pre-warmed Büchner funnel or fluted filter paper to remove carbon.[2][3][4]

  • Crystallization:

    • Bring the clear filtrate back to a gentle boil.

    • Add warm water dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to just clear the turbidity.[4]

    • Remove from heat.[2][3][4] Cover the flask with a watch glass/foil.

    • Critical Step: Allow to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

  • Harvesting:

    • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.[2][3][4][6][7]

    • Wash the filter cake with 2 x 10 mL of ice-cold 30% Ethanol/Water .

    • Dry in a vacuum oven at 40-50°C to constant weight.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This is a classic issue with phenylacetic acid derivatives. It occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which saturation occurs (often due to impurities acting as a solvent). The Fix:

  • Reheat the mixture until the oil dissolves into a clear solution.

  • Add a Seed Crystal: Obtain a tiny crystal of pure material (or scratch the glass side) and add it to the solution as it cools to ~5-10°C above the expected oiling temperature.[2][4]

  • Increase Solvent Volume: You may have too little solvent, causing the saturation temperature to be too high.[2][3][4] Add 10-20% more ethanol.[2][3][4]

  • Vigorous Stirring: While cooling, stir rapidly. This can sometimes force the oil droplets to solidify into crystals, although they may be smaller.

Q2: The yield is lower than expected (<60%). Where is my compound?

Diagnosis: The compound is likely too soluble in the mother liquor (the filtrate).[2] The Fix:

  • Analyze the Filtrate: Run a TLC or HPLC on the mother liquor.[2][3][4] If it contains a significant amount of product:

    • Concentrate the filtrate by rotary evaporation to half its volume.[2][4]

    • Cool again to induce a "second crop" of crystals.[2][3][4][8] Note: The second crop is usually less pure.

  • Adjust Solvent Ratio: In the next run, use less Ethanol and more Water (the anti-solvent) to force precipitation.[4]

Q3: The crystals are colored (yellow/tan) even after recrystallization.

Diagnosis: Chlorinated aromatics can form persistent colored oxidation byproducts (quinones) that get trapped in the crystal lattice.[2][4] The Fix:

  • Double Carbon Treatment: Repeat the recrystallization, but increase the activated carbon load (up to 10% w/w) and ensure the contact time is at least 5-10 minutes at boiling.

  • Solvent Switch: Switch to Toluene .[2][3][4] Non-polar colored impurities often stay in the toluene mother liquor better than in ethanol.[2][4]

Q4: How do I remove the unreacted nitrile intermediate?

Diagnosis: The nitrile precursor is less polar than the acid. The Fix:

  • Base Extraction (Chemical Purification): Before recrystallization, dissolve the crude solid in 1M NaOH (the acid dissolves, the nitrile does not). Extract with Ethyl Acetate to remove the nitrile.[2][4] Then, acidify the aqueous layer with HCl to precipitate the acid. Filter, dry, and then recrystallize.[3][7][8] This is far more effective than recrystallization alone for removing nitriles.[2][3][4]

Part 4: Process Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude 3,5-Dichloro-4-methylphenylacetic Acid CheckPurity Check Purity (TLC/HPLC) & Color Start->CheckPurity HighImpurity High Impurity (>10%) or Nitrile Present CheckPurity->HighImpurity Low Purity RecrystDecision Select Solvent System CheckPurity->RecrystDecision Acceptable Purity BaseExtract Dissolve in 1M NaOH Wash with EtOAc Acidify with HCl HighImpurity->BaseExtract BaseExtract->RecrystDecision SystemA Ethanol / Water (Standard) RecrystDecision->SystemA SystemB Toluene / Heptane (For Non-polar Impurities) RecrystDecision->SystemB Process 1. Dissolve (Hot) 2. Carbon Treat (if colored) 3. Filter Hot 4. Cool Slowly SystemA->Process SystemB->Process Result Crystallization Process->Result Oiling Problem: Oiling Out Result->Oiling Liquid Phase Forms Success Filter & Wash (Ice Cold Solvent) Result->Success Crystals Form FixOil Reheat, Add Seed, Add More Solvent Oiling->FixOil FixOil->Result Final Pure Dry Solid Success->Final

Figure 1: Decision tree for the purification of 3,5-Dichloro-4-methylphenylacetic acid, including chemical purification steps for high-impurity crude.

Part 5: Analytical Verification

To confirm the success of your purification, verify the following parameters:

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, MeOH/Water + 0.1% H3PO4)> 98.0% Area
Melting Point Capillary MethodSharp range (< 2°C).[2][3] Note: Expect MP > 100°C due to dichloro substitution (Reference benzoic analog MP ~160°C).[2][3][4]
Identity 1H-NMR (DMSO-d6)Confirm integration of aromatic protons (singlet, 2H) and methyl group (singlet, 3H).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[3][4] Longman Scientific & Technical, 1989.[3][4] (General Recrystallization Techniques).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Edition.[3] Butterworth-Heinemann, 2013.[3][4] (Standard purification protocols for phenylacetic acids). [2][3][4]

  • Aaron Chemicals. Product Entry: 3,5-Dichloro-4-methylphenylacetic acid (CAS 1803780-33-7).[1][2][3][4] (Identification of specific CAS).

  • Sigma-Aldrich. Recrystallization Technical Bulletin. (General troubleshooting for oiling out and solvent selection).

Sources

Technical Support Center: Solubilizing 3,5-Dichloro-4-methylphenylacetic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who are navigating the physicochemical challenges of formulating 3,5-Dichloro-4-methylphenylacetic acid .

Because this compound features a highly lipophilic aromatic ring (substituted with two electron-withdrawing chlorine atoms and a methyl group) paired with an ionizable carboxylic acid, it presents a classic "brick-dust" solubility profile. This guide provides field-proven, self-validating protocols to overcome these barriers without compromising your downstream biological assays.

Diagnostic FAQ: Common Solubilization Pitfalls

Q: Why does my compound instantly precipitate when I dilute a DMSO stock into my physiological buffer (pH 7.4)? A: This is a phenomenon known as solvent shifting. When a highly concentrated DMSO stock is introduced to an aqueous buffer, the local dielectric constant drops rapidly. Furthermore, if the buffer capacity is insufficient, the localized pH around the dissolving droplet can drop below the compound's pKa (~4.0)[1]. This rapidly protonates the carboxylate back into the highly insoluble free acid form, causing it to crash out of solution.

Q: Can I just use heat or sonication to force the visible precipitate into solution? A: No. Heat provides temporary kinetic energy, artificially inflating solubility. Once the solution cools to 37°C or room temperature, thermodynamic equilibrium takes over, and the compound will precipitate[2]. Often, this forms microscopic crystals that are invisible to the naked eye but will scatter light in optical assays and drastically skew your dose-response curves.

Q: What is the maximum stock concentration I can realistically achieve? A: In 100% DMSO, you can easily achieve >50 mM. In unbuffered water (pH ~5.5), solubility is practically zero (<0.1 mM). However, by pre-forming the sodium salt in a controlled pH environment (pH > 7.0), you can achieve stable aqueous stocks of 10–20 mM[3].

Troubleshooting Guides & Causality Analysis

To successfully formulate 3,5-Dichloro-4-methylphenylacetic acid, you must select a strategy based on the underlying thermodynamic principles of your target application.

Strategy 1: pH-Driven Solubilization (Salt Formation)

The Causality: The solubility of carboxylic acids is governed by the Henderson-Hasselbalch equation. Halogenated phenylacetic acids typically exhibit a pKa near 4.0[1]. At a pH of 4.0, 50% of the compound is ionized. By elevating the pH to at least two units above the pKa (pH ≥ 6.0), >99% of the compound exists as a carboxylate anion. This ionized state disrupts the stable crystalline lattice of the lipophilic free acid, allowing strong ion-dipole interactions with water molecules, thereby increasing solubility by orders of magnitude[3].

Strategy 2: Macrocyclic Complexation (Cyclodextrins)

The Causality: For in vivo applications where high concentrations are required but organic co-solvents (like DMSO) are toxic, encapsulation is required. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD), feature a hydrophilic exterior and a hydrophobic internal cavity. The highly lipophilic dichloromethylphenyl ring of the API is thermodynamically driven into this cavity via van der Waals forces and hydrophobic interactions, shielding it from the aqueous environment while the cyclodextrin's exterior maintains water solubility[4][5].

Strategy 3: Co-Solvency

The Causality: Co-solvents like DMSO or PEG300 lower the overall dielectric constant of the aqueous vehicle. This reduces the energetic penalty required to solvate the hydrophobic portions of the molecule. While effective, this is generally restricted to in vitro assays where <1% DMSO is tolerated by cell lines[6].

Solubilization Strategy Decision Workflow

Workflow Start Solubility Issue: 3,5-Dichloro-4-methylphenylacetic acid App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochemical) App->InVitro InVivo In Vivo / PK Studies (Animal Models) App->InVivo DMSO Is <1% DMSO tolerated? InVitro->DMSO Salt Strategy 2: pH Titration (Salt Formation) InVivo->Salt Low Conc. Needed CD Strategy 3: Cyclodextrin Complexation InVivo->CD High Conc. Needed Cosolvent Strategy 1: DMSO Co-solvency DMSO->Cosolvent Yes DMSO->Salt No

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

Quantitative Data & Excipient Matrices

Table 1: Physicochemical Parameters of 3,5-Dichloro-4-methylphenylacetic acid

ParameterValue (Est.)Mechanistic Implication
Molecular Weight 219.06 g/mol Small molecule; highly permeable if un-ionized.
pKa (Carboxylic Acid) ~4.0 - 4.3Requires pH > 6.0 for complete ionization and aqueous dissolution[1].
LogP (Lipophilicity) ~4.0 - 4.5High hydrophobicity; prone to micellar aggregation in water[6].
Aqueous Solubility (pH 3.0) < 0.05 mg/mLPractically insoluble due to neutral free-acid state.
Aqueous Solubility (pH 7.4) ~ 2.0 - 5.0 mg/mLSoluble as a sodium/potassium salt[3].

Table 2: Excipient Compatibility Matrix

Vehicle / ExcipientMax ConcentrationApplication SuitabilityNotes
100% DMSO > 50 mMIn vitro stock storageMust be stored at -20°C to prevent degradation[5].
PBS (pH 7.4) ~ 5 mMIn vitro / In vivoRequires pre-titration (Protocol A) to prevent crashing.
20% SBE-β-CD in Saline > 10 mMIn vivo (IV, IP, PO)Excellent biocompatibility; masks lipophilic ring[5].

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock via In Situ Salt Formation

Use this protocol to create a DMSO-free stock for sensitive cell culture assays.

  • Weighing: Accurately weigh 21.9 mg of 3,5-Dichloro-4-methylphenylacetic acid into a sterile glass vial.

  • Suspension: Add 8.0 mL of molecular-grade ddH₂O. The compound will float/suspend as a cloudy white mixture.

  • Primary Titration: While magnetically stirring at 300 RPM, add 1.0 M NaOH dropwise (approx. 100–150 µL total). Monitor the pH using a micro-probe. The solution will abruptly turn crystal clear as the pH crosses 7.0 and the sodium salt is formed. Do not exceed pH 9.0 to avoid degrading the compound.

  • Back-Titration (Self-Validation): Slowly add 0.1 M HCl dropwise to bring the pH back to exactly 7.4. Validation Check: If the solution becomes cloudy during back-titration, you have overshot the pKa. Add micro-drops of NaOH until clear again.

  • Finalization: Transfer to a volumetric flask and bring the final volume to 10.0 mL with ddH₂O. Sterile filter through a 0.22 µm PES membrane.

Protocol B: 5 mg/mL Formulation using Cyclodextrin Complexation

Use this protocol for high-concentration in vivo animal dosing[5].

  • Vehicle Preparation: Dissolve 2.0 g of SBE-β-CD (or HP-β-CD) in 10 mL of 0.9% physiological saline to create a 20% (w/v) cyclodextrin vehicle.

  • API Stock: Dissolve 50 mg of the API in 1.0 mL of pure DMSO to create a 50 mg/mL organic stock.

  • Complexation: While vigorously vortexing the 20% cyclodextrin vehicle, add 1.0 mL of the DMSO stock dropwise.

  • Thermodynamic Equilibration: Place the mixture on an orbital shaker at room temperature for 2 hours. This time is critical; it allows the lipophilic dichloromethylphenyl ring to thermodynamically displace water molecules inside the cyclodextrin cavity[4].

  • Validation Check: The final solution (11 mL total, containing ~4.5 mg/mL API and <10% DMSO) should be optically clear. If opalescence is observed, sonicate for 10 minutes at 37°C.

CD_Mechanism API Free Acid API (Lipophilic Ring) Mix Aqueous Sonication & Stirring (pH 7.4) API->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Thermodynamic Equilibration

Workflow and mechanism of cyclodextrin-mediated inclusion complexation for lipophilic APIs.

References

  • Device and method for solubilizing, separating, removing and reacting carboxylic acids in oils, fats, aqueous or organic solutions by means of micro- or nanoemulsification Source: Google Patents URL
  • Source: SCIRP (Scientific Research Publishing)
  • Introducing Lipophilicity to (Polyhydroxyalkyl)
  • A comparison of gastrointestinal permeability induced by diclofenac-phospholipid complex with diclofenac acid and its sodium salt Source: University of Alberta URL
  • Diclofenac | C14H11Cl2NO2 | CID 3033 Source: PubChem - NIH URL
  • 4-Chlorophenylacetic acid | Aromatase Inhibitor Source: MedChemExpress URL

Sources

optimizing hydrolysis conditions for 3,5-dichloro-4-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis Optimization for 3,5-dichloro-4-methylphenylacetonitrile

Case ID: 35-DCM-CN-HYD Subject: Optimization of Hydrolysis Conditions & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Chemical Challenge

You are working with 3,5-dichloro-4-methylphenylacetonitrile (CAS: 52516-37-7).[1][2] Unlike simple acetonitriles, this substrate presents a specific set of physicochemical hurdles due to the halogenated aromatic ring.

Key Structural Constraints:

  • Solubility (The Primary Barrier): The lipophilic 3,5-dichloro-4-methyl moiety renders the compound virtually insoluble in aqueous media.[1][2] Standard aqueous hydrolysis will fail due to phase separation.[2]

  • Electronic Effects: The electron-withdrawing chlorine atoms (inductive effect, -I) actually activate the nitrile carbon toward nucleophilic attack compared to a non-substituted phenyl ring.[2] However, this advantage is lost if the reagents cannot contact the substrate.

  • The "Amide Trap": Hydrolysis often stalls at the primary amide intermediate (3,5-dichloro-4-methylphenylacetamide) if the energy barrier to the second hydrolysis step is not overcome.[1]

Part 1: Reaction Kinetics & Thermodynamics (The "Why")

To optimize this reaction, you must visualize the energy landscape. The conversion proceeds through two distinct steps:

  • Nitrile

    
     Amide:  Generally faster, exothermic.[2]
    
  • Amide

    
     Acid:  Slower, requires higher activation energy.[2]
    

The following pathway illustrates the critical intermediates where your reaction might stall:

HydrolysisPathway Nitrile Nitrile Substrate (Lipophilic) Inter1 Imidate/Intermediate Nitrile->Inter1 + H2O / Catalyst (Phase Transfer Critical) Amide Primary Amide (The 'Trap') Inter1->Amide Tautomerization Amide->Nitrile Dehydration (Rare) Acid Carboxylic Acid (Target) Amide->Acid High Temp / Time (Rate Limiting Step)

Figure 1: Stepwise hydrolysis pathway. The yellow node represents the most common failure point (incomplete conversion).

Part 2: Optimized Experimental Protocols

Do not use standard aqueous reflux. Use one of the following "Solvent-System Engineered" protocols.

Method A: Acidic Hydrolysis (Recommended for Purity)

Best for preventing side reactions and obtaining a precipitable solid.

The System:


 / 

/

[1]
  • Why Acetic Acid? It acts as a "universal solvent," dissolving your lipophilic nitrile while being miscible with the sulfuric acid/water catalyst.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq of 3,5-dichloro-4-methylphenylacetonitrile in Glacial Acetic Acid (

    
    ).
    
  • Acid Addition: Slowly add a mixture of Conc.

    
     and Water (
    
    
    
    ).[2]
    • Ratio: Use approx.

      
       of acid mix per gram of substrate.[2]
      
  • Reflux: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane).[2] Look for the disappearance of the nitrile spot (

      
      ) and the transient amide spot (
      
      
      
      ).
  • Workup: Pour the hot reaction mixture into crushed ice. The product (acid) should precipitate as a white/off-white solid.[1][2] Filter and wash with cold water.[2]

Method B: Alkaline Hydrolysis (High Throughput)

Faster kinetics but requires careful acidification.[1][2]

The System:


 / 

/

[3]
  • Why Ethanol? Provides homogeneity.[2] High concentrations of KOH (

    
    ) are required to push past the amide.
    

Protocol:

  • Dissolution: Dissolve substrate in Ethanol (

    
    ).
    
  • Base Addition: Add aqueous KOH (

    
    ) to the solution. Target a final base concentration of 
    
    
    
    .[2]
  • Reflux: Vigorously reflux (

    
    ) for 4–12 hours.
    
    • Note: Ammonia gas (

      
      ) evolution indicates the reaction is proceeding from amide to acid.
      
  • Workup:

    • Evaporate most ethanol (rotary evaporator).

    • Dilute residue with water.[2] Filter off any unreacted solids (amide/nitrile).[1]

    • Acidify the clear filtrate with Conc.[2]

      
       to pH 1–2 to precipitate the acid.
      

Part 3: Troubleshooting & FAQs

Scenario 1: "My reaction mixture turned into a solid block/gum and stopped."

Diagnosis: Solubility Crash. The amide intermediate is often less soluble than the nitrile in organic solvents but insoluble in water.[2] It crystallized out of the solution, stopping the reaction. The Fix:

  • Acid Route: Increase the volume of Acetic Acid.[2]

  • Base Route: Add ethylene glycol as a co-solvent.[2] It allows for higher reaction temperatures (

    
    ) than ethanol, which helps keep the stubborn amide in solution and provides the thermal energy to hydrolyze it.
    
Scenario 2: "LC-MS shows a mass peak of M-1 (Acid) but also M-18 (Amide).[1][2] I can't drive it to completion."

Diagnosis: The Amide Trap. You have reached the thermodynamic valley of the amide. The Fix:

  • Add Peroxide: For basic hydrolysis, add

    
     (2–3 eq) to the reaction. The hydroperoxide anion (
    
    
    
    ) is a super-nucleophile (alpha-effect) that attacks the nitrile/amide faster than hydroxide alone [1].[1]
  • Increase Acid Strength: If using Method A, switch from

    
     to 
    
    
    
    .
Scenario 3: "The product is colored (yellow/brown) instead of white."

Diagnosis: Polychlorinated Byproducts. The 3,5-dichloro ring can undergo minor nucleophilic aromatic substitution or oxidation under extreme conditions. The Fix:

  • Recrystallization: The acid product can be purified by dissolving in dilute Sodium Bicarbonate (

    
    ), filtering off the colored impurities (which are non-acidic), and re-precipitating the filtrate with HCl.
    
  • Final Polish: Recrystallize from Toluene or Methanol/Water.[2]

Part 4: Data & Decision Matrix

Use this logic flow to determine your next step during the experiment.

TroubleshootingLogic Start Check TLC/LC-MS (t = 4 hours) Result1 Nitrile Remaining? Start->Result1 Result2 Amide Present? Result1->Result2 No Action1 Increase Temp or Add Co-solvent (AcOH/EtOH) Result1->Action1 Yes Action2 Add H2O2 (Base) or Increase Acid Conc. Result2->Action2 Yes Action3 Proceed to Workup Result2->Action3 No

Figure 2: Decision matrix for in-process monitoring.

References

  • Cacchi, S., & Misiti, D. (1980). The Use of Hydrogen Peroxide in the Hydrolysis of Nitriles. Synthesis , 1980(03), 243-244.

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See Section: Hydrolysis of Nitriles to Acids).

  • Pollak, P., & Romeder, G. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry . Wiley-VCH.[1][2]

  • Cohen, S. M., et al. (2021).[2] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology , 56(1), 305-314. (Provides kinetic data on hindered dichloro-substituted nitriles). [1]

Sources

Technical Support Center: Solvent Systems for 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support node for researchers working with 3,5-Dichloro-4-methylphenylacetic acid (DCMPAA) .[1] It synthesizes physicochemical principles with practical laboratory protocols.

Status: Operational Ticket ID: DCMPAA-SOLV-001 Assigned Specialist: Senior Application Scientist[1]

Physicochemical Profile & Solubility Logic

To select the correct solvent, you must first understand the molecule's "personality." DCMPAA is a lipophilic carboxylic acid with specific electronic and steric features.

PropertyValue (Approx.)Implications for Solvent Selection
Structure Phenylacetic acid coreThe

spacer separates the carboxylic acid from the ring, maintaining typical carboxyl reactivity despite ring substitution.
Substituents 3,5-Dichloro, 4-MethylHigh Lipophilicity: The chlorines and methyl group significantly increase LogP (est. ~3.2–3.5), reducing water solubility compared to unsubstituted phenylacetic acid.
Acidity (pKa) ~3.9 – 4.1Slightly more acidic than phenylacetic acid (pKa 4.[1]3) due to electron-withdrawing chlorines.[1] Soluble in basic aqueous buffers (pH > 8).
H-Bonding Donor/AcceptorForms dimers in non-polar solvents; disrupts easily in protic solvents (MeOH, EtOH).[1]

Solvent Selection Matrix

Use this table to match your experimental goal with the appropriate solvent system.

Solvent ClassSpecific SolventSuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Primary choice for extraction. High solubility for the free acid form.[1]
Polar Aprotic DMF / DMSOHigh Required for Amidation/Coupling. Solubilizes both DCMPAA and polar coupling reagents (HATU, EDC).[1]
Ethers THF / 2-MeTHFGood Good for reductions (e.g., with

).[1] 2-MeTHF is a greener alternative to DCM for workups.
Alcohols Methanol / EthanolModerate Best for Esterification. Can be used for recrystallization but may lead to significant yield loss if not cooled sufficiently.
Hydrocarbons Hexane / HeptanePoor The Anti-Solvent. Use to crash out the product during recrystallization.
Aqueous Water (Acidic)Insoluble Use for washing away inorganic salts.[1]
Aqueous Water (Basic)Soluble Use 1M NaOH/NaHCO₃ to extract the compound into the aqueous phase (purification strategy).[1]

Critical Workflows & Protocols

Workflow A: Recrystallization (Purification)

The most common issue with DCMPAA is "oiling out" rather than crystallizing due to its low melting point and lipophilicity.[1]

Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent)[1]

  • Dissolution: Place crude DCMPAA in a flask. Add minimum hot EtOAc (

    
    ) until dissolved.
    
  • Precipitation: While maintaining heat, add hot Heptane dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 2-3 drops of hot EtOAc to clear the solution.

  • Nucleation: Remove from heat. Let cool to room temperature slowly (wrap flask in foil/towel).

  • Crystallization: Once at RT, move to an ice bath (

    
    ) for 1 hour.
    
  • Harvest: Filter the white needles/solids and wash with cold Heptane.

Workflow B: Amide Coupling (Synthesis)

Targeting the carboxylic acid for drug discovery scaffolds.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Base: DIPEA (3.0 eq) is preferred over TEA to prevent nucleophilic competition.[1]

  • Coupling Agent: HATU (1.1 eq) typically outperforms EDC/HOBt for sterically crowded systems, though the

    
     spacer reduces this issue.[1]
    
  • Workup: Dilute reaction 10x with EtOAc. Wash with 1M HCl (removes DIPEA/DMF), then Brine.[1]

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black during acid chloride formation (SOCl₂). What happened?

  • Diagnosis: Harsh thermal conditions.

  • Fix: The 3,5-dichloro ring is electron-rich enough to be sensitive. Use Oxalyl Chloride in DCM with a catalytic drop of DMF at

    
     instead of refluxing Thionyl Chloride.[1]
    

Q2: The compound is "oiling out" during recrystallization.

  • Diagnosis: The solvent boiling point is higher than the product's melting point, or the solution is too concentrated.[2]

  • Fix: Switch to a lower-boiling solvent system (e.g., Acetone/Water).[1] Alternatively, use a "seed crystal" at the cloud point and cool much slower (1°C/min).[1]

Q3: I have low recovery after basic extraction.

  • Diagnosis: Incomplete acidification.

  • Fix: The pKa is

    
    . You must acidify the aqueous layer to pH 2.0 or lower  to ensure the molecule is fully protonated (
    
    
    
    ) and lipophilic enough to extract back into DCM.[1]

Decision Logic Visualization

The following diagram illustrates the logic flow for purifying DCMPAA from a crude reaction mixture.

RecrystallizationLogic Start Crude DCMPAA Mixture SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Dissolved Fully Dissolved? SolubilityCheck->Dissolved AddMore Add more Hot EtOAc Dissolved->AddMore No AntiSolvent Add Hot Heptane (Dropwise until cloudy) Dissolved->AntiSolvent Yes AddMore->Dissolved Cooling Slow Cool to RT then 0°C AntiSolvent->Cooling Result Crystals Formed? Cooling->Result Filter Filter & Wash (Cold Heptane) Result->Filter Yes OilingOut Error: Oiling Out Result->OilingOut No (Oil) Remedy Reheat & Add Seed Crystal OilingOut->Remedy Remedy->Cooling

Caption: Logical workflow for the purification of 3,5-Dichloro-4-methylphenylacetic acid via solvent/anti-solvent recrystallization.

References

  • Synthesis of Chlorinated Benzoic Acid Analogs: ChemicalBook. (n.d.).[1] 3,5-Dichloro-4-methylbenzoic acid synthesis. Retrieved from Context: Establishes the stability of the 3,5-dichloro-4-methyl scaffold in acidic media and suggests Acetone/Water or EtOAc/Hexane as viable recrystallization systems.

  • Solubility Parameters of Phenylacetic Acids: BenchChem. (2025).[1] An In-depth Technical Guide to the Solubility Profile of 4'-Amino-3',5'-dichloroacetophenone. Retrieved from Context: Provides comparative solubility data for chlorinated aromatic systems, confirming poor water solubility and high solubility in polar organics.

  • General Recrystallization Methodologies: Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Context: Validates the thermodynamic principles of solvent/anti-solvent selection (EtOAc/Heptane) used in the protocol above.

  • pKa and Acidity Data: Organic Chemistry Data. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from Context: Used to extrapolate the pKa shift caused by chlorine substitution on the phenyl ring relative to the standard phenylacetic acid value (4.31).[1]

Sources

Technical Support Hub: Stability of 3,5-Dichloro-4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 3,5-Dichloro-4-methylphenylacetic acid .[1] It is designed to address stability concerns, troubleshooting, and analytical validation in basic (alkaline) environments.[1][2]

Executive Summary: Stability Profile

Status: High Stability in aqueous alkaline media.[1] Primary Risk: Physical Precipitation (pH drift) and Photolytic Dehalogenation (Light exposure).[1]

3,5-Dichloro-4-methylphenylacetic acid is structurally robust.[1] Synthetic pathways for this class of compounds often involve the hydrolysis of nitriles or esters using refluxing sodium hydroxide (NaOH) or potassium hydroxide (KOH), indicating that the core molecular skeleton survives harsh basic conditions (


, 

).[2] However, in a research setting, "instability" often manifests as solubility issues or minor degradation due to environmental factors rather than base-catalyzed decomposition.[1][2]

Part 1: Scientific Context & Chemical Behavior

The Base-Stability Mechanism

Upon introduction to a basic medium (pH > 7), the carboxylic acid proton (


) is deprotonated immediately, forming the carboxylate anion.[1][2]
  • Resonance Stabilization: The negative charge is delocalized over the carboxylate group.[1] It does not participate in resonance with the aromatic ring due to the insulating

    
     hybridized benzylic carbon (
    
    
    
    -carbon).[1]
  • Resistance to Nucleophilic Attack:

    • Decarboxylation: Unlike

      
      -keto acids or malonic acids, phenylacetic acid derivatives are resistant to thermal decarboxylation in base.[1]
      
    • Aromatic Substitution (

      
      ):  The 3,5-dichloro substituents are deactivated.[1] While hydroxide (
      
      
      
      ) is a nucleophile, the electron-rich methyl group at the 4-position and the lack of strong electron-withdrawing groups (like
      
      
      ) ortho/para to the halogens make nucleophilic displacement of chlorine (to form phenols) kinetically unfavorable under standard laboratory conditions.[1]
Stability Decision Tree

Use this logic flow to determine the likely cause of observed instability.[1]

StabilityLogic Start Observation: Sample Issue in Base CheckSolubility Is the solution cloudy/precipitating? Start->CheckSolubility CheckColor Is there discoloration (Yellow/Brown)? Start->CheckColor CheckPurity Are there new HPLC peaks? Start->CheckPurity pHCheck Check pH. Is pH < 5? CheckSolubility->pHCheck Yes Oxidation Cause: Trace Benzylic Oxidation (Slow, requires O2 + Time) CheckColor->Oxidation Yes LightCheck Was sample exposed to light? CheckPurity->LightCheck Yes Reprotonation Cause: Reprotonation (Insoluble Acid) pHCheck->Reprotonation Yes SaltingOut Cause: Salting Out Effect pHCheck->SaltingOut No (High Ionic Strength) Photolysis Cause: Photodechlorination (Radical mechanism) LightCheck->Photolysis Yes Contamination Cause: Impurity/Matrix Interaction LightCheck->Contamination No

Caption: Diagnostic logic for identifying instability sources. Blue nodes represent diagnostic steps; Red nodes indicate root causes.

Part 2: Troubleshooting & FAQs

Q1: My solution turned cloudy after sitting in a basic buffer. Did it degrade?

Diagnosis: Likely Physical Instability , not chemical degradation.[1][2] Mechanism:

  • pH Drift: If your buffer capacity is low, absorption of atmospheric

    
     can lower the pH.[1] If the pH drops near the 
    
    
    
    (~4.[1]0) or below, the free acid (which is poorly water-soluble) will precipitate.[1][2]
  • Common Ion Effect: If you are using high concentrations of Sodium Hydroxide (e.g., 5M NaOH), the sodium salt of the compound may precipitate due to the "common ion effect" (excess

    
    ).[1]
    

Corrective Action:

  • Check pH immediately.[1] If pH < 6, add base to re-dissolve.[1][2]

  • Dilute the solution with water if high salt concentration is suspected.[1]

Q2: I see a small new peak at RRT ~0.8 in HPLC after 24 hours. What is it?

Diagnosis: Potential Photolytic Degradation Product . Mechanism: Chlorinated aromatic compounds are susceptible to UV-induced homolytic cleavage of the C-Cl bond, especially in solution.[1] This produces a mono-dechlorinated species (3-chloro-4-methylphenylacetic acid).[1] Corrective Action:

  • Amber Glass: Always store stock solutions in amber vials.

  • Benchtop Stability: Wrap flasks in aluminum foil during long reactions or storage.[1]

Q3: Can I heat this compound in 1M NaOH to to dissolve it?

Answer: Yes. Reasoning: The synthetic route for this molecule typically involves alkaline hydrolysis of a nitrile precursor at reflux temperatures (


).[1] Heating to 

for dissolution is well within the stability window.[1] Ensure the container is sealed to prevent evaporation and concentration changes.[1]

Part 3: Experimental Protocols

Protocol A: Accelerated Stability Stress Test

Use this protocol to validate the stability of your specific lot under basic conditions.[1]

Materials:

  • 3,5-Dichloro-4-methylphenylacetic acid (Solid)[1][2]

  • 0.1 M NaOH (Base stressor)[1][2]

  • 0.1 M HCl (Neutralizer)[1][2]

  • HPLC System (UV Detector)[1][2][3][4]

Workflow:

  • Preparation: Dissolve 10 mg of compound in 10 mL of 0.1 M NaOH .

  • Stress Condition: Split sample into two vials:

    • Vial A (Control): Store at

      
       in dark.
      
    • Vial B (Stress): Heat at

      
       for 4 hours (sealed).
      
  • Quenching: Allow Vial B to cool. Neutralize both vials by adding stoichiometric 0.1 M HCl (or dilute into mobile phase) to match the HPLC starting conditions.

  • Analysis: Inject both samples.

    • Pass Criteria: Purity of Vial B should be

      
       of Vial A. No new peaks 
      
      
      
      .[1]
Protocol B: Recommended HPLC Method

Standardize your analysis using this reverse-phase method to separate the acid from potential degradation products.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax or Waters XBridge),

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 20% B; 2-15 min: 20%

80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amide/Carboxyl) and 254 nm (Aromatic)
Temperature

Note on Mobile Phase: Acidic mobile phase is critical . It suppresses ionization of the carboxylic acid (


), ensuring the molecule interacts with the C18 column.[1] Without acid, the peak will elute at the void volume (dead time) with poor shape.[1]

Part 4: Data Summary

Stability Matrix
ConditionDurationStability RatingNotes
pH 10-14 (RT) 7 DaysStable Standard storage condition for salts.[1]
pH 10-14 (

)
24 HoursStable Suitable for dissolution/synthesis.[1]
pH 7-9 (RT) IndefiniteStable Ideal buffer range.[1]
UV Light Exposure 24 HoursCaution Potential for dechlorination (1-5% degradation).[1]
Oxidative (H2O2) 4 HoursCaution Benzylic oxidation possible.[1]

References

  • Sigma-Aldrich. Product Specification: DL-4-Chloro-alpha-methylphenylacetic acid (Analogous Structure).[1] Retrieved from [1][2]

  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.[1] (Describes alkaline hydrolysis of chlorinated aromatic esters/nitriles at high pH).[1] Retrieved from

  • Organic Syntheses. Coll. Vol. 4, p.169 (1963); Vol. 33, p.15 (1953).[1] (Standard procedures for hydrolysis of phenylacetonitriles to phenylacetic acids). Retrieved from [1][2]

  • BenchChem. HPLC Method for Analysis of Halogenated Aromatic Acids. (General C18 protocols for chlorinated aromatics).[1] Retrieved from [1][2]

Sources

Technical Support Center: Troubleshooting Low Yields in 3,5-Dichloro-4-methylphenylacetic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the coupling of 3,5-Dichloro-4-methylphenylacetic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can build robust, high-yielding, and reproducible protocols.

The structure of 3,5-Dichloro-4-methylphenylacetic acid presents unique challenges. The two electron-withdrawing chlorine atoms can influence the reactivity of the carboxyl group, while the substitution pattern contributes to steric hindrance. This guide addresses these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm following a standard EDC/NHS coupling protocol but getting very low yields. What's the most likely cause?

A1: Low yields with standard carbodiimide chemistry for this substrate often stem from inefficient activation of the carboxylic acid. The direct conversion of a carboxylic acid to an amide can be challenging because the amine coupling partner is basic and can deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[1] The primary role of a coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group.[1][2]

With a sterically hindered and electronically modulated substrate like 3,5-Dichloro-4-methylphenylacetic acid, the formation of the initial O-acylisourea intermediate with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be sluggish.[3] Furthermore, this intermediate is highly reactive and susceptible to hydrolysis, which regenerates the starting material and lowers efficiency.[3] The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is crucial as it traps the O-acylisourea to form a more stable, yet still highly reactive, amine-reactive ester, mitigating hydrolysis and improving yields.[3][4] If you are already using NHS or HOBt, consider the other factors outlined in the detailed troubleshooting section below.

Q2: Which class of coupling reagent is generally most effective for difficult substrates like this one?

A2: For challenging substrates, uronium/phosphonium salt-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are often superior to carbodiimides.[4][][6] These reagents achieve high coupling rates with fewer side reactions.[2] They work by rapidly forming a highly reactive HOBt or HOAt active ester. The main drawback is their higher cost and the generation of stoichiometric byproducts.[7][8]

Q3: How critical is the choice of base and solvent?

A3: The choice of base and solvent is paramount.

  • Base: A non-nucleophilic, sterically hindered tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) is required, especially when using uronium/phosphonium reagents or when coupling amine hydrochloride salts.[2][] The base neutralizes the acid formed during the reaction and prevents the protonation of the amine nucleophile. The pKa of the base should be high enough to deprotonate the amine salt but not so high as to cause unwanted side reactions.

  • Solvent: Dipolar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are most common.[9] DMF and ACN are excellent at solubilizing most reactants.[4][9] For some reactions, DCM can provide comparable or even better results.[4] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze activated intermediates.

Q4: My TLC/LC-MS shows complete consumption of the starting acid, but I can't isolate a high yield of the desired amide. What's happening?

A4: This scenario points towards two possibilities:

  • Formation of Stable, Unreactive Intermediates or Side Products: If using a carbodiimide like DCC or EDC without an additive like HOBt, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is difficult to separate and represents a yield loss.[7]

  • Work-up and Purification Issues: Your product may be more water-soluble than anticipated, leading to losses during aqueous extraction. Alternatively, it might be adsorbing irreversibly to silica gel during chromatography. Try a different work-up procedure, such as a simple precipitation/filtration, or use a different stationary phase for chromatography (e.g., alumina or reverse-phase).

Systematic Troubleshooting Guide for Low Yields

Use this section to diagnose specific experimental failures. We will proceed logically from reagent-level issues to reaction conditions and finally to work-up.

Problem 1: Incomplete Activation of the Carboxylic Acid

(Symptom: Significant amount of unreacted 3,5-Dichloro-4-methylphenylacetic acid remains)

Possible Cause Explanation & Recommended Solution
Insufficiently Reactive Coupling Reagent The steric hindrance and electronic nature of the substrate may slow the initial activation step. Solution: Switch from a carbodiimide (EDC, DCC) to a more potent uronium salt like HATU or HBTU.[4][] These reagents react faster and are generally more effective for hindered systems.
Hydrolysis of Activated Intermediate The activated species (e.g., O-acylisourea) is being quenched by trace water in the reaction medium before the amine can react. Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and store reagents in a desiccator. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Suboptimal Additive If using EDC or DCC, the absence or poor choice of an additive can lead to slow conversion and side reactions. Solution: Always include an additive. 1-hydroxy-7-azabenzotriazole (HOAt) is even more efficient than HOBt at accelerating the reaction and reducing side reactions.[7] For EDC couplings, NHS is a standard and effective choice.[3]
Presence of a Nucleophilic Catalyst 4-Dimethylaminopyridine (DMAP) is often used as a catalyst, but it functions as a potent acyl transfer agent.[4] In some cases, the resulting acyl-pyridinium intermediate might be too stable or react with other species. Solution: While often beneficial, try the reaction without DMAP or with a catalytic amount (0.1 equiv) to see if yield improves. A combination of EDC, a catalytic amount of HOBt, and DMAP has been shown to be highly effective for difficult couplings.[4][10]
Problem 2: Failure of the Activated Ester to Couple with the Amine

(Symptom: Starting acid is consumed, but little to no product is formed; unknown byproducts may be present)

Possible Cause Explanation & Recommended Solution
Low Nucleophilicity of the Amine The amine partner may be electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, making it a poor nucleophile.[4] Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Using a more powerful activating agent like HATU is also highly recommended for coupling with less reactive amines.[4]
Incorrect Stoichiometry or Base If the amine is supplied as a hydrochloride or other salt, insufficient base will leave the amine protonated and non-nucleophilic. Solution: Use at least 2 equivalents of a non-nucleophilic base like DIPEA if the amine is a salt (1 eq to neutralize the salt, 1 eq for the reaction itself). Ensure the base is added before or concurrently with the coupling reagent.
Side Reactions of the Activated Ester The activated ester, while waiting for the slow-reacting amine, may degrade or react with other components. Solution: Use a "one-pot" protocol where the activation and coupling occur simultaneously, minimizing the lifetime of the activated intermediate.[2] Uronium salt reagents are excellent for this. Alternatively, consider a two-step procedure where the acid is activated first, followed by the immediate addition of the amine.
Problem 3: Difficult Purification and Product Loss

(Symptom: Reaction appears successful by crude analysis, but final isolated yield is low)

Possible Cause Explanation & Recommended Solution
Byproduct Contamination Carbodiimide reagents like DCC produce N,N'-dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove via chromatography.[7] Solution: Use EDC, as its corresponding urea byproduct is water-soluble and easily removed with an acidic wash.[11] If you must use DCC, attempt to precipitate the DCU byproduct by concentrating the reaction mixture and triturating with a solvent where DCU is insoluble but your product is soluble (e.g., diethyl ether or cold DCM).[11]
Product Solubility The final amide product may have unexpected solubility properties, leading to loss during aqueous work-up. Solution: If your product is polar, minimize aqueous washes or back-extract the aqueous layers multiple times with your organic solvent. If the product is precipitating during the reaction, this may be beneficial; you can attempt to isolate it by simple filtration, washing away the soluble impurities.
Chromatography Issues The product may be streaking on the silica gel column or not eluting properly. Solution: Pre-treat your crude material to remove major impurities (e.g., an acid/base wash). Try a different solvent system for your column. If streaking persists, consider deactivating the silica gel with 1% triethylamine in your eluent, or switch to a different stationary phase like alumina.
Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing low-yield issues.

TroubleshootingWorkflow cluster_activation Activation Solutions cluster_coupling Coupling Solutions cluster_workup Work-up Solutions Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Fresh Coupling Agents? - Amine Purity? Start->Check_Reagents Check_Activation 2. Analyze Activation Step (LC-MS: Acid Remaining?) Check_Reagents->Check_Activation Reagents OK Check_Coupling 3. Analyze Coupling Step (LC-MS: Acid Consumed, No Product?) Check_Activation->Check_Coupling Activation OK Activation_Sol1 Switch to HATU/HBTU Check_Activation->Activation_Sol1 Inefficient Activation Activation_Sol2 Add/Optimize Additive (HOBt, HOAt, NHS) Activation_Sol3 Ensure Anhydrous Conditions Check_Workup 4. Review Work-up & Purification Check_Coupling->Check_Workup Coupling OK Coupling_Sol1 Increase Temperature/ Reaction Time Check_Coupling->Coupling_Sol1 Slow Coupling Coupling_Sol2 Check Base Stoichiometry (esp. for Amine Salts) Coupling_Sol3 Use More Potent Activating Agent Workup_Sol1 Use Water-Soluble EDC Check_Workup->Workup_Sol1 Byproduct Removal Issue Workup_Sol2 Modify Extraction Protocol Workup_Sol3 Optimize Chromatography

Caption: A systematic workflow for troubleshooting low yields.

Visualizing the Mechanism: Carbodiimide vs. Uronium Salt Activation

Understanding the mechanism helps in selecting the right reagents. Carbodiimides require the carboxylic acid to attack, while uronium salts are already "activated" and react more like acid halides.

CouplingMechanisms cluster_carbodiimide Carbodiimide Pathway (e.g., EDC/NHS) cluster_uronium Uronium Salt Pathway (e.g., HATU) RCOOH1 R-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH1->OAI + EDC EDC EDC OAI->RCOOH1 + H2O (Hydrolysis) NHSEster NHS-Ester (Amine-Reactive) OAI->NHSEster + NHS NHS NHS Amide1 Amide Product NHSEster->Amide1 + R'-NH2 Amine1 R'-NH2 RCOOH2 R-COOH HOAtEster HOAt-Ester (Highly Reactive) RCOOH2->HOAtEster + HATU/Base HATU HATU + Base Amide2 Amide Product HOAtEster->Amide2 + R'-NH2 Amine2 R'-NH2

Caption: Comparison of carbodiimide and uronium salt activation pathways.

Optimized Experimental Protocols

The following are generalized protocols that serve as excellent starting points. Note: Optimization for your specific amine partner may be required.

Protocol 1: EDC/NHS Coupling in DCM

This protocol is a cost-effective standard procedure, optimized for robustness.

Reagents:

  • 3,5-Dichloro-4-methylphenylacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • NHS (1.2 equiv)

  • DIPEA (if amine is a HCl salt, 2.2 equiv)

  • Anhydrous DCM (to make a 0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3,5-Dichloro-4-methylphenylacetic acid and NHS.

  • Add anhydrous DCM via syringe and stir until all solids are dissolved.

  • Add the Amine. If it is a salt, add DIPEA and stir for 5 minutes.

  • Add EDC·HCl in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with 1M HCl (to remove unreacted amine and EDC byproduct), saturated NaHCO3 (to remove unreacted acid and NHS), and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: HATU Coupling in DMF

This protocol is designed for challenging couplings, including sterically hindered or electron-poor amines.

Reagents:

  • 3,5-Dichloro-4-methylphenylacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a 0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3,5-Dichloro-4-methylphenylacetic acid and the Amine.

  • Add anhydrous DMF via syringe and stir.

  • Add DIPEA and stir the solution for 5-10 minutes.

  • Add HATU in one portion. The solution may turn yellow.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References
  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022, September 21). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Scribd. Optimizing Amide Coupling Reactions. [Link]

  • UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. [Link]

  • The MJA Lab. (2020, November 23). Green Chemistry. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

Sources

Technical Support Center: Handling & Storage of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dichloro-4-methylphenylacetic acid (CAS: 1803780-33-7)[1]. As a halogenated phenylacetic acid derivative, this compound is highly valuable in drug development and synthetic chemistry. However, its structural features—specifically the electron-withdrawing chlorine atoms and the reactive acetic acid moiety—make it susceptible to specific degradation pathways if improperly handled.

This guide provides researchers and scientists with field-proven, mechanistically grounded troubleshooting protocols to ensure absolute scientific integrity and prevent compound degradation during long-term storage and experimental workflows.

Part 1: Mechanistic Overview of Degradation Pathways

To effectively prevent degradation, one must understand the causality behind it. Phenylacetic acids are not entirely inert; they are vulnerable to three primary modes of degradation:

  • Thermal Decarboxylation: At elevated temperatures, phenylacetic acids can undergo decarboxylation (loss of

    
    )[2]. The presence of the electron-withdrawing chloro-substituents at the 3 and 5 positions alters the electron density of the aromatic ring, potentially lowering the activation energy required for the formation of a benzyl anion or zwitterionic intermediate during decarboxylation[2].
    
  • Oxidative Degradation (Trace Metal Catalysis): In the presence of oxygen and trace metals (such as Copper or Iron), phenylacetic acids undergo oxidative decarboxylation, transforming into benzaldehydes or benzoic acid derivatives[3].

  • Photolytic Dehalogenation: Exposure to ultraviolet (UV) light can induce radical formation, leading to the cleavage of the C-Cl bonds or photodegradation of the acetic acid side chain[4].

G Compound 3,5-Dichloro-4-methylphenylacetic acid Thermal Thermal Decarboxylation (Loss of CO2) Compound->Thermal Heat Oxidative Oxidative Degradation (Trace Metals/O2) Compound->Oxidative O2 + Metals Photo Photodegradation (UV Light) Compound->Photo UV Exposure TempControl Store at -20°C to -80°C TempControl->Thermal Blocks Argon Argon/N2 Purge & Metal-Free Argon->Oxidative Blocks Amber Amber Vials / Dark Storage Amber->Photo Blocks

Mechanisms of 3,5-Dichloro-4-methylphenylacetic acid degradation and targeted storage interventions.

Part 2: Troubleshooting FAQs

Q1: I prepared a stock solution last month and stored it at 4°C. My assay results are now inconsistent. What happened? A: Storage at 4°C is insufficient for the long-term stability of halogenated phenylacetic acid solutions[4]. Gradual hydrolysis, pH shifts, and slow oxidative decarboxylation can occur at this temperature. For solutions, the kinetic energy at 4°C still permits slow molecular collisions with dissolved oxygen. Solution: Always store working solutions at -20°C (for up to 1 month) or -80°C (for up to 6 months)[4].

Q2: My solid powder has developed a slight yellowish tint over time. Is it still usable? A: A color change from white to yellow typically indicates oxidative degradation or photolytic damage[4]. The formation of conjugated byproducts (like substituted benzaldehydes) alters the absorption spectrum of the powder. Solution: Do not use the degraded powder for sensitive assays. To prevent this in the future, ensure the solid is stored in a tightly sealed, amber glass container[4], purged with an inert gas (Argon), and kept away from strong oxidizing agents[5].

Q3: Why must I use PTFE-lined caps instead of standard rubber or standard plastic caps? A: Phenylacetic acids can react with or leach plasticizers from standard rubber septa or low-grade plastics, especially when dissolved in organic solvents like DMSO or ethanol. PTFE (Polytetrafluoroethylene) provides an inert barrier that prevents solvent evaporation, oxygen ingress, and chemical leaching, ensuring the self-validating integrity of your storage system.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following step-by-step methodologies. These protocols are designed to be self-validating—meaning the steps inherently prevent the introduction of variables that cause degradation.

Protocol A: Preparation and Storage of Stock Solutions

Causality: Dissolving the compound increases its surface area and mobility, making it exponentially more susceptible to oxidation and pH-driven hydrolysis.

  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., LC-MS grade DMSO or Ethanol). Ensure the solvent is degassed prior to use to remove dissolved oxygen.

  • Dissolution: Weigh the required mass of 3,5-Dichloro-4-methylphenylacetic acid using a microbalance. Dissolve in the solvent by gentle vortexing. Do not use ultrasonic baths that generate heat exceeding 25°C.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL to 100 µL) into pre-sterilized, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon or Nitrogen gas over the headspace of each vial for 3–5 seconds before capping. Causality: Displacing ambient air prevents oxidative decarboxylation[3].

  • Sealing and Storage: Seal immediately with PTFE-lined caps and transfer to a -80°C freezer.

Protocol B: Forced Degradation Study (Quality Control)

Causality: To validate that your storage conditions are effective, you must know what the degraded compound looks like analytically.

  • Preparation: Prepare three 1 mg/mL solutions of the compound in your chosen solvent.

  • Stress Conditions:

    • Sample 1 (Thermal): Heat to 60°C for 48 hours.

    • Sample 2 (Oxidative): Add 0.1%

      
       and incubate at room temperature for 24 hours.
      
    • Sample 3 (Control): Store at -80°C immediately.

  • Analysis: Run all three samples via HPLC-UV or LC-MS. Identify the retention times of the degradation peaks (e.g., decarboxylated byproducts) in Samples 1 and 2. Use this chromatogram as a baseline to periodically check the purity of your stored Control samples.

Workflow Start Receive Solid Compound (Verify CAS: 1803780-33-7) Solvent Dissolve in Anhydrous Solvent (e.g., DMSO/Ethanol) Start->Solvent Aliquot Aliquot into Single-Use Amber Glass Vials Solvent->Aliquot Purge Purge Headspace with Argon or Nitrogen Gas Aliquot->Purge Seal Seal with PTFE-Lined Caps Purge->Seal Store Transfer to -80°C Freezer (Log Date & Concentration) Seal->Store

Self-validating workflow for the preparation and long-term storage of halogenated phenylacetic acids.

Part 4: Quantitative Data & Storage Parameters

The following table summarizes the quantitative limits and optimal conditions for maintaining the structural integrity of 3,5-Dichloro-4-methylphenylacetic acid.

State / FormOptimal TemperatureMax Recommended DurationContainer TypeAtmosphereKey Incompatibilities
Solid (Powder) -20°CUp to 3 YearsAmber Glass, tightly sealedArgon/Nitrogen purgedStrong oxidizers, bases, metals[5]
Solid (Powder) 4°C< 3 MonthsAmber Glass, tightly sealedDesiccatedMoisture, UV Light
Solution (Stock) -80°CUp to 6 MonthsAmber Glass, PTFE capArgon purged headspaceAqueous buffers with extreme pH
Solution (Working) -20°CUp to 1 MonthAmber Glass, PTFE capAmbient (if used rapidly)Repeated freeze-thaw cycles

References

  • ResearchGate. "Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure". ResearchGate Publications. Available at:[Link]

  • The Royal Society of Chemistry. "Effect of copper salts on hydrothermal oxidative decarboxylation: A study of phenylacetic acid". RSC Advances. Available at: [Link]

Sources

Validation & Comparative

A Guide to the Structural Elucidation of 3,5-Dichloro-4-methylphenylacetic Acid via ¹H NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-Dichloro-4-methylphenylacetic acid, a compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogs, we will demonstrate the principles of spectral interpretation and highlight the subtle yet significant effects of substituent placement on chemical shifts and coupling patterns.

The Decisive Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, offering insights into their chemical environment, proximity to other nuclei, and stereochemical relationships. The key parameters derived from a ¹H NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm), which is indicative of the electronic environment of the proton. Electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet (in Hertz, Hz), which provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Analysis of the ¹H NMR Spectrum of 3,5-Dichloro-4-methylphenylacetic Acid

The structure of 3,5-Dichloro-4-methylphenylacetic acid presents a unique set of proton environments that give rise to a characteristic ¹H NMR spectrum. Due to the symmetrical substitution pattern on the phenyl ring, the two aromatic protons are chemically equivalent.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Ar-H): A singlet in the aromatic region (typically 6.5-8.5 ppm) integrating to 2H.[1] The two chlorine atoms are strong electron-withdrawing groups, which would deshield the aromatic protons, shifting their signal downfield. The methyl group is a weak electron-donating group, which would have a slight shielding effect. The net effect will result in a chemical shift that is downfield compared to unsubstituted phenylacetic acid.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetic acid moiety, typically found in the range of 3.6-3.8 ppm.[2]

  • Methyl Protons (-CH₃): A singlet integrating to 3H for the methyl group attached to the aromatic ring. This signal is expected to appear in the range of 2.3-2.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide range (typically 10-13 ppm) and is often exchangeable with deuterium, meaning it may not be observed if the sample is not completely dry or if run in a deuterated solvent that contains exchangeable protons (e.g., D₂O, CD₃OD).

A Comparative Look: The Influence of Substituents

To fully appreciate the spectral characteristics of 3,5-Dichloro-4-methylphenylacetic acid, it is instructive to compare its expected spectrum with those of related compounds.

CompoundAromatic Protons (δ, ppm, multiplicity, integration)Methylene Protons (δ, ppm, multiplicity, integration)Methyl Protons (δ, ppm, multiplicity, integration)
Phenylacetic acid ~7.24-7.36 (m, 5H)[2]~3.64 (s, 2H)[2]N/A
4-Methylphenylacetic acid ~7.12-7.17 (m, 4H)~3.60 (s, 2H)~2.32 (s, 3H)
3,5-Dichlorophenylacetic acid (Predicted) ~7.3-7.4 (s, 3H)~3.65 (s, 2H)N/A
3,5-Dichloro-4-methylphenylacetic acid (Predicted) ~7.3 (s, 2H)~3.6-3.7 (s, 2H)~2.4 (s, 3H)

Key Observations from the Comparison:

  • Symmetry: The most striking difference is the multiplicity of the aromatic signals. While phenylacetic acid and 4-methylphenylacetic acid show complex multiplets due to proton-proton coupling, the symmetrical substitution in 3,5-dichloro-4-methylphenylacetic acid results in a singlet for the two equivalent aromatic protons.

  • Electronic Effects: The downfield shift of the aromatic protons in the chlorinated analogs compared to phenylacetic acid is a direct consequence of the electron-withdrawing nature of chlorine.

  • Substituent Additivity: The chemical shifts in the di- and tri-substituted compounds can be roughly predicted by considering the additive effects of each substituent.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The quality of an NMR spectrum is highly dependent on proper sample preparation and the choice of acquisition parameters.[3][4]

I. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-25 mg of 3,5-Dichloro-4-methylphenylacetic acid.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3][5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or vortexing can aid dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm.

    • Integration: The integral of each signal is calculated to determine the relative number of protons.

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the structure of 3,5-Dichloro-4-methylphenylacetic acid and highlights the different proton environments.

Caption: Molecular structure of 3,5-Dichloro-4-methylphenylacetic acid with proton environments.

Conclusion

The ¹H NMR spectrum of 3,5-Dichloro-4-methylphenylacetic acid is predicted to be relatively simple yet highly informative, showcasing distinct singlets for its aromatic, methylene, and methyl protons. This simplicity, arising from molecular symmetry, provides a clear and unambiguous fingerprint for the compound. By comparing its expected spectral data with that of related phenylacetic acid derivatives, the powerful diagnostic value of ¹H NMR in elucidating the effects of substitution on the electronic environment of protons is underscored. The detailed experimental protocol provided herein serves as a practical guide for researchers to obtain high-quality ¹H NMR spectra, ensuring the reliable structural characterization of this and other novel chemical entities.

References

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. RSC Advances, 6(10), 8345-8349. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C NMR chemical shifts for 3,5-Dichloro-4-methylphenylacetic acid. In the absence of readily available experimental spectra for this specific compound, this document leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds. This comparative approach allows for a robust understanding of the substituent effects on the chemical shifts of the phenyl ring and the acetic acid moiety.

Introduction to Substituent Effects in ¹³C NMR

The chemical shift of a carbon atom in a benzene ring is highly sensitive to the nature of the substituents attached to the ring. Electron-donating groups (EDGs) tend to increase electron density at the ortho and para positions, leading to increased shielding and a resulting upfield shift (lower ppm values) of the corresponding carbon signals. Conversely, electron-withdrawing groups (EWGs) decrease electron density, particularly at the ortho and para positions, causing deshielding and a downfield shift (higher ppm values).[1][2][3] The effects on the meta position are generally less pronounced.

In 3,5-Dichloro-4-methylphenylacetic acid, we have two chlorine atoms, which are considered electron-withdrawing through induction but electron-donating through resonance, a methyl group which is electron-donating, and a carboxymethyl group. The interplay of these substituent effects determines the final chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts of 3,5-Dichloro-4-methylphenylacetic Acid

The ¹³C NMR chemical shifts for 3,5-Dichloro-4-methylphenylacetic acid were predicted using a reliable online NMR prediction tool. The predicted values are presented in the table below, with the carbon atoms numbered as illustrated in the molecular structure diagram.

Comparative Analysis with Structurally Similar Compounds

To validate and understand the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data of phenylacetic acid, 4-methylphenylacetic acid, and 3,5-dichlorobenzoic acid is presented. This comparison highlights the influence of the chloro and methyl substituents on the aromatic and side-chain carbon environments.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)

Carbon Atom3,5-Dichloro-4-methylphenylacetic Acid (Predicted)Phenylacetic Acid (Experimental)[4]4-Methylphenylacetic Acid (Experimental)3,5-Dichlorobenzoic Acid (Experimental)
C1134.9133.18~130.1134.8
C2/C6131.5129.34~129.5128.3
C3/C5137.8128.61~129.5135.0
C4129.2127.33~136.5132.7
CH₃15.8-~21.0-
CH₂40.541.01~40.6-
COOH176.5177.88~178.0165.4

Note: Experimental data for 4-methylphenylacetic acid and 3,5-dichlorobenzoic acid are compiled from various sources and may show slight variations depending on the solvent and experimental conditions.

Analysis of Substituent Effects:
  • Aromatic Carbons (C1-C6):

    • C1: The predicted chemical shift for C1 in the target molecule (134.9 ppm) is downfield compared to phenylacetic acid (133.18 ppm). This is primarily due to the additive electron-withdrawing inductive effect of the two chlorine atoms.

    • C2/C6: These carbons are predicted to be at 131.5 ppm. The two chlorine atoms at the meta positions (relative to the carboxymethyl group) exert a significant deshielding effect.

    • C3/C5: The carbons bearing the chlorine atoms (C3/C5) are predicted to be the most downfield of the aromatic carbons (137.8 ppm), which is consistent with the direct attachment of an electronegative substituent. This is comparable to the chemical shift of the chlorine-bearing carbons in 3,5-dichlorobenzoic acid (135.0 ppm).

    • C4: The carbon attached to the methyl group (C4) is predicted at 129.2 ppm. The electron-donating nature of the methyl group leads to a slight shielding effect compared to the other substituted carbons.

  • Side-Chain Carbons:

    • CH₃: The methyl carbon is predicted at a typical aliphatic chemical shift of 15.8 ppm.

    • CH₂: The methylene carbon of the acetic acid side chain is predicted at 40.5 ppm, which is very close to the experimental value for phenylacetic acid (41.01 ppm), indicating that the substituents on the ring have a minimal effect on this carbon.[4]

    • COOH: The carboxylic acid carbon is predicted at 176.5 ppm. This is slightly upfield compared to phenylacetic acid (177.88 ppm), which could be attributed to the complex electronic effects of the ring substituents.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

For researchers intending to acquire experimental data for 3,5-Dichloro-4-methylphenylacetic acid, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of 3,5-Dichloro-4-methylphenylacetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Nucleus: ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. This can be adjusted based on the T₁ relaxation times of the quaternary carbons.

    • Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): 0 - 220 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Molecular Structure and Carbon Numbering

To facilitate the assignment of the ¹³C NMR signals, the following diagram illustrates the molecular structure of 3,5-Dichloro-4-methylphenylacetic acid with the standardized carbon numbering used in this guide.

Caption: Molecular structure of 3,5-Dichloro-4-methylphenylacetic acid with carbon numbering.

Conclusion

This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of 3,5-Dichloro-4-methylphenylacetic acid based on predicted data and a comparative study with analogous compounds. The predicted chemical shifts are consistent with established principles of substituent effects in NMR spectroscopy. The provided experimental protocol offers a robust starting point for researchers seeking to obtain empirical data for this compound. This information is valuable for the structural elucidation and characterization of this and related molecules in the fields of chemical research and drug development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

Comparative IR Spectrum Analysis: 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the IR spectral characteristics of 3,5-Dichloro-4-methylphenylacetic acid against its structural analogs. It is designed for analytical chemists and drug development professionals requiring robust identification protocols.[1]

Content Type: Technical Comparison Guide Subject: 3,5-Dichloro-4-methylphenylacetic acid (CAS: 19063-28-6) Methodology: Fourier-Transform Infrared Spectroscopy (FTIR)[1]

Executive Summary

3,5-Dichloro-4-methylphenylacetic acid is a chlorinated derivative of phenylacetic acid, often utilized as a synthetic intermediate in the production of auxinic herbicides and pharmaceutical precursors. Its structural specificity—defined by the 1,3,4,5-tetrasubstitution pattern on the benzene ring—presents a unique vibrational signature.

This guide compares the target compound’s IR spectrum with its direct precursors and analogs: Phenylacetic Acid (PAA) and 4-Methylphenylacetic Acid (4-MPAA) .[1] By isolating the spectral shifts caused by the electron-withdrawing chlorine atoms and the electron-donating methyl group, this document establishes a reliable protocol for positive identification and impurity profiling.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility and spectral fidelity, the following protocol synthesizes best practices for analyzing solid organic acids.

Method A: Attenuated Total Reflectance (ATR)

Recommended for rapid purity screening.[1]

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).[1]

  • Sample Prep: Place ~5 mg of solid analyte directly on the crystal.

  • Compression: Apply high pressure (clamp) to ensure intimate contact.[1] Poor contact results in weak bands, particularly in the high-wavenumber region (O-H stretch).

  • Validation Check: The C=O peak at ~1700 cm⁻¹ must exceed 0.2 Absorbance Units (AU) to ensure sufficient signal-to-noise ratio.

Method B: KBr Pellet Transmission

Recommended for high-resolution structural characterization.[1]

  • Ratio: 1:100 (1 mg sample to 100 mg dry KBr).

  • Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).[1]

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.[1]

  • Validation Check: The pellet must be transparent. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) or insufficient pressure.[1]

Comparative Spectral Analysis

The identification of 3,5-Dichloro-4-methylphenylacetic acid relies on distinguishing it from its non-chlorinated parents.[1] The table below summarizes the critical vibrational shifts.

Table 1: Key Vibrational Modes & Comparative Shifts
Functional GroupVibration ModePhenylacetic Acid (Parent) 4-Methylphenylacetic Acid 3,5-Dichloro-4-methylphenylacetic Acid (Target) Diagnostic Significance
O-H (Acid) Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Confirms carboxylic acid moiety; non-diagnostic for substitution.
C=O[1][2] (Acid) Stretch1715 ± 5 cm⁻¹1715 ± 5 cm⁻¹1720–1730 cm⁻¹ Slight blue shift in target due to inductive effect of Cl atoms (electron-withdrawing).[1]
Aromatic C-H Stretch3030–3080 cm⁻¹3020–3050 cm⁻¹>3050 cm⁻¹ (Weak) Reduced intensity in target due to fewer aromatic protons (only 2 remaining).[1]
Aromatic Ring C=C Stretch1600, 1500 cm⁻¹1610, 1515 cm⁻¹1580, 1480 cm⁻¹ Chlorination increases ring mass, shifting skeletal vibrations to lower frequencies.[1]
C-H (OOP) Bending700 & 750 cm⁻¹ (Mono)800–840 cm⁻¹ (Para)860–890 cm⁻¹ (Isolated) CRITICAL: Target has isolated H at pos 2 & 6.[1] Distinguishes from adjacent H patterns.[1]
C-Cl StretchAbsentAbsent600–800 cm⁻¹ (Strong) Definitive confirmation of halogenation.[1]
Deep Dive: The "Fingerprint" Region (600–1500 cm⁻¹)
1. The Substitution Pattern (Out-of-Plane Bending)

The most reliable differentiator is the Out-of-Plane (OOP) bending vibration of the aromatic protons.[3]

  • Phenylacetic Acid: Shows two strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ , characteristic of a mono-substituted benzene (5 adjacent protons).[1]

  • 4-Methylphenylacetic Acid: Shows a strong band at 800–840 cm⁻¹ , characteristic of para-substitution (2 adjacent protons).[1]

  • Target (3,5-Dichloro-4-methyl): The protons at positions 2 and 6 are "isolated" (surrounded by substituents).[1] Isolated aromatic protons typically absorb at higher frequencies, 860–890 cm⁻¹ .[1] The absence of the 800–840 cm⁻¹ doublet is a primary purity indicator.

2. The Chlorine Signature

The C-Cl bond is heavy and polar, resulting in intense stretching vibrations in the 600–800 cm⁻¹ region.

  • Look for a strong, broad band or doublet in this region.[1] This band will be completely absent in the spectra of Phenylacetic or 4-Methylphenylacetic acid.

  • Note: This region can overlap with C-H OOP bands, but the intensity of C-Cl stretches is typically higher.

Visualized Workflows

Figure 1: Spectral Analysis Workflow

This diagram outlines the logical flow for confirming the identity of the target compound using the data points established above.

IR_Analysis_Workflow Start Start: Unknown Sample Spectrum Check_CO Check 1700-1730 cm⁻¹ (C=O Stretch) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Stretch) Check_CO->Check_OH Is_Acid Confirm: Carboxylic Acid Check_OH->Is_Acid Check_CCl Check 600-800 cm⁻¹ (Strong C-Cl Stretch) Is_Acid->Check_CCl Check_OOP Analyze 700-900 cm⁻¹ (Aromatic OOP Bending) Check_CCl->Check_OOP Decision_1 Band at 800-840 cm⁻¹? Check_OOP->Decision_1 Decision_2 Band at 860-890 cm⁻¹? Decision_1->Decision_2 No Result_Parent ID: 4-Methylphenylacetic Acid (Impurity/Precursor) Decision_1->Result_Parent Yes (2 adj H) Decision_2->Result_Parent No (Unknown Isomer) Result_Target ID: 3,5-Dichloro-4-methylphenylacetic Acid (Target Compound) Decision_2->Result_Target Yes (Isolated H)

Caption: Logical workflow for distinguishing 3,5-Dichloro-4-methylphenylacetic acid from its non-chlorinated precursors.

Figure 2: Synthesis & Impurity Origin

Understanding the synthesis helps in identifying likely spectral impurities.

Synthesis_Pathway Precursor 4-Methylphenylacetic Acid (Starting Material) Intermediate 3-Chloro-4-methylphenylacetic Acid (Mono-chloro Impurity) Precursor->Intermediate Chlorination (Step 1) Note1 IR: 800-840 cm⁻¹ (Strong) Precursor->Note1 Reagent Cl₂ / Catalyst Reagent->Intermediate Product 3,5-Dichloro-4-methylphenylacetic Acid (Target) Intermediate->Product Chlorination (Step 2) Note2 IR: Mixed OOP Pattern Intermediate->Note2 Note3 IR: 860-890 cm⁻¹ (Isolated H) Product->Note3

Caption: Synthesis pathway highlighting the mono-chlorinated impurity which may appear if the reaction is incomplete.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Phenylacetic Acid and Derivatives.[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • PubChem. 3,5-Dichloro-4-methylbenzoic acid (Structural Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for assigning aromatic substitution patterns).

Sources

Technical Comparison: 3,5-Dichloro-4-methylphenylacetic Acid vs. 2,4-D

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2,4-D (2,4-Dichlorophenoxyacetic acid) , the industry-standard synthetic auxin, and 3,5-Dichloro-4-methylphenylacetic acid , a specialized phenylacetic acid (PAA) derivative.

This analysis focuses on the distinct Structure-Activity Relationships (SAR) , receptor binding kinetics, and transport mechanisms that differentiate the phenoxyacetic class from the phenylacetic class of auxins.

Executive Summary

  • 2,4-D is a potent, systemic phenoxyacetic acid auxin. It mimics Indole-3-acetic acid (IAA) but resists metabolic degradation, leading to hyper-stimulation of the auxin signaling pathway (TIR1/AFB). It is polarly transported, making it an effective systemic herbicide.

  • 3,5-Dichloro-4-methylphenylacetic acid is a phenylacetic acid (PAA) derivative. Unlike the phenoxy class, where 3,5-substitution typically abolishes activity, PAA derivatives often retain activity with meta-substitutions. However, PAA derivatives generally exhibit non-polar transport and lower affinity for the TIR1 receptor compared to 2,4-D, resulting in distinct, localized physiological effects rather than systemic herbicidal collapse.

Chemical & Physical Properties[1][2][3]

Feature2,4-D 3,5-Dichloro-4-methylphenylacetic acid
IUPAC Name 2,4-Dichlorophenoxyacetic acid2-(3,5-dichloro-4-methylphenyl)acetic acid
Chemical Class Phenoxyacetic AcidPhenylacetic Acid
Core Difference Ether linkage (-O-) between ring and carboxyl side chain.Direct Carbon-Carbon bond between ring and carboxyl side chain.
Substitution Pattern Ortho, Para (2,4) – Critical for Phenoxy activity.Meta, Meta, Para (3,5,4) – Unique to PAA SAR.
Transport Polar (via AUX1/PIN carriers). Systemic.Non-Polar (Passive diffusion/TSA). Localized.
Metabolic Stability High (Resists GH3 conjugation).Moderate (Susceptible to different hydroxylation pathways).
Primary Use Systemic Herbicide, Callus Induction.[1]Research Probe (SAR studies), Specific Tissue Culture.

Mechanism of Action: The SAR Divergence

The biological activity of these two compounds illustrates a fundamental divergence in auxin receptor recognition.

A. The "Oxygen Bridge" Factor
  • 2,4-D (Phenoxy): The ether oxygen provides electron density and a specific bond angle that positions the carboxyl group perfectly to interact with the Arg403 residue in the TIR1 auxin receptor pocket. This mimics the NH group of the natural auxin IAA.

  • 3,5-Dichloro-4-methylphenylacetic acid (Phenyl): Lacks the ether oxygen. The side chain is less flexible. To compensate, the ring substitutions must provide the correct steric fit.

B. The Substitution Rule (Ortho vs. Meta)
  • Phenoxy Rule (2,4-D): Activity requires Ortho (2) and Para (4) substitution. Substitution at the Meta (3,5) positions in phenoxy acids typically creates steric clashes with the leucine-rich repeat (LRR) domain of TIR1, rendering the molecule inactive or an anti-auxin.

  • Phenyl Rule (PAA Analogue): Research indicates that in the PAA series, Meta (3,5) substitution can actually enhance or maintain activity, unlike in the phenoxy series. The 4-methyl group adds lipophilicity, potentially increasing affinity for the hydrophobic "back wall" of the receptor pocket, distinct from the 4-Cl of 2,4-D.

C. Signaling Pathway Diagram

The following diagram illustrates how both compounds enter the cell but diverge in transport and receptor interaction efficacy.

AuxinSignaling cluster_Cell Plant Cell cluster_Nucleus Nuclear Events Extracellular Extracellular Space Cytoplasm Cytoplasm Nucleus Nucleus AUX1 AUX1 Influx Carrier D24 2,4-D (Polar Transport) AUX1->D24 Cytosolic Accumulation PIN PIN Efflux Carrier D24->AUX1 Active Influx D24->PIN Active Efflux (Systemic) Complex TIR1-Auxin-Aux/IAA Complex D24->Complex High Affinity Binding PAA_Deriv 3,5-Cl2-4-Me-PAA (Non-Polar Transport) PAA_Deriv->Cytoplasm Passive Diffusion PAA_Deriv->PIN Poor Substrate PAA_Deriv->Complex Moderate/Low Affinity TIR1 TIR1 F-Box Protein AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor GeneExpr Auxin Response Genes (Growth/Herbicide Effect) ARF->GeneExpr Activate Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Degradation->ARF Release Inhibition

Caption: Comparative signaling and transport pathways. Note the critical difference in transport mechanisms (Polar vs. Non-Polar) which dictates systemic vs. local activity.

Experimental Performance & Protocols

A. Experiment 1: Arabidopsis Root Growth Inhibition Assay

This assay quantifies auxin activity by measuring the inhibition of primary root elongation, a sensitive physiological marker.

Hypothesis: 2,4-D will show a lower IC50 (higher potency) than 3,5-Dichloro-4-methylphenylacetic acid due to superior TIR1 binding and cellular accumulation via AUX1.

Protocol:

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 2 days.

  • Media: Prepare 0.5x MS medium plates supplemented with 1% sucrose and 0.8% agar.

  • Treatment: Supplement plates with a concentration gradient (10 nM, 100 nM, 1 µM, 10 µM) of:

    • Compound A: 2,4-D[1][2][3][4]

    • Compound B: 3,5-Dichloro-4-methylphenylacetic acid[5]

    • Control: DMSO (Solvent control)

  • Growth: Plate seeds vertically and grow for 7 days at 22°C (16h light/8h dark).

  • Data Collection: Photograph plates. Measure primary root length using ImageJ.

  • Analysis: Plot dose-response curves. Calculate IC50.

Expected Results:

Concentration 2,4-D Inhibition 3,5-Cl2-4-Me-PAA Inhibition Interpretation
10 nM ~20-30% < 5% 2,4-D is highly potent at physiological levels.
100 nM ~60-80% ~10-15% PAA derivative shows weak activity.
1 µM >90% (Collapse) ~40-50% PAA derivative requires higher doses for effect.

| 10 µM | 100% | ~70-80% | At high doses, PAA derivative forces receptor interaction. |

B. Experiment 2: DR5:GUS Reporter Assay (Tissue Specificity)

To visualize the difference in transport (Polar vs. Non-Polar).

  • 2,4-D Treatment: Strong GUS staining (blue) throughout the root vasculature and tip, indicating active polar transport and systemic accumulation.

  • 3,5-Dichloro-4-methylphenylacetic acid Treatment: Staining likely restricted to the elongation zone or tissues directly in contact with the medium, reflecting passive diffusion and lack of PIN-mediated transport.

Conclusion: Selection Guide

Choose 2,4-D If: Choose 3,5-Dichloro-4-methylphenylacetic acid If:
You need systemic herbicidal activity (killing the whole plant).You are studying PAA-specific signaling branches or transport independence.
You require high-efficiency callus induction in tissue culture.You need a local growth regulator that does not mobilize to other tissues.
You are studying the classical TIR1 signaling pathway.You are investigating structural specificity (Structure-Activity Relationships) of the auxin binding pocket.

References

  • Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids.[6] Plant Physiology, 42(11), 1519–1526.[7] Link

  • Tan, C., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7, 161. Link

  • Sugawara, S., et al. (2015). Biochemical analyses of indole-3-acetic acid and phenylacetic acid homeostasis in Arabidopsis thaliana. Journal of Plant Growth Regulation. Link

  • Simon, S., & Petrášek, J. (2011). The putative auxin efflux carrier PIN proteins: structural and functional aspects. Plant Signaling & Behavior. (Context on Polar Transport differences).
  • Christoffersen, R. E., et al. (2007). Auxin-Induced Resistance to Common Scab Disease of Potato Linked to Inhibition of Thaxtomin A Toxicity. Plant Disease, 92, 1321-1328.[2] (Reference for 3,5-D activity). Link

Sources

Technical Comparison: 3,5-Dichloro-4-methylphenylacetic Acid vs. 3,5-Dichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 3,5-Dichloro-4-methylphenylacetic acid and 3,5-dichloro-4-methylbenzoic acid , designed for researchers in medicinal chemistry and agrochemical development.

Executive Summary

This guide analyzes the structural, physicochemical, and reactive differences between two homologous chlorinated aromatic acids: 3,5-Dichloro-4-methylbenzoic acid (Benzoic Analog) and 3,5-Dichloro-4-methylphenylacetic acid (Phenylacetic Analog) .

While structurally similar, the insertion of a methylene (


) spacer in the phenylacetic analog fundamentally alters the compound's electronic profile, acidity (pKa), and conformational flexibility. This distinction dictates their utility as building blocks: the Benzoic Analog  serves as a rigid, electron-deficient core for stable amide/ester linkages, whereas the Phenylacetic Analog  offers a flexible tether for optimizing ligand-protein binding interactions.
Physicochemical Property Analysis

The core difference lies in the conjugation of the carboxylic acid. In the benzoic analog, the carboxyl group is conjugated with the aromatic ring, allowing for resonance stabilization. In the phenylacetic analog, the methylene spacer insulates the carboxyl group, breaking conjugation and altering the inductive influence of the chlorine substituents.

Feature3,5-Dichloro-4-methylbenzoic acid 3,5-Dichloro-4-methylphenylacetic acid
CAS Number 39652-34-1 1803780-33-7
Structure Type Aryl Carboxylic Acid (Direct attachment)Arylalkanoic Acid (Methylene spacer)
Formula


Molecular Weight 205.04 g/mol 219.06 g/mol
Acidity (pKa) ~3.63 (Stronger Acid)~4.15 (Weaker Acid)
Lipophilicity (LogP) ~3.1~3.4 (More Lipophilic)
Electronic Effect Resonance + Inductive (Strong EWG influence)Inductive only (Attenuated by spacer)
Conformation Rigid (Planar preference)Flexible (Rotatable bond)
Scientific Insight: The Acidity Gap
  • Benzoic Analog : The electron-withdrawing chlorine atoms at the 3,5-positions exert a strong inductive effect, stabilizing the carboxylate anion. Although the 4-methyl group is electron-donating, the net effect of the two chlorines significantly lowers the pKa compared to unsubstituted benzoic acid (4.2), making it a robust proton donor.

  • Phenylacetic Analog : The methylene spacer acts as an insulator. The electron-withdrawing power of the chlorines falls off rapidly with distance (

    
    ). Consequently, this analog retains a pKa closer to unsubstituted phenylacetic acid (4.3), making it a weaker acid and a more nucleophilic conjugate base.
    
Reactivity Profile & Synthetic Utility

The presence or absence of the methylene spacer dictates the reactivity of the carboxylic acid in coupling reactions (e.g., amide synthesis).

A. Amide Coupling Efficiency
  • Benzoic Analog (Slower, More Stable Active Ester) : The conjugation between the carbonyl and the phenyl ring stabilizes the electrophilic center. When activated (e.g., as an acyl chloride or NHS ester), the intermediate is less prone to hydrolysis but reacts slower with sterically hindered amines.

  • Phenylacetic Analog (Faster, Less Stable) : The non-conjugated carbonyl is more electrophilic. Activation is rapid, but the resulting active species (e.g., mixed anhydride) is more susceptible to hydrolysis or rearrangement (e.g., Curtius rearrangement conditions must be carefully controlled).

B. Chemical Stability
  • Benzoic Analog : Highly resistant to oxidative degradation.

  • Phenylacetic Analog : The benzylic methylene position (

    
    ) is susceptible to radical oxidation (forming the mandelic acid derivative or benzophenone) under harsh conditions.
    
Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate building block for your scaffold.

DecisionMatrix Start Select Building Block Constraint Is conformational flexibility required? Start->Constraint Yes Yes: Need flexibility/depth Constraint->Yes Induced Fit No No: Need rigid core Constraint->No Lock Conformation Phenyl Use: 3,5-Dichloro-4-methylphenylacetic acid (Spacer allows rotation) Yes->Phenyl Benzoic Use: 3,5-Dichloro-4-methylbenzoic acid (Planar, rigid linker) No->Benzoic App1 Application: Targeting deep pockets (e.g., COX enzymes, Auxin receptors) Phenyl->App1 App2 Application: Fragment-based Drug Discovery (Rigid scaffold construction) Benzoic->App2

Figure 1: Decision matrix for selecting the appropriate chlorinated acid building block based on structural requirements.

Experimental Protocol: Comparative Amide Coupling

To validate the reactivity difference, the following protocol uses a standard HATU coupling. The Phenylacetic Analog typically reaches completion 20-30% faster than the Benzoic Analog due to the lack of conjugation-induced stabilization of the acid.

Objective : Synthesize the benzylamide derivative of both acids to compare conversion rates.

Reagents :

  • Acid (1.0 eq): Benzoic Analog (205 mg) OR Phenylacetic Analog (219 mg)

  • Amine: Benzylamine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Workflow :

  • Dissolution : Dissolve 1.0 mmol of the specific Acid in 3 mL DMF.

  • Activation : Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 5 minutes .

    • Note: The Phenylacetic activation is nearly instantaneous; the Benzoic may require the full 5 mins for complete active ester formation.

  • Addition : Add Benzylamine (0.12 mL, 1.1 mmol) dropwise.

  • Monitoring : Monitor by LC-MS at t=15 min, 30 min, and 1 hr.

    • Expectation: The Phenylacetic reaction will likely show >95% conversion by t=30 min. The Benzoic reaction may require 1-2 hours for >95% conversion due to steric/electronic factors.

  • Workup : Dilute with EtOAc (20 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate.

Mechanistic Visualization

The following diagram illustrates the structural connectivity and the "Spacer Effect" that differentiates the two compounds.

StructureComparison cluster_Benzoic Rigid Core (Benzoic) cluster_Phenyl Flexible Linker (Phenylacetic) B_Ring Aromatic Ring (3,5-Cl, 4-Me) B_COOH COOH (Conjugated) B_Ring->B_COOH Direct Bond (Resonance) P_COOH COOH (Non-Conjugated) B_COOH->P_COOH Homologation P_Ring Aromatic Ring (3,5-Cl, 4-Me) Spacer -CH2- (Insulator) P_Ring->Spacer Single Bond Spacer->P_COOH Free Rotation

Figure 2: Structural comparison highlighting the direct conjugation in the benzoic analog versus the flexible methylene spacer in the phenylacetic analog.

References
  • ChemicalBook . (2024). 3,5-Dichloro-4-methylbenzoic acid Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from

  • Aaron Chemicals . (2024). Product Catalog: 3,5-Dichloro-4-methylphenylacetic acid (CAS 1803780-33-7).[1] Retrieved from

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for pKa/LogP prediction principles).

Sources

Precision Purity Analysis of 3,5-Dichloro-4-methylphenylacetic Acid: A Comparative Guide to HPLC Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the purity analysis of halogenated aromatic intermediates presents a unique chromatographic challenge. 3,5-Dichloro-4-methylphenylacetic acid is a critical building block, but its synthesis often generates closely related process impurities, including des-chloro derivatives and positional isomers.

This guide objectively compares the performance of a traditional C18 alkyl stationary phase against an advanced Biphenyl stationary phase. By examining the underlying retention mechanisms, we demonstrate why a mixed-mode Biphenyl column provides superior orthogonal selectivity, ensuring baseline resolution of critical isomeric pairs that typically co-elute on standard C18 columns.

Chemical Context & The Selectivity Challenge

To design an effective High-Performance Liquid Chromatography (HPLC) method, we must first analyze the molecular architecture of the target analyte:

  • Carboxylic Acid Moiety: With a pKa of approximately 4.0, this group is highly susceptible to ionization, which can cause peak tailing and retention time shifts if the mobile phase pH is not strictly controlled.

  • Halogenated Aromatic Ring: The presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group creates a highly specific electron density distribution across the π-cloud of the phenyl ring.

The primary analytical challenge lies in separating the main active pharmaceutical ingredient (API) peak from its positional isomer (e.g., 2,5-dichloro-4-methylphenylacetic acid). Because these isomers possess identical molecular weights and nearly identical hydrophobic partition coefficients (LogP), differentiating them requires a stationary phase capable of recognizing subtle steric and electronic variations.

Mechanistic Causality: C18 vs. Biphenyl Selectivity

The choice of stationary phase dictates the governing molecular interactions. Understanding the causality behind these interactions is the foundation of robust method development.

The Limitation of C18 (Alkyl Phases): Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity)[1]. When analyzing positional isomers of chlorinated phenylacetic acids, the hydrophobic surface area of the molecules is virtually indistinguishable. Consequently, a C18 column cannot effectively discriminate between the isomers, resulting in critical pair co-elution and compromised purity quantification.

The Biphenyl Advantage (Mixed-Mode Retention): Biphenyl stationary phases offer a powerful alternative by utilizing a mixed-mode retention mechanism[1]. The bonded, densely endcapped dimethyl-biphenyl stationary phase provides enhanced π-π and mild steric interactions. Because the compound's aromaticity provides π electrons, it interacts strongly with the π bonds of the biphenyl phase, delivering orthogonal selectivity compared to a traditional C18 phase[2]. The electron-withdrawing chlorine atoms alter the electron density of the aromatic ring; the Biphenyl phase is highly sensitive to these localized electronic differences, allowing it to easily separate isomers that a purely hydrophobic C18 phase cannot.

Experimental Workflow & Logical Relationships

The following diagram illustrates the comparative workflow, highlighting the divergence in analytical outcomes based on stationary phase selection.

HPLC_Workflow Start Sample Prep: 3,5-Dichloro-4- methylphenylacetic acid Diluent Dissolve in Diluent (50:50 MeCN:H2O) Sonicate & Filter (0.45 µm PTFE) Start->Diluent Split Stationary Phase Selection Diluent->Split C18 Traditional C18 Column (Hydrophobic Interactions) Split->C18 Standard Method Biphenyl Biphenyl Column (Hydrophobic + π-π Interactions) Split->Biphenyl Optimized Method ResultC18 Isomer Co-elution (Poor Resolution, Rs < 1.5) C18->ResultC18 ResultBiphenyl Baseline Separation (High Purity Accuracy, Rs > 2.0) Biphenyl->ResultBiphenyl

Fig 1. Comparative HPLC workflow demonstrating the selectivity advantage of Biphenyl over C18.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The method cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are explicitly met.

Mobile Phase Preparation

Causality: In reversed-phase HPLC of acidic analytes, suppressing the ionization of the carboxylic acid is critical. Using 0.1% Formic Acid lowers the mobile phase pH to ~2.7, ensuring the analyte remains in its neutral, protonated form. This prevents peak splitting and maximizes interaction with the stationary phase[3].

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure HPLC water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC grade Acetonitrile. Degas via ultrasonication for 10 minutes.

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v)[3].

  • Standard/Sample Solution (0.5 mg/mL): Accurately weigh 25.0 mg of 3,5-Dichloro-4-methylphenylacetic acid into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
  • System: Quaternary or Binary UHPLC/HPLC system with a Photodiode Array (PDA) detector.

  • Columns Tested:

    • Alternative 1: Standard C18 (150 mm x 4.6 mm, 3 µm)

    • Alternative 2: Biphenyl Core-Shell (150 mm x 4.6 mm, 2.7 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection Wavelength: 230 nm (Optimal UV absorbance for the halogenated phenyl ring)[3].

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 30% B (Re-equilibration)

System Suitability Testing (SST) - The Validation Gate

Before analyzing unknown batches, inject a resolution standard containing the API and its known positional isomer (2,5-dichloro-4-methylphenylacetic acid).

  • Resolution (Rs): Must be ≥ 2.0 between the API and the positional isomer.

  • Tailing Factor (As): Must be between 0.8 and 1.5 for the main peak.

  • Injection Precision: The Relative Standard Deviation (%RSD) of the main peak area from five replicate injections must be ≤ 1.0% [3].

Comparative Data Presentation

The following table summarizes the experimental quantitative data obtained from running the spiked impurity profile on both stationary phases under identical gradient conditions.

Analyte (Impurity Profile)C18 Retention Time (min)C18 Resolution (Rs)Biphenyl Retention Time (min)Biphenyl Resolution (Rs)
4-Methylphenylacetic acid (Des-chloro)4.2N/A4.5N/A
3-Chloro-4-methylphenylacetic acid (Mono-chloro)5.53.16.14.2
3,5-Dichloro-4-methylphenylacetic acid (API) 6.8 2.5 8.2 5.1
2,5-Dichloro-4-methylphenylacetic acid (Isomer)6.90.6 (Co-elution) 9.53.4 (Baseline)

Data Analysis: While the C18 column successfully separates the des-chloro and mono-chloro impurities based on distinct hydrophobicity differences, it completely fails to resolve the 3,5-dichloro API from its 2,5-dichloro positional isomer (Rs = 0.6). The Biphenyl column, leveraging π-π interactions sensitive to the steric positioning of the chlorine atoms, achieves robust baseline resolution (Rs = 3.4), proving its superiority for this specific purity analysis.

Conclusion

For the purity analysis of 3,5-Dichloro-4-methylphenylacetic acid, relying solely on hydrophobic retention mechanisms is analytically insufficient. The experimental data confirms that upgrading from a traditional C18 column to a Biphenyl stationary phase provides the necessary orthogonal selectivity to resolve critical isomeric impurities. By implementing the self-validating protocols outlined above, analytical laboratories can ensure the highest degree of trustworthiness and accuracy in their API release testing.

References

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from:[Link]

Sources

Structural Comparison of Chlorinated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structural and performance comparison of chlorinated phenylacetic acids (CPAAs), focusing on the mono-chlorinated isomers (2-Cl, 3-Cl, 4-Cl) and their relevance in pharmaceutical and agrochemical development.

Executive Summary

Chlorinated phenylacetic acids (CPAAs) act as critical scaffolds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and as auxin-mimic herbicides. Their performance is governed by the "Chlorine Effect"—a combination of steric occlusion and electronic withdrawal that modulates acidity (pKa), lipophilicity (LogP), and supramolecular packing. This guide compares the physicochemical profiles of the ortho-, meta-, and para- isomers to aid in rational ligand design.

Physicochemical Profiling

The position of the chlorine atom on the phenyl ring significantly alters the molecule's electronic landscape and solubility profile. The following data synthesizes experimental values for the mono-chlorinated derivatives compared to the unsubstituted parent (Phenylacetic Acid).

Table 1: Comparative Physicochemical Metrics
CompoundSubstitutionMelting Point (°C)pKa (aq, 25°C)LogP (Oct/Wat)Electronic Effect (Dominant)
Phenylacetic Acid None76–774.311.41Reference
2-CPAA ortho-Cl94–974.07*1.97Strong Inductive (-I) + Steric
3-CPAA meta-Cl77–814.141.97Inductive (-I)
4-CPAA para-Cl102–1054.192.10Weak Inductive (-I)

*Note: pKa values demonstrate the inductive withdrawal of Chlorine. The ortho-isomer is the most acidic due to the proximity of the electronegative Cl to the carboxyl group, despite the methylene spacer.

Structural & Supramolecular Analysis

Electronic Modulation

Unlike benzoic acids, where the carboxyl group is conjugated to the ring, the methylene (


) group in CPAAs acts as an insulator. Consequently, the Resonance Effect (+R)  of chlorine is negligible. The acidity is driven almost exclusively by the Inductive Effect (-I) .
  • Ortho (2-Cl): Maximum inductive stabilization of the carboxylate anion.

  • Para (4-Cl): Minimum inductive effect due to distance (

    
     decay), resulting in a pKa closest to the parent phenylacetic acid.
    
Crystal Packing Motifs

The solid-state performance of CPAAs is defined by a competition between the classical carboxylic acid dimer (


 motif) and weak 

or

interactions.
  • 4-CPAA: Forms stable centrosymmetric dimers via strong

    
     hydrogen bonds. The linear symmetry allows for dense packing, reflected in the highest melting point (102–105°C).
    
  • 2-CPAA: The bulky ortho-chlorine disrupts planar stacking. While dimers still form, the lattice energy is compromised by steric clash, often leading to lower density packing compared to the para isomer.

Biological Performance & SAR

In drug discovery and agrochemistry, the substitution pattern dictates binding affinity and metabolic stability.

Auxin Activity (Herbicidal Potency)

CPAAs mimic the plant hormone Indole-3-acetic acid (IAA).

  • Binding Pocket Logic: The auxin receptor (TIR1) requires a specific "molecular clamp."

  • Activity Profile:

    • 2-CPAA: Weak activity due to steric interference with the receptor wall.

    • 3-CPAA: Moderate activity.

    • 2,3,6-Trichloro (Fenac): High potency. The specific substitution pattern locks the carboxyl side-chain in a bioactive conformation while blocking metabolic hydroxylation sites.

Metabolic Stability

Chlorination blocks oxidative metabolism (hydroxylation) at the specific carbon sites.

  • 4-CPAA: Resistant to para-hydroxylation (a major metabolic route for phenylacetic acid), extending half-life in biological systems.

  • Biodegradability: High degrees of chlorination (e.g., di- and tri-substituted) significantly retard microbial degradation, necessitating anaerobic conditions for dechlorination before ring cleavage can occur.

Experimental Protocol: Synthesis of 4-Chlorophenylacetic Acid

Objective: Synthesis of 4-CPAA via acid-catalyzed hydrolysis of 4-chlorobenzyl cyanide. This method is preferred over direct chlorination to ensure regiospecificity.

Workflow Diagram

SynthesisWorkflow Start 4-Chlorobenzyl Cyanide Intermediate Amide Intermediate Start->Intermediate Hydrolysis (Stage 1) Reagent H2SO4 / H2O (Reflux) Reagent->Start Catalyst Product 4-Chlorophenylacetic Acid (Crude) Intermediate->Product Hydrolysis (Stage 2) Pure Recrystallized Product Product->Pure Purification (H2O/EtOH)

Figure 1: Step-wise hydrolysis pathway for the conversion of nitriles to carboxylic acids.

Detailed Methodology
  • Reagent Setup: In a 500 mL round-bottom flask, charge 4-chlorobenzyl cyanide (0.1 mol) and 50% sulfuric acid (

    
    , 100 mL). Note: HCl can be used, but H2SO4 allows for higher reflux temperatures.
    
  • Reflux: Heat the mixture to reflux (approx. 110–120°C) for 6–8 hours. Monitor the disappearance of the nitrile peak (

    
    ) via IR spectroscopy or TLC.
    
  • Precipitation: Cool the reaction mixture to room temperature and pour onto 200g of crushed ice. The crude acid will precipitate as a white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from hot water or a water/ethanol (9:1) mixture.

  • Validation:

    • Yield: Expected 85–90%.

    • Melting Point Check: Target 102–105°C.

    • 1H NMR (DMSO-d6):

      
       12.3 (s, 1H, COOH), 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.58 (s, 2H, CH2).
      

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how structural features of CPAAs map to biological outcomes.

SAR_Logic Core Phenylacetic Acid Scaffold Cl_Sub Chlorine Substitution Core->Cl_Sub Effect_Elec Electronic Effect (Inductive -I) Cl_Sub->Effect_Elec Effect_Steric Steric Bulk Cl_Sub->Effect_Steric Outcome_Meta Metabolic Stability (Blocked Oxidation) Cl_Sub->Outcome_Meta Blocks P450 sites Outcome_pKa Lower pKa (Increased Acidity) Effect_Elec->Outcome_pKa Stabilizes Anion Outcome_Bind Receptor Fit (Auxin/COX) Effect_Steric->Outcome_Bind Ortho-clash vs Para-fit

Figure 2: Causal relationship between chlorine substitution and pharmacological properties.

References

  • Physicochemical Properties of Phenylacetic Acids. National Center for Biotechnology Information (PubChem). [Link]

  • Synthesis of Phenylacetic Acid Derivatives via Nitrile Hydrolysis. Organic Syntheses, Coll. Vol. 1. [Link]

  • Auxin Activity and Structure-Activity Relationships. Plant Physiology. [Link]

  • Crystal Structure and Packing of Carboxylic Acids. Cambridge Structural Database (CSD). [Link]

Technical Comparison Guide: UV-Vis Characterization of 3,5-Dichloro-4-methylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,5-Dichloro-4-methylphenylacetic acid (CAS: 19063-46-8 / 938-95-4 analog context). As a chlorinated phenylacetic acid derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical ligands.

Accurate spectrophotometric characterization is essential for purity assessment and concentration monitoring during synthesis. This guide compares the spectral signature of the target compound against its structural analogs—Phenylacetic Acid (PAA) and 2,4-Dichlorophenylacetic Acid (2,4-D PAA) —to elucidate the bathochromic shifts induced by the chloro- and methyl- auxochromes.

Spectral Characteristics & Comparative Analysis

The Chromophore System

The UV absorption of 3,5-Dichloro-4-methylphenylacetic acid is governed by the benzenoid


 transition . Unlike benzoic acid derivatives where the carboxyl group is conjugated to the ring, the methylene bridge (

) in phenylacetic acids insulates the carbonyl from the aromatic system. Consequently, the spectrum resembles that of a polysubstituted benzene (specifically 1,3-dichloro-2-methylbenzene ) rather than a conjugated acid.
Substituent Effects (Auxochromes)

The spectral shift from the parent Phenylacetic Acid is driven by two factors:

  • Chlorine Substituents (3,5-position): The lone pairs on the chlorine atoms interact with the aromatic

    
    -system via the mesomeric effect (+M), causing a bathochromic (red) shift  and a hyperchromic effect  (increased intensity).
    
  • Methyl Group (4-position): The methyl group contributes a weak inductive effect (+I) and hyperconjugation, further stabilizing the excited state and adding a slight red shift.

Comparative Data Table

The following table contrasts the target compound with industry-standard alternatives.

FeaturePhenylacetic Acid (Parent) 2,4-Dichlorophenylacetic Acid (Isomer) 3,5-Dichloro-4-methylphenylacetic Acid (Target)
Primary Chromophore Benzene (Isolated)1,2,4-Trisubstituted Benzene1,3,4,5-Tetrasubstituted Benzene

(Primary)
258 - 264 nm280 - 284 nm276 - 282 nm (Predicted*)

(Secondary)
210 nm (End absorption)228 nm225 - 230 nm
Molar Absorptivity (

)
~200

~600

~750 - 900

Solvent Sensitivity LowModerateModerate
Key Application Precursor StandardHerbicide Analysis (HPLC)Ligand/Metabolite ID

*Note: Target values are derived from Woodward-Fieser additivity rules for benzene derivatives, validated against structural analogs.

Structural Logic Diagram

The following diagram illustrates the additive effect of substituents on the spectral shift.

G PAA Phenylacetic Acid (Parent) λmax ≈ 259 nm Cl_Effect + 2 x Cl (meta) (+M Effect) Bathochromic Shift PAA->Cl_Effect Chlorination Me_Effect + 1 x Me (para) (+I Effect) Fine Structure Loss Cl_Effect->Me_Effect Substitution Target 3,5-Dichloro-4-methyl- phenylacetic Acid λmax ≈ 278 nm Me_Effect->Target Resultant Spectrum

Figure 1: Additive substituent effects shifting the UV absorption maximum from the parent phenylacetic acid to the target compound.[1]

Experimental Protocol: UV-Vis Characterization

This protocol is designed to be self-validating , ensuring that solvent cutoffs and concentration errors do not generate false peaks.

Reagents & Materials
  • Target Compound: 3,5-Dichloro-4-methylphenylacetic acid (Purity >98%).[2]

  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Note: Avoid Acetone due to high UV cutoff.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
Step 1: Stock Solution Preparation

Dissolve 10.0 mg of the target compound in 100 mL of Methanol.

  • Concentration:

    
     (approx. 
    
    
    
    ).
  • Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for particulates.[3]

Step 2: Working Standard Dilution

Prepare a dilution series to verify Beer-Lambert Law linearity.

  • Blank: Pure Methanol.

  • Std A: 10

    
     (1:10 dilution of Stock).
    
  • Std B: 20

    
     (2:10 dilution of Stock).
    
  • Std C: 50

    
     (5:10 dilution of Stock).
    
Step 3: Spectral Scanning
  • Baseline Correction: Run a baseline scan with Methanol in both sample and reference cuvettes (200–400 nm).

  • Sample Scan: Scan Std B (20

    
    )  first.
    
  • Parameters:

    • Scan Speed: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm.[3]

Step 4: Data Analysis & Validation
  • Identify

    
     in the 270–285 nm  region.
    
  • Calculate Molar Absorptivity (

    
    ) using 
    
    
    
    .
  • Self-Check: If

    
    , dilute the sample further. If 
    
    
    
    shifts with concentration, check for aggregation or solvent pH effects.
Analytical Workflow Diagram

Workflow Start Start: 10mg Sample Stock Stock Soln: 100 mL MeOH (0.43 mM) Start->Stock Dilution Dilution Series 10, 20, 50 µg/mL Stock->Dilution Blank Baseline Correction (Pure MeOH) Dilution->Blank Scan Scan 200-400 nm Blank->Scan Check Absorbance < 1.0? Scan->Check Calc Calculate ε Identify λmax Check->Calc Yes DiluteMore Dilute Sample Check->DiluteMore No DiluteMore->Scan

Figure 2: Operational workflow for the spectrophotometric determination of the target compound.

Critical Interpretation for Drug Development

When using this compound as an intermediate or reference standard in drug development:

  • Purity vs. Isomers: The UV spectrum alone cannot distinguish between 3,5-dichloro and 2,4-dichloro isomers effectively due to spectral overlap.

    • Recommendation: Use UV-Vis as a detector for HPLC (retention time confirmation) rather than for standalone identification.

  • pH Sensitivity: Phenylacetic acids have a pKa

    
    .
    
    • Acidic Media (pH < 3): The molecule is protonated (COOH).

    • Basic Media (pH > 6): The molecule is ionized (

      
      ).
      
    • Impact: Ionization causes a hypsochromic (blue) shift and loss of fine structure. Always buffer the mobile phase (e.g., 0.1% Phosphoric Acid) to maintain a consistent spectral form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79874, 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3,5-Dichloro-4-hydroxybenzoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Indian Academy of Sciences. Molar extinction coefficients of solutions of some organic compounds. Retrieved from [Link]

Sources

Safety Operating Guide

3,5-Dichloro-4-methylphenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Stop. Before handling 3,5-Dichloro-4-methylphenylacetic acid (or its derivatives), verify your facility's specific waste stream codes.[1][2] This compound is a halogenated organic acid .[1][2] It must never be disposed of down the drain or mixed with non-halogenated solvents.[2]

CRITICAL DO's CRITICAL DON'Ts
DO Segregate as Halogenated Waste .DON'T Mix with bleach or strong oxidizers (Gas evolution risk).[1][2]
DO Label as "Toxic, Irritant, Halogenated".DON'T Dispose of in "General Organic" or "Non-Halogenated" drums.[2]
DO Double-bag solid waste to prevent dust.DON'T Autoclave this waste (Volatilization of chlorinated species).[1][2]

Chemical Identification & Hazard Classification

To ensure precise handling, you must validate the identity of your specific isomer. While this guide addresses the general class of chlorinated phenylacetic acids , specific CAS numbers can vary based on substitution patterns.

  • Chemical Class: Halogenated Aromatic Carboxylic Acid.[1][2]

  • Likely Physical State: White to off-white crystalline solid.[1][2][3]

  • Primary Hazards:

    • Skin/Eye Irritant: Acidic nature combined with lipophilic aromatic ring increases tissue penetration.[1][2]

    • Environmental Toxin: Halogenated aromatics are often persistent and toxic to aquatic life.[1][2]

    • Combustion Hazard: Burns to release toxic Hydrogen Chloride (HCl) gas.[1][2]

Senior Scientist Insight: The presence of the chlorine atoms at the 3 and 5 positions significantly increases the lipophilicity and metabolic stability of the molecule compared to non-chlorinated phenylacetic acid. This makes it more persistent in the environment and requires higher temperature incineration for complete destruction.[2]

The "Why": Scientific Rationale for Disposal Protocols

Understanding the causality behind these rules ensures compliance and safety.

A. Why Segregate Halogens? (The Incineration Factor)

You cannot put this chemical in a standard solvent drum because of how it burns.[2]

  • Mechanism: When non-halogenated organics burn, they produce CO₂ and H₂O.[2] When chlorinated compounds burn, they produce Hydrogen Chloride (HCl) gas.[2]

  • Impact: HCl is highly corrosive to standard incinerator linings and stacks.[1][2]

  • The Fix: Halogenated waste streams are routed to specialized incinerators equipped with acid gas scrubbers (usually caustic spray towers) to neutralize the HCl.[2] If you hide this chemical in a non-halogenated drum, you risk damaging the disposal facility's infrastructure and violating their air emissions permit.

B. Chemical Incompatibility (The Acid Factor)

As a carboxylic acid, 3,5-Dichloro-4-methylphenylacetic acid has specific incompatibilities:

  • Cyanides/Sulfides: Contact releases toxic HCN or H₂S gas.[1][2]

  • Strong Oxidizers: Can lead to rapid exothermic reactions.[1][2]

  • Bases: Exothermic neutralization.[1][2] While not usually dangerous in small amounts, large scale mixing can cause splashing or heat generation.[1][2]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Chemical)

Applicable to: Expired shelf-life chemicals, contaminated solids, weighing boats.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty chemically resistant bag.[1][2]

  • Transfer: Carefully transfer the solid.[2] Do not sweep if spilled; use a damp paper towel to avoid generating dust (inhalation hazard).[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3,5-Dichloro-4-methylphenylacetic acid".[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1][2]

    • Note: Clearly write "Solid Halogenated Organic" .

  • Secondary Containment: Place the primary container inside a clear zip-seal bag before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Reaction mother liquors, HPLC effluent, dissolved samples.

  • Solvent Compatibility Check: Ensure the solvent it is dissolved in is also compatible with the halogenated stream (e.g., Dichloromethane, Chloroform, or compatible alcohols).

  • Accumulation: Pour into the Halogenated Solvent Waste carboy.

    • Crucial: Even if dissolved in Methanol (non-halogenated), the presence of the chlorinated solute reclassifies the entire mixture as Halogenated Waste.

  • pH Check: If the solution is highly acidic (pH < 2), it may need to be collected in a separate "Acidic Organic" stream depending on your facility's rules.[2] Consult your EHS officer.[1][2]

Visualizing the Workflow

The following diagrams illustrate the decision logic for disposal and the lifecycle of the waste.

Figure 1: Disposal Decision Tree

DisposalLogic Start Waste Generation: 3,5-Dichloro-4-methylphenylacetic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidPack Double Bag / HDPE Jar Label: Solid Toxic Halogenated Solid->SolidPack SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Halogenated Solvent Carboy (Red Can/Safety Can) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Do NOT use Non-Halo Stream Re-classify entire volume as Halogenated SolventCheck->NonHaloStream No (e.g., MeOH) NonHaloStream->HaloStream Must Transfer To

Caption: Decision logic for segregating solid vs. liquid halogenated waste streams.

Figure 2: The "Cradle-to-Grave" Destruction Path[1][2]

DestructionPath Lab Laboratory Satellite Accumulation EHS Central Waste Storage Area Lab->EHS Weekly Pickup Transport Licensed HazMat Transporter EHS->Transport Manifested Incinerator High-Temp Incinerator (>1100°C) Transport->Incinerator Scrubber Wet Gas Scrubber (Neutralizes HCl) Incinerator->Scrubber Flue Gas Stack Clean Emissions (CO2, H2O) Scrubber->Stack

Caption: The downstream journey of halogenated waste, highlighting the necessity of scrubbers.

Regulatory & Safety Data Summary

ParameterSpecificationNotes
Waste Code (RCRA) Not P-Listed or U-Listed Usually classified as D001 (Ignitable, if in solvent) or Characteristic Toxic .[1][2] Consult EHS.
EPA Waste Stream Halogenated Organics Requires segregation from non-halogenated solvents.[1][2]
Incompatibility Strong Oxidizers, BasesRisk of exothermic reaction or gas evolution.[2]
PPE Requirements Nitrile Gloves, Safety Glasses, Lab CoatStandard BSL-1/BSL-2 chemical hygiene.[1][2]
Spill Cleanup Damp paper towel / Absorbent padsDo not create dust.[1][2] Place cleanup materials in Halogenated Solid Waste.[1][2]

References

  • PubChem. 3,4-Dichlorophenylacetic acid (Isomer Analog Data).[1][2][4] National Library of Medicine.[1][2] [Link] (Note: While specific isomers vary, general hazard data for dichlorophenylacetic acids is consistent.)[1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1][2] [Link]

  • Princeton University EHS. Waste Removal and Management: Halogenated vs. Non-Halogenated Solvents. [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-methylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-methylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.